molecular formula C7H16ClN B1472078 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride CAS No. 1439896-40-8

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Cat. No.: B1472078
CAS No.: 1439896-40-8
M. Wt: 149.66 g/mol
InChI Key: PREVHQADKKIFAT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,8)5-6-3-4-6;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREVHQADKKIFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-40-8
Record name 1-cyclopropyl-2-methylpropan-2-amine hydrochloride
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Foundational & Exploratory

Technical Monograph: 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride , a specialized aliphatic amine building block used in modern drug discovery.

Strategic Building Block for Lipophilic & Metabolic Optimization

Executive Summary

This compound (CAS: 1439896-40-8) is a sterically hindered, primary aliphatic amine. In medicinal chemistry, it serves as a critical bioisostere for the tert-butyl group. By incorporating a cyclopropyl moiety separated by a methylene spacer, this scaffold introduces unique physicochemical properties—specifically increasing fraction saturated (


) and modulating lipophilicity—while the gem-dimethyl group provides resistance to metabolic 

-oxidation. This guide details its properties, synthesis via the Ritter reaction, and strategic application in Hit-to-Lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Name 2-Cyclopropyl-1,1-dimethylethylamine HCl
CAS Number 1439896-40-8 (HCl Salt)
Molecular Formula

Molecular Weight 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
SMILES CC(C)(CC1CC1)N.Cl
Appearance White to off-white crystalline solid
Predicted Physicochemical Properties

Note: Values based on structural analogs (e.g., tert-butylamine) and computational models.

PropertyValueSignificance
pKa (Base) ~10.5 - 10.7Highly basic; exists as a cation at physiological pH.
cLogP (Base) 1.8 - 2.1Moderate lipophilicity; higher than simple alkyl amines due to the cyclopropyl ring.
Topological Polar Surface Area (TPSA) 26.02

Low TPSA indicates good potential for membrane permeability.
Rotatable Bonds 2Low flexibility aids in conformational restriction of the final drug target.

Synthesis & Manufacturing Methodology

The industrial synthesis of sterically hindered amines like 1-cyclopropyl-2-methylpropan-2-amine relies on the Ritter Reaction . Direct nucleophilic substitution on a tertiary carbon is sterically disfavored; therefore, the carbocation intermediate route is preferred.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Industrial Synthesis via Grignard and Ritter Reaction Sequences Start Cyclopropyl Methyl Ketone (Precursor) Grignard Intermediate Alcohol (1-cyclopropyl-2-methylpropan-2-ol) Start->Grignard MeMgBr (Grignard) THF, 0°C Ritter Ritter Reaction (Carbocation Formation) Grignard->Ritter H2SO4, HCN (or NaCN) Amide N-Formyl/Acetyl Intermediate Ritter->Amide Nucleophilic Attack by Nitrile Final 1-Cyclopropyl-2-methylpropan-2-amine HCl Amide->Final Acid Hydrolysis (HCl) Reflux

Detailed Protocol (Bench Scale)

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Reagents: Methylmagnesium bromide (3.0 M in ether), Cyclopropyl methyl ketone (or Cyclopropylacetic acid ester derivatives).

  • Procedure: Under

    
     atmosphere, add methylmagnesium bromide dropwise to a solution of cyclopropyl methyl ketone in anhydrous THF at 0°C. The gem-dimethyl group is installed here.
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    to yield 1-cyclopropyl-2-methylpropan-2-ol.

Step 2: Ritter Reaction (Conversion to Amine)

  • Reagents: 1-cyclopropyl-2-methylpropan-2-ol, Sodium Cyanide (or Chloroacetonitrile), Sulfuric Acid, Acetic Acid.

  • Mechanism: The tertiary alcohol is protonated and dehydrated by

    
     to form a stable tertiary carbocation. The nitrile (acting as a nucleophile) attacks the carbocation.
    
  • Hydrolysis: The resulting intermediate is hydrolyzed (typically using HCl/EtOH reflux) to cleave the amide bond, yielding the primary amine hydrochloride.

  • Purification: Recrystallization from Ethanol/Ether yields the pure HCl salt.

Medicinal Chemistry Applications

The "Gem-Dimethyl" Effect

The gem-dimethyl substitution at the


-position (adjacent to the nitrogen) is a deliberate design choice to block cytochrome P450-mediated 

-oxidation
.
  • Mechanism: Metabolic dealkylation typically requires an abstractable proton on the carbon adjacent to the nitrogen. Replacing these protons with methyl groups renders the amine metabolically stable.

  • Result: Increased half-life (

    
    ) and oral bioavailability compared to less hindered analogs (e.g., isobutyl amine).
    
Cyclopropyl Bioisosterism

The cyclopropyl group is not merely a spacer; it acts as a "pseudo-unsaturated" element due to the significant


-character of its C-C bonds (Walsh orbitals).
  • Lipophilicity: It increases logP more than an isopropyl group but less than a phenyl ring, offering a "Goldilocks" zone for solubility/permeability balance.

  • Conformation: The cyclopropyl group adds rigidity, potentially locking the side chain into a bioactive conformation that favors receptor binding (entropy reduction).

Strategic Decision Tree (Graphviz Visualization)

MedChemStrategy Figure 2: Decision Logic for Selecting 1-Cyclopropyl-2-methylpropan-2-amine Start Lead Compound Optimization (Problem: High Clearance / Low Potency) CheckMetab Is metabolic soft-spot at the amine? Start->CheckMetab CheckLip Is the molecule too lipophilic (LogP > 5)? CheckMetab->CheckLip No Sol1 Use Gem-Dimethyl Amine (Blocks alpha-oxidation) CheckMetab->Sol1 Yes Sol2 Use Cyclopropyl (Increases Fsp3, lowers aromaticity) CheckLip->Sol2 Yes Result 1-Cyclopropyl-2-methylpropan-2-amine (Hybrid Solution) Sol1->Result Combine Strategies Sol2->Result

Handling & Safety Information

As an alkyl amine hydrochloride, standard laboratory safety protocols apply.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents.

  • First Aid: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

References

  • ChemicalBook. (2024). This compound Product Description & CAS 1439896-40-8. Retrieved from

  • Jirgensons, A., et al. (2000). "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709–1712.
  • PubChem. (2024).[1] Compound Summary: 2-cyclopropylpropan-2-amine (Analogous Structure). National Library of Medicine. Retrieved from

  • GuideChem. (2024). This compound Suppliers and Properties. Retrieved from

Sources

Technical Guide: Structure Elucidation of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS 1439991-47-5), a specialized aliphatic amine building block used in medicinal chemistry.

The guide prioritizes causality (why we see what we see) and self-validating protocols (how to prove it is correct).

Executive Summary

Compound: this compound Formula:


MW:  113.20 (Free Base) / 149.66 (Salt)
Role:  Pharmacophore building block offering a gem-dimethyl effect for conformational restriction and a cyclopropyl moiety for improved metabolic stability (prevention of CYP450 oxidation at the 

-position).

This guide outlines a rigorous analytical workflow to unambiguously determine the structure of this molecule, distinguishing it from potential isomers (e.g.,


-propyl derivatives or linear chain isomers).

Theoretical Framework & Spectral Predictions

Before initiating wet-lab protocols, we must establish the "Spectral Fingerprint" we expect to find. This hypothesis-driven approach allows for immediate anomaly detection.

Structural Fragmentation

We treat the molecule as three distinct magnetic environments connected by a central quaternary carbon:

  • The Anchor: A quaternary carbon (

    
    ) bonded to nitrogen.
    
  • The Gem-Dimethyl Group: Two methyl groups attached to

    
    . Symmetry dictates these will be chemically equivalent in an achiral environment.
    
  • The Cyclopropylmethyl Tail: A methylene bridge (

    
    ) connecting 
    
    
    
    to a cyclopropyl ring.
Predicted NMR Signatures (DMSO- )
  • Ammonium Protons (

    
    ):  In DMSO-
    
    
    
    , proton exchange is slow, revealing a broad singlet integrating to 3H around
    
    
    8.0–8.5 ppm.
  • Cyclopropyl Ring: The high tension and ring current anisotropy shield these protons significantly. Expect multiplets at very high field (

    
     0.0–0.6 ppm).
    
  • Gem-Dimethyl: A sharp, intense singlet integrating to 6H. The inductive effect of the ammonium cation will shift this downfield relative to a standard alkane, likely

    
     1.2–1.4 ppm.
    

Analytical Workflow (The Protocol)

Phase 1: Purity & Stoichiometry Validation

Objective: Confirm the salt form and elemental composition before expensive NMR time.

Protocol 1.1: Silver Nitrate Qualitative Test

  • Dissolve 5 mg of analyte in 0.5 mL deionized water.

  • Add 2 drops of 0.1 M

    
     solution.
    
  • Observation: Immediate formation of a curdy white precipitate (

    
    ) that dissolves in dilute ammonia confirms the Chloride counterion.
    

Protocol 1.2: LC-MS (ESI+)

  • Method: C18 Reverse Phase, Gradient

    
     + 0.1% Formic Acid.
    
  • Expectation:

    • Retention Time (

      
      ):  Early eluting (polar amine).
      
    • Base Peak:

      
      
      
      
      
      .
    • Absence of Adducts: Verify no

      
       dominance which might suggest aggregation.
      
Phase 2: Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and spatial arrangement.

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred for salts to visualize 
    
    
    
    ).
  • Concentration: 10-15 mg in 0.6 mL.

  • Temperature: 298 K.

Step 2A:

NMR Interpretation

The proton spectrum provides the integration count to validate the formula


 (15 from base + 1 from HCl, though the salt usually shows 3 ammonium protons and no HCl proton, totaling 18 protons if we count 

).
Signal

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
A 8.20br s3H

Deshielded by positive charge; broad due to quadrupolar relaxation of

.
B 1.35s6H

Singlet confirms no adjacent protons (quaternary C neighbor).
C 1.55d2H

Doublet (

Hz) indicates coupling to the single methine proton of the cyclopropyl ring.
D 0.80m1HCyclopropyl-CHMethine proton; complex splitting due to bridge and ring coupling.
E 0.45m2HCyclopropyl-

(cis)
High field due to ring anisotropy.
F 0.15m2HCyclopropyl-

(trans)
Distinct from cis protons due to rigid ring geometry.
Step 2B:

NMR & DEPT-135

Objective: Distinguish


 (positive), 

(negative), and

(silent).
  • 
     55.0 ppm (Silent in DEPT):  Quaternary Carbon (
    
    
    
    ). The shift is characteristic of a carbon bonded to Nitrogen and Alkyl groups.
  • 
     44.0 ppm (Negative in DEPT):  Methylene Bridge (
    
    
    
    ).
  • 
     26.0 ppm (Positive in DEPT):  Gem-dimethyl groups (
    
    
    
    ). High intensity due to 2x carbons.
  • 
     6.0 ppm (Positive in DEPT):  Cyclopropyl Methine (
    
    
    
    ).
  • 
     4.5 ppm (Negative in DEPT):  Cyclopropyl Methylenes (Ring 
    
    
    
    ).
Phase 3: 2D Connectivity (The Proof)

To prove the structure is not the linear isomer (


-(cyclopropylmethyl)propan-2-amine), we use HMBC (Heteronuclear Multiple Bond Correlation).
  • Key Correlation 1: The Gem-dimethyl protons (

    
     1.35) must show a strong HMBC cross-peak to the Quaternary Carbon  (
    
    
    
    55.0) and the Methylene Bridge (
    
    
    44.0).
  • Key Correlation 2: The Methylene Bridge protons (

    
     1.55) must correlate to the Cyclopropyl Methine  (
    
    
    
    6.0) and the Quaternary Carbon (
    
    
    55.0).

Visualization of Logic Pathways

Elucidation Workflow

The following diagram illustrates the decision matrix used to confirm the structure.

ElucidationWorkflow Start Unknown Solid (White Powder) AgNO3 AgNO3 Test: White Precipitate? Start->AgNO3 SaltConf Chloride Salt Confirmed AgNO3->SaltConf Yes MS LC-MS Analysis: [M+H]+ = 114.1? SaltConf->MS MassConf MW Confirmed (C7H15N) MS->MassConf Yes HNMR 1H NMR Analysis MassConf->HNMR Decision1 Gem-Dimethyl Singlet (6H) Present? HNMR->Decision1 Decision2 Cyclopropyl High-Field Multiplets Present? Decision1->Decision2 Yes (1.35 ppm) Final Structure Validated: 1-Cyclopropyl-2-methylpropan-2-amine HCl Decision2->Final Yes (<0.6 ppm)

Figure 1: Step-by-step logic gate for structural confirmation.

HMBC Connectivity Map

This diagram visualizes the critical long-range couplings (2-3 bonds) that stitch the fragments together.

HMBC_Map cluster_legend Legend Me_Protons Gem-Dimethyl H (1.35 ppm) Quat_C Quaternary C (55.0 ppm) Me_Protons->Quat_C 2J (Strong) Bridge_C Bridge C (44.0 ppm) Me_Protons->Bridge_C 3J (Diagnostic) Bridge_Protons Bridge CH2 H (1.55 ppm) Bridge_Protons->Quat_C 2J Ring_CH Cyclopropyl CH (6.0 ppm) Bridge_Protons->Ring_CH 2J key Blue = 1H Source Green = 13C Target Red Arrow = Correlation

Figure 2: HMBC correlations establishing the link between the gem-dimethyl group and the cyclopropyl tail.

References

  • PubChem Compound Summary. (2025). 1-Cyclopropyl-2-methylpropan-2-amine.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR increments of gem-dimethyl and cyclopropyl groups).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride: Mechanistic Profiling of a Phentermine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS: 1439896-40-8), a structural analog of the anorectic agent Phentermine .[1] By synthesizing structure-activity relationships (SAR) and pharmacological principles of sympathomimetic amines, this document details its mechanism of action, predicted pharmacodynamics, and experimental validation protocols.[1]

Executive Summary & Compound Architecture

This compound is an aliphatic primary amine structurally characterized as the cyclopropyl bioisostere of phentermine . By replacing the phenyl ring of phentermine with a cyclopropyl group, the compound retains the steric bulk and lipophilicity required for blood-brain barrier (BBB) penetration and monoamine transporter interaction, while altering the electronic profile (pi-stacking potential).[1]

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Alias Cyclopropyl-Phentermine; CP-Phentermine
CAS Number 1439896-40-8 (HCl salt); 1439991-47-5 (Free base)
Molecular Formula C₇H₁₅N[2][3][4][5][6][7][8] · HCl
Molecular Weight 149.66 g/mol (HCl salt)
Structural Class Gem-dimethyl alkylamine; Sympathomimetic
Structural Homology

The compound features a gem-dimethyl substitution at the


-carbon (relative to the amine), a hallmark of the phentermine scaffold that prevents degradation by Monoamine Oxidase (MAO).[1]
  • Phentermine: Phenyl-CH₂-C(CH₃)₂-NH₂[1]

  • Target: Cyclopropyl-CH₂-C(CH₃)₂-NH₂[1][5]

Mechanism of Action: The Sympathomimetic Cascade

The mechanism of action is defined by its interaction with the Trace Amine Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2) , culminating in the non-exocytotic release of norepinephrine (NE) and dopamine (DA).[1]

Primary Target: TAAR1 Agonism

Unlike direct agonists that bind orthosteric sites on post-synaptic receptors, 1-Cyclopropyl-2-methylpropan-2-amine acts primarily as a presynaptic releasing agent .

  • Cellular Entry: The compound enters the presynaptic neuron via the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT) due to its lipophilic alkyl chain.[1]

  • TAAR1 Activation: Once intracellular, it binds to Gs-coupled TAAR1 located on the internal membrane of the presynaptic terminal.[1]

  • Signaling Cascade:

    • G

      
      s Activation:  Stimulates Adenylyl Cyclase (AC).[1]
      
    • cAMP Surge: Increases intracellular cyclic AMP.[1]

    • PKA Activation: Protein Kinase A (PKA) phosphorylates the DAT/NET transporters.[1]

  • Transporter Reversal: Phosphorylation induces a conformational change in DAT/NET, reversing the transport direction.[1] Instead of clearing neurotransmitters, the transporters pump DA/NE out into the synaptic cleft.[1]

Secondary Target: VMAT2 Disruption

Simultaneously, the compound acts as a weak base and VMAT2 substrate.[1]

  • Vesicular Depletion: It enters synaptic vesicles via VMAT2, disrupting the proton gradient (

    
    pH).[1]
    
  • Cytosolic Accumulation: This forces endogenous DA/NE out of the vesicles and into the cytoplasm (cytosol).[1]

  • Efflux: The high cytosolic concentration gradient drives the reversed DAT/NET to eject neurotransmitters into the synapse.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway activation leading to synaptic monoamine elevation.

G cluster_neuron Presynaptic Neuron Compound 1-Cyclopropyl-2-methylpropan-2-amine NET_DAT NET/DAT Transporter (Presynaptic Membrane) Compound->NET_DAT Substrate Uptake Intracellular Intracellular Space NET_DAT->Intracellular Translocation Synapse Synaptic Cleft (Neurotransmitter Release) NET_DAT->Synapse Reversed Transport (Efflux) TAAR1 TAAR1 Receptor (Gs-Coupled) Intracellular->TAAR1 Agonism VMAT2 VMAT2 (Vesicular Membrane) Intracellular->VMAT2 Competitive Uptake AC Adenylyl Cyclase TAAR1->AC Gs Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->NET_DAT Phosphorylation (Ser/Thr residues) Vesicle Synaptic Vesicle (DA/NE Storage) VMAT2->Vesicle Displaces DA/NE Cytosol_DA Cytosolic DA/NE Accumulation Vesicle->Cytosol_DA Leakage Cytosol_DA->NET_DAT Efflux Substrate

Caption: Dual-mechanism pathway showing TAAR1-mediated transporter reversal and VMAT2-mediated cytosolic accumulation.[1]

Experimental Validation Protocols

To validate the mechanism of this specific analog, the following self-validating experimental workflows are recommended.

Protocol A: [³H]-Dopamine Uptake & Release Assay

Objective: Distinguish between reuptake inhibition and releasing activity.[1] Rationale: Pure reuptake inhibitors block uptake but do not induce efflux.[1] Releasers (like this compound) induce efflux even when uptake is blocked.[1]

  • Preparation: Culture HEK293 cells stably expressing human DAT (hDAT).

  • Loading: Incubate cells with [³H]-Dopamine (20 nM) for 20 minutes to load the cytoplasm.

  • Wash: Wash cells 3x with Krebs-Ringer-HEPES (KRH) buffer to remove extracellular radioligand.[1]

  • Treatment:

    • Group A (Control): Buffer only.

    • Group B (Test): 1-Cyclopropyl-2-methylpropan-2-amine (1 µM - 100 µM).[1]

    • Group C (Blocker): Pre-treat with Cocaine (10 µM) to block DAT.

  • Measurement: Collect supernatant at 5, 15, and 30 minutes. Measure radioactivity via liquid scintillation counting.[1]

  • Validation Criteria:

    • If Group B shows time-dependent increase in supernatant radioactivity

      
      Releaser .[1]
      
    • If Group C prevents the effect of Group B

      
      Transporter-dependent mechanism .[1]
      
Protocol B: cAMP Accumulation Assay (TAAR1 Validation)

Objective: Confirm agonist activity at the TAAR1 receptor.[1]

  • Transfection: Transiently transfect CHO-K1 cells with a cAMP-response element (CRE)-luciferase reporter and human TAAR1 plasmid.[1]

  • Incubation: Plate cells in 96-well plates. Incubate for 24 hours.

  • Challenge: Apply test compound (10 nM - 100 µM). Use

    
    -Phenylethylamine (PEA) as a positive control.[1]
    
  • Detection: Add luciferase substrate and measure luminescence.[1]

  • Data Analysis: Plot dose-response curve to determine

    
    .
    
  • Specificity Check: Co-incubate with EPPTB (selective TAAR1 antagonist).[1] If signal is abolished, TAAR1 mechanism is confirmed.[1]

Structure-Activity Relationship (SAR) Analysis

The substitution of the phenyl ring with a cyclopropyl group introduces specific pharmacological shifts:

FeaturePhentermine (Phenyl)1-Cyclopropyl AnalogMechanistic Implication
Steric Bulk High (Planar, Aromatic)Moderate (Pseudo-planar)Reduced affinity for DAT due to loss of

-

stacking with Phe residues in the transporter pore.[1]
Lipophilicity High (LogP ~1.[1]9)Moderate (LogP ~1.4)Sufficient for BBB penetration but faster clearance predicted.[1]
Electronic

-electron rich
Walsh orbitals (Pseudo-

)
Weaker receptor engagement; likely requires higher concentration for equipotent release.[1]
Metabolism Para-hydroxylationRing opening / OxidationPotential for reactive metabolite formation if cyclopropyl ring opens (unlikely under physiological pH).[1]

Safety & Toxicology Profile

As a potent sympathomimetic, the compound presents significant physiological risks.[1]

  • Adrenergic Storm: Unregulated release of NE can lead to hypertensive crisis, tachycardia, and vasoconstriction.[1]

  • Therapeutic Index: Likely narrower than phentermine due to the lack of extensive clinical safety data.[1]

  • Contraindications: MAO Inhibitors (risk of serotonin syndrome/hypertensive crisis), cardiovascular disease.[1]

References

  • PubChem. (2025).[1][7] this compound (Compound Summary). National Library of Medicine.[1] Link[1]

  • Fleckenstein, A. E., et al. (2007).[1] New Insights into the Mechanism of Action of Amphetamines.[1] Annual Review of Pharmacology and Toxicology.[1] Link[1]

  • Lewin, A. H., et al. (2008).[1] Trace Amine-Associated Receptor 1 is a Stereoselective Binding Site for the Metabolic Products of Methamphetamine.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosterism.[1] Academic Press.[1] (Contextualizing Cyclopropyl-Phenyl bioisosterism).

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society.[1][9] (Foundational chemistry for cyclopropyl synthesis).

Sources

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and synthetic methodology of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical steric bioisostere in modern medicinal chemistry.

CAS Registry Number: 1439896-40-8 Molecular Formula:


Molecular Weight:  149.66  g/mol  (HCl salt)
IUPAC Name:  this compound[1][2][3][4]

Introduction: The Steric Bioisostere

In the high-stakes optimization of small molecule drugs, the tert-butyl group (


) is a classic motif used to fill hydrophobic pockets and block metabolic sites. However, the tert-butyl group is often a "metabolic dead end" or suffers from poor solubility profiles.

1-Cyclopropyl-2-methylpropan-2-amine represents a strategic evolution of this motif. By replacing one of the methyl groups of a tert-butyl moiety with a cyclopropylmethyl group, medicinal chemists achieve three critical objectives:

  • Maintained Steric Bulk: The gem-dimethyl group preserves the quaternary carbon center, ensuring the spatial occupancy required for receptor binding.

  • Lipophilic Tuning: The cyclopropyl ring introduces a unique electronic signature (high

    
    -character) and alters the LogP compared to a simple alkyl chain.
    
  • Metabolic Deflection: The cyclopropyl group can alter the site of metabolic attack (CYP450 oxidation) compared to a standard isopropyl or tert-butyl group, often extending the half-life of the parent drug.

This amine is primarily used as a building block for Imidazo[1,5-a]pyrimidines and other kinase/GPCR inhibitors targeting neurodegenerative pathways (e.g., Parkinson's Disease) and lysosomal storage disorders.

Discovery and Chemical Evolution

Unlike naturally occurring alkaloids, 1-Cyclopropyl-2-methylpropan-2-amine was not "discovered" in a biological substrate. It emerged from Rational Drug Design efforts in the early 21st century, specifically appearing in patent literature around 2013-2017.

The "Gem-Dimethyl" Effect

The discovery context of this molecule is rooted in the Thorpe-Ingold Effect (Gem-Dimethyl Effect). The introduction of gem-dimethyl groups on the carbon adjacent to the amine (the


-carbon) restricts conformational freedom, locking the molecule into a bioactive conformation.
  • Generation 1: tert-Butylamine (Simple, bulky, metabolically stable but limited vectors).

  • Generation 2: 1,1-Dimethyl-2-phenylethylamine (Phentermine analogs).

  • Generation 3 (Current): 1-Cyclopropyl-2-methylpropan-2-amine.[4] This "Generation 3" scaffold removes the aromatic liability of phentermine while retaining bulk, offering a superior safety profile for chronic indications like Gaucher disease.

Key Patent Literature

The compound gained prominence in WO2017176961A1 , filed by researchers targeting Glucocerebrosidase (GCase) activation for Parkinson's disease treatment. The amine was used to synthesize N-substituted imidazo[1,5-a]pyrimidine-8-carboxamides, where the bulky amine tail was crucial for fitting into the enzyme's regulatory pocket.

Synthetic Methodology

The synthesis of 1-Cyclopropyl-2-methylpropan-2-amine presents a specific challenge: creating a quaternary carbon center adjacent to a nitrogen while preventing the ring-opening of the cyclopropyl group.

Two primary routes exist: the Patent Route (often yielding mixtures) and the Rational Route (Grignard-Ritter Sequence), which is the industry standard for high-purity synthesis.

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of the Rational Route, designed to avoid carbocation rearrangements common with cyclopropylmethyl intermediates.

Synthesis Start Cyclopropylacetic Acid (Precursor) Inter1 1-Cyclopropylpropan-2-one (Ketone) Start->Inter1 1. MeLi or Weinreb/MeMgBr Inter2 Tertiary Alcohol (Intermediate) Inter1->Inter2 2. MeMgBr (Grignard Addn) Ritter Ritter Reaction (H2SO4 / HCN) Inter2->Ritter 3. HCN or MeCN / H2SO4 Final 1-Cyclopropyl-2-methylpropan-2-amine (Target) Ritter->Final 4. Hydrolysis

Caption: Figure 1. The Rational Synthesis Route avoiding cyclopropylmethyl radical rearrangement.

Detailed Experimental Protocol

Objective: Synthesis of this compound via the Modified Ritter Reaction. Scale: 10 mmol basis.

Step 1: Preparation of 1-Cyclopropylpropan-2-one

Note: Direct alkylation of acetone is difficult. We proceed via the nitrile or acid.

  • Reagents: Cyclopropylacetonitrile (1.0 eq), Methylmagnesium bromide (3.0M in ether, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool the THF solution of Cyclopropylacetonitrile to 0°C under Argon.

    • Add MeMgBr dropwise. The Grignard attacks the nitrile to form the imine magnesium salt.

    • Stir at room temperature for 2 hours.

    • Quench: Pour into cold aqueous HCl (1M). The imine hydrolyzes to the ketone: 1-Cyclopropylpropan-2-one .

    • Extraction: Extract with diethyl ether, dry over MgSO4, and concentrate.

Step 2: Grignard Addition to form the Tertiary Alcohol
  • Reagents: 1-Cyclopropylpropan-2-one (from Step 1), Methylmagnesium bromide (1.2 eq), THF.

  • Procedure:

    • Dissolve the ketone in anhydrous THF. Cool to -78°C.

    • Add MeMgBr slowly. This creates the quaternary center.

    • Allow to warm to 0°C.

    • Quench with saturated NH4Cl.

    • Result: 1-Cyclopropyl-2-methylpropan-2-ol .

    • Critical Check: Verify structure via NMR. The cyclopropyl ring signals (0.0–0.5 ppm) must remain intact.

Step 3: The Ritter Reaction (Amine Formation)

This step converts the tertiary alcohol to the amine using the principle that tertiary carbocations are stable enough to react with nitriles.

  • Reagents: Tertiary Alcohol (Step 2), Sodium Cyanide (2.0 eq) or Acetonitrile, Sulfuric Acid (conc.), Acetic Acid.

  • Procedure:

    • Caution: If using NaCN, extreme care is required. The modern alternative uses Chloroacetonitrile followed by thiourea, or simple Acetonitrile followed by hydrolysis.

    • Protocol (Acetonitrile Method):

      • Dissolve alcohol in Acetic Acid. Add Acetonitrile (solvent/reactant).

      • Cool to 0°C. Add conc. H2SO4 dropwise.

      • Stir at room temperature for 12 hours. The intermediate is the N-acetyl amine.

    • Hydrolysis: Reflux the mixture in 20% NaOH or HCl/EtOH to cleave the acetyl group.

    • Isolation: Extract the free amine into ether at basic pH (pH > 12).

    • Salt Formation: Treat the ethereal amine solution with HCl in Dioxane. The white precipitate is This compound .

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

0.1–0.5 ppm (m, 4H)
Cyclopropyl ring protons (High field).

0.7 ppm (m, 1H)
Cyclopropyl methine CH.

1.2–1.3 ppm (s, 6H)
Gem-dimethyl group (

).

1.4 ppm (d, 2H)
Methylene bridge (

).

8.0+ ppm (br s, 3H)
Ammonium protons (

).
LC-MS [M+H]+ = 114.13Molecular ion peak (Free base mass + H).
Melting Point >200°C (Decomp)Typical for hydrochloride salts of compact amines.

Medicinal Chemistry Applications

The primary utility of this amine lies in its ability to serve as a Pharmacophore Modulator .

Case Study: GCase Activators (Parkinson's Disease)

In the development of drugs for GBA1-associated Parkinson's, lead compounds often contain a central heterocycle (like imidazopyrimidine) decorated with an amide.

  • Problem: Simple alkyl amides (e.g., tert-butyl) are susceptible to rapid clearance or lack potency.

  • Solution: Substitution with 1-Cyclopropyl-2-methylpropan-2-amine .[4]

  • Mechanism: The cyclopropyl group extends into a hydrophobic sub-pocket of the enzyme, increasing binding affinity (

    
    ) while the gem-dimethyl group prevents hydrolysis of the adjacent amide bond by steric shielding.
    
Structure-Activity Relationship (SAR) Logic

SAR Center 1-Cyclopropyl-2-methylpropan-2-amine Scaffold Feature1 Gem-Dimethyl Group Center->Feature1 Feature2 Cyclopropyl Ring Center->Feature2 Feature3 Primary Amine Center->Feature3 Effect1 Blocks metabolic hydrolysis Locks conformation Feature1->Effect1 Effect2 Increases Lipophilicity (LogP) Unique steric fit Feature2->Effect2 Effect3 Linker for Amide/Urea formation Feature3->Effect3

Caption: Figure 2. SAR deconstruction of the scaffold's pharmacophoric contributions.

References

  • World Intellectual Property Organization (WIPO). (2017). Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. (Publication No. WO2017176961A1).[4] Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • GuideChem. (n.d.). Technical Profile: this compound.[1][2][3]Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding for cyclopropyl bioisosterism).

Sources

Characterization Guide: 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS 1439896-40-8) is a hindered primary amine salt structurally related to tert-butylamine but modified with a cyclopropylmethyl motif.[1] This structural modification introduces specific steric and lipophilic properties valuable in medicinal chemistry, particularly for fragment-based drug discovery and the synthesis of antiviral or CNS-active agents.[1][2]

Unlike simple aliphatic amines, the cyclopropyl group imparts unique conformational rigidity and electronic effects.[1][2] This guide provides a comprehensive technical framework for establishing the solubility profile of this compound. Given that specific empirical solubility data is often proprietary or sparse in public literature, this document synthesizes theoretical predictions based on Structure-Property Relationships (SPR) with a rigorous experimental protocol for validating these values in a laboratory setting.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9][10][11]

To accurately predict solubility, we must first understand the structural determinants of the molecule.[1][2]

PropertyDetail
Chemical Name This compound
CAS Number 1439896-40-8
Molecular Formula C₈H₁₈ClN (Salt) / C₈H₁₇N (Base)
Molecular Weight 163.69 g/mol (HCl Salt)
Structural Class Hindered Primary Aliphatic Amine Salt
Key Moiety tert-Alkyl amine adjacent to a cyclopropyl group
Theoretical Solubility Prediction (SPR Analysis)

The solubility behavior of this compound is governed by the competition between the ionic ammonium headgroup and the lipophilic hydrocarbon tail.[1][2]

  • Aqueous Solubility: As a hydrochloride salt of a primary amine, the compound is expected to exhibit high aqueous solubility (>50 mg/mL) at ambient temperature.[1][2] The ionic lattice energy is typically overcome by the high hydration energy of the chloride anion and the ammonium cation.[1][2]

  • Lipophilicity (LogP): The free base has a predicted LogP of approximately 1.5–1.8 , higher than tert-butylamine (LogP ~0.[1][2]4) due to the C3-cyclopropyl addition.[1][2] This suggests the free base will extract well into organic solvents like Dichloromethane (DCM) or Ethyl Acetate, while the HCl salt will resist non-polar solvents.[1][2]

  • pKa Influence: The pKa of the conjugate acid is estimated at 10.2–10.6 .[1][2] This is a critical parameter: solubility will drop precipitously at pH > 8.5 as the equilibrium shifts toward the neutral free base.[1][2]

Predicted Solubility Profile

Based on the behavior of homologous hindered amines (e.g., tert-butylamine HCl, adamantylamine HCl), the following solubility profile is the standard expectation for process development.

Table 1: Solvent Class Compatibility (Theoretical)
Solvent ClassRepresentative SolventPredicted Solubility (HCl Salt)Mechanistic Rationale
Aqueous Water (pH < 7)High (>100 mg/mL)Strong ion-dipole interactions; favorable hydration.[1]
Polar Protic Methanol, EthanolModerate - High Solvation of ionic species; decreases with chain length (MeOH > EtOH > IPA).[1][2]
Polar Aprotic DMSO, DMFHigh High dielectric constant supports charge separation.[1][2]
Chlorinated Dichloromethane (DCM)Low - Moderate Limited solubility for salts; often used to extract the free base.[1][2]
Ethers Diethyl Ether, THFInsoluble (<1 mg/mL)Low dielectric constant; unable to stabilize ions.[1][2] Used as an antisolvent.[1][2]
Hydrocarbons Hexane, TolueneInsoluble Strictly non-polar; incompatible with ionic lattice.[1][2]

Experimental Protocols

As a Senior Scientist, reliance on "predicted" data is insufficient for GLP/GMP workflows. The following protocols are designed to generate a self-validating solubility curve.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic saturation point in key solvents.

  • Preparation: Weigh ~100 mg of 1-Cyclopropyl-2-methylpropan-2-amine HCl into a 4 mL borosilicate vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, IPA).[1][2]

  • Equilibration:

    • If the solid dissolves immediately, add more solid until precipitation occurs.[1][2]

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE filter.[1][2]

  • Quantification: Analyze filtrate via HPLC-UV (low wavelength, ~210 nm) or gravimetric analysis (evaporation of solvent).[1][2]

Protocol B: pH-Dependent Solubility Profiling

Objective: Map the solubility cliff relative to pKa.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 12.0.

  • Execution: Follow Protocol A using these buffers as solvents.

  • Critical Check: Measure the final pH of the saturated solution. The dissolving HCl salt will acidify the buffer; the final pH is the true data point.[1][2]

Visualization of Solubility Dynamics[1]

Solubility Screening Workflow

This diagram outlines the decision logic for solvent selection during process development (e.g., recrystallization).

SolubilityWorkflow Start Start: 1-Cyclopropyl-2-methylpropan-2-amine HCl WaterTest Test Aqueous Solubility (pH 7) Start->WaterTest HighSol Soluble (>50 mg/mL)? WaterTest->HighSol OrganicScreen Screen Organic Solvents (MeOH, IPA, DCM) HighSol->OrganicScreen Yes (Expected) HighSol->OrganicScreen No (Check Purity) Antisolvent Identify Antisolvent (Et2O, Hexane, MTBE) OrganicScreen->Antisolvent Find Insoluble Recryst Design Recrystallization: Dissolve in MeOH -> Add MTBE Antisolvent->Recryst Process Optimization

Figure 1: Logical workflow for determining solubility and designing a crystallization process.

pH-Solubility Relationship (Theoretical)

This diagram illustrates the Henderson-Hasselbalch relationship governing the salt's solubility.[1][2]

pKaCurve Acidic pH < 8.0 Predominant: R-NH3+ (Ion) Solubility: HIGH Transition pH ~ 10.5 (pKa) Buffer Region Mixture of Ion/Base Acidic->Transition Add Base (NaOH) Basic pH > 12.0 Predominant: R-NH2 (Neutral) Solubility: LOW (Oiling out) Transition->Basic Precipitation/Oil Formation

Figure 2: Theoretical species distribution and solubility impact based on pKa ~10.5.[1]

Process Implications & Handling

Hygroscopicity Warning

Amine hydrochlorides with small alkyl chains are frequently hygroscopic .[1][2]

  • Risk: The material may deliquesce (turn into liquid) if exposed to high humidity (>60% RH).[1][2]

  • Control: Store in tightly sealed containers with desiccants. Perform a Dynamic Vapor Sorption (DVS) study if the material is intended for solid oral dosage forms.[1][2]

Salt Disproportionation

Avoid processing the HCl salt in high-pH aqueous environments without an organic extraction layer.[1][2] If the pH rises above 9.0, the free base will form, which may be an oil rather than a solid, complicating isolation.[1][2]

References

  • Chemical Identity: this compound. CAS No. 1439896-40-8.[1][2] PubChem Compound Summary. Link[1]

  • Comparative Data (Base Structure): tert-Butylamine hydrochloride. CAS No. 10017-37-5.[1][2] (Used for SPR pKa estimation). Link

  • Methodology: Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pH-solubility profiling).

  • Synthesis Context: Tang, W., et al. "Scalable Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride."[1][2] Organic Process Research & Development. (Provides context on handling cyclopropyl-amine salts). Link

Sources

Technical Monograph: Structural & Isomeric Profiling of 1-Cyclopropyl-2-methylpropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, isomeric landscape, and synthesis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride , a specialized aliphatic amine scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Executive Summary & Structural Identity

1-Cyclopropyl-2-methylpropan-2-amine (C


H

N) represents a distinct class of "sterically shielded" amines. Unlike linear aliphatic amines, this molecule features a gem-dimethyl substitution at the

-carbon relative to the amine, combined with a cyclopropyl moiety at the

-position.

This specific architecture serves two primary functions in drug design:

  • Metabolic Blockade: The quaternary carbon at the

    
    -position prevents oxidative deamination by Monoamine Oxidases (MAO) and CYP450 enzymes.
    
  • Lipophilic Modulation: The cyclopropyl group acts as a "bio-isostere" for isopropyl or phenyl groups, increasing metabolic stability while maintaining hydrophobic interactions.

Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • Formula (Base): C

    
    H
    
    
    
    N
  • Formula (Salt): C

    
    H
    
    
    
    ClN
  • Molecular Weight (Base): 113.20 g/mol

  • Chirality: Achiral (Due to C2 symmetry).

Critical Distinction: Researchers must distinguish this target from its C8 homolog, N-((2-methylcyclopropyl)methyl)propan-2-amine (CAS 1354951-85-1), which is often misidentified in automated database searches. The target discussed here is a primary tertiary amine (primary amine on a tertiary carbon), whereas the homolog is a secondary amine.

Isomeric Landscape Analysis

Because the target molecule contains a plane of symmetry (the gem-dimethyl group), it does not possess enantiomers. Therefore, the "Isomer" discussion for this entity must focus on Constitutional Isomers (Regioisomers) and Structural Rearrangement Isomers (Impurities).

Constitutional Isomers (The C H N Family)

The following isomers share the exact molecular formula but differ significantly in pharmacological profile. Differentiation is achieved via


H-NMR and Chiral HPLC.
Isomer TypeStructure NameChiralityKey Differentiation Feature
Target 1-Cyclopropyl-2-methylpropan-2-amine Achiral Singlet (6H) at ~1.1 ppm (gem-dimethyl).
Regioisomer A 1-Cyclopropyl-2-methylpropan-1-amineChiralDoublet (3H) for methyl; Diastereotopic protons.
Regioisomer B N-Methyl-1-cyclopropylpropan-2-amineChiralSecondary amine; N-Methyl singlet (~2.4 ppm).
Regioisomer C 2-Cyclopropylbutan-2-amineChiralEthyl group triplet; Quaternary C is chiral.
Structural Rearrangement Isomers (Process Impurities)

During synthesis (specifically acid-catalyzed steps like the Ritter reaction), the cyclopropyl ring is prone to opening, generating homoallylic isomers .

  • Risk: Ring opening of the cyclopropylmethyl carbocation.

  • Resultant Isomer: 4-Methylhex-4-en-2-amine (or similar alkene isomers).

  • Detection: Appearance of olefinic protons (5.0–6.0 ppm) in NMR.

Isomer Visualization (DOT Diagram)

The following diagram illustrates the structural relationship between the target and its critical isomers.

IsomerMap Root C7H15N Cyclopropyl Isomers Target TARGET: 1-Cyclopropyl-2-methylpropan-2-amine (Achiral / Gem-dimethyl) Root->Target Tertiary Carbinamine Regio Regioisomer: 1-Cyclopropyl-2-methylpropan-1-amine (Chiral / Primary Carbon) Root->Regio Primary Carbinamine Impurity Rearrangement Isomer: 4-Methylhex-4-en-2-amine (Ring Opened / Alkene) Target->Impurity Acid-Catalyzed Ring Opening (Risk)

Figure 1: Isomeric classification showing the target (Green), its chiral regioisomer (Yellow), and the ring-opened impurity risk (Red).[1][2][3][4]

Synthesis & Purification Protocol

The synthesis of sterically hindered amines requires specific methodologies to avoid elimination reactions. The Ritter Reaction is the standard industrial approach, but due to the acid-sensitivity of the cyclopropyl group, conditions must be strictly controlled.

Retrosynthetic Logic
  • Amine Formation: Via Ritter reaction of the corresponding tertiary alcohol.

  • Carbon Skeleton: Grignard addition of Methylmagnesium bromide to 1-Cyclopropylpropan-2-one.

Step-by-Step Protocol
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Reagents: 1-Cyclopropylpropan-2-one (1.0 eq), MeMgBr (3.0M in ether, 1.2 eq), Anhydrous THF.

  • Protocol:

    • Charge an oven-dried flask with 1-Cyclopropylpropan-2-one dissolved in anhydrous THF under N

      
      .
      
    • Cool to -78°C (Dry ice/acetone bath). Rationale: Low temperature prevents enolization of the ketone.

    • Add MeMgBr dropwise over 30 minutes.

    • Allow warming to 0°C and stir for 2 hours.

    • Quench: Pour slowly into saturated NH

      
      Cl (aq).
      
    • Extraction: Extract with Et

      
      O (3x). Dry over MgSO
      
      
      
      , filter, and concentrate.
    • Product: 1-Cyclopropyl-2-methylpropan-2-ol.

Step 2: Modified Ritter Reaction (Amine Formation)
  • Reagents: Tertiary Alcohol (from Step 1), Chloroacetonitrile (1.5 eq), Acetic Acid (solvent), H

    
    SO
    
    
    
    (catalytic).
  • Protocol:

    • Dissolve alcohol in Acetic Acid/Chloroacetonitrile mixture.

    • Cool to 0°C. Add H

      
      SO
      
      
      
      dropwise. Caution: Exothermic.
    • Stir at Room Temperature for 12 hours.

    • Workup: Neutralize with NaOH, extract the intermediate chloroacetamide.

    • Hydrolysis: Reflux the acetamide with Thiourea in Ethanol (or HCl/EtOH) to cleave the amide to the free amine.

    • Purification: Acid-Base extraction. (Acidify

      
       Wash Organics 
      
      
      
      Basify Aqueous
      
      
      Extract Amine).
Step 3: Hydrochloride Salt Formation
  • Dissolve the free amine oil in anhydrous Diethyl Ether.

  • Cool to 0°C.

  • Bubble dry HCl gas (generated from NaCl/H

    
    SO
    
    
    
    ) or add 2M HCl in Dioxane dropwise.
  • The white precipitate is 1-Cyclopropyl-2-methylpropan-2-amine HCl .

  • Filter and wash with cold ether.

Synthesis Workflow Diagram

Synthesis SM 1-Cyclopropylpropan-2-one Grignard MeMgBr / THF (-78°C to 0°C) SM->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Ritter Ritter Reaction (Cl-CH2CN / H2SO4) Alcohol->Ritter Amide Chloroacetamide Intermediate Ritter->Amide Hydrolysis Thiourea / EtOH (Cleavage) Amide->Hydrolysis Final Target Amine (Free Base) Hydrolysis->Final

Figure 2: Synthetic pathway utilizing the Ritter reaction sequence.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized isomer, the following analytical signals must be verified.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-d

    
     or CDCl
    
    
    
    .
  • Key Diagnostic Signals:

    • 
       1.10 ppm (s, 6H):  Gem-dimethyl group. Note: If this appears as a doublet, you have synthesized the chiral regioisomer.
      
    • 
       0.4 - 0.6 ppm (m, 4H):  Cyclopropyl ring protons (high field).
      
    • 
       8.2 ppm (br s, 3H):  Ammonium protons (-NH
      
      
      
      ) in the HCl salt.
Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization).

  • Expected m/z: 114.12 [M+H]

    
    .
    
  • Fragmentation: Look for loss of NH

    
     (m/z 97) or loss of the cyclopropylmethyl group.
    

References

  • Ritter Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal. "Ritter Reaction."[5][6]

    • URL:[Link]

  • Cyclopropylamine Synthesis & Stability

    • Source: Longdom Publishing.
    • URL:[Link][1]

  • Synthesis of Sterically Hindered Amines

    • Source: National Institutes of Health (PMC). "Recent Advances in the Synthesis of tert-Alkylamines."
    • URL:[Link]

  • Homolog Identification (Safety Check)

    • Source: PubChem.[7][8] "N-((2-Methylcyclopropyl)methyl)propan-2-amine hydrochloride (CAS 1354951-85-1)."[9][10]

    • URL:[Link]

Sources

Cyclopropylamine: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level safety and handling protocols for Cyclopropylamine (CAS 765-30-0) . It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific physicochemical hazards driven by ring strain and biological activity.

Introduction: The Energetic Cost of Utility

Cyclopropylamine is a privileged scaffold in medicinal chemistry, serving as a precursor for broad-spectrum antibiotics (e.g., ciprofloxacin) and antiretrovirals. However, its utility comes at a thermodynamic price. The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy (SE). This inherent instability, combined with the nucleophilicity of the primary amine, creates a compound that is not only chemically reactive but also biologically potent as a mechanism-based enzyme inhibitor.

This guide synthesizes the handling requirements necessitated by its extreme flammability , reactivity , and specific toxicity profile .

Hazard Architecture & Toxicology

Chemical Instability & Reactivity

The core hazard of cyclopropylamine lies in the propensity of the three-membered ring to open under specific conditions.

  • Acid Sensitivity: Unlike unstrained amines, cyclopropylamine can undergo ring-opening reactions in the presence of strong acids or electrophiles, potentially leading to runaway exothermic events.

  • Carbon Dioxide Absorption: As a strong base, it avidly absorbs atmospheric CO₂, forming carbamates (solid precipitates) that can clog valves and pressure relief lines.

  • Flammability: With a boiling point of ~50°C, it has a flash point significantly below room temperature (typically <0°C), classifying it as a Class IB Flammable Liquid .

Biological Mechanism: Suicide Inhibition

Cyclopropylamine is a mechanism-based inactivator (suicide inhibitor) of Monoamine Oxidase (MAO) enzymes. It is not merely toxic; it covalently modifies the enzyme's cofactor.

Mechanism of Action:

  • Oxidation: MAO attempts to oxidize the amine.

  • Radical Formation: An electron is removed from the nitrogen, generating an amine radical cation.

  • Ring Scission: The strain energy drives the rapid opening of the cyclopropyl ring, forming a carbon-centered radical.

  • Covalent Capture: This reactive radical forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, permanently disabling the enzyme.

Clinical Implication: Exposure can lead to prolonged MAO inhibition, risking hypertensive crisis if dietary tyramine is ingested (the "Cheese Effect") or serotonin syndrome if combined with SSRIs.[1]

Technical Data Summary

PropertyValue / ProtocolCritical Note
CAS Number 765-30-0
Boiling Point 49–50 °CHigh volatility risk at RT.[2]
Flash Point ~ -25 °C to -30 °C (Est.)Extreme Fire Hazard. Ground all equipment.
Vapor Pressure ~240 mmHg @ 20°CSignificant inhalation risk even in open vessels.
Density 0.824 g/mLLighter than water.[3]
Storage Temp +2°C to +8°CRefrigerate to reduce vapor pressure.
Incompatibilities Acids, Acid Chlorides, Oxidizers, CO₂Reaction with acids may be violent.[4]

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard nitrile exam gloves often provide insufficient protection against low molecular weight, aliphatic amines for prolonged periods. The high volatility of cyclopropylamine means vapor permeation is a major concern.

PPE ComponentRecommendationCausal Logic
Gloves (Splash) Double-gloved Nitrile (min 5 mil outer)Immediate removal upon splash.
Gloves (Immersion) Silver Shield / 4H (Laminate) or Butyl Rubber Low MW amines permeate nitrile/latex rapidly.
Respiratory Full-face Respirator with Amine/Organic Vapor CartridgesRequired if working outside a fume hood (not recommended).
Eye Protection Chemical Goggles (Not Safety Glasses)Corrosive vapors cause severe eye damage/blindness.

Storage & Handling Protocols

The "Inert & Cold" Storage Directive

To prevent degradation and carbonate formation, cyclopropylamine must be isolated from the atmosphere.

Protocol:

  • Vessel: Store in amber glass or stainless steel pressure-rated containers.

  • Atmosphere: Blanket with dry Nitrogen (N₂) or Argon (Ar) . Argon is preferred as it is heavier than air and sits on the liquid surface.

  • Sealing: Use Parafilm® or Teflon tape over caps to prevent CO₂ ingress.

  • Temperature: Maintain at 2–8°C .

    • Warning: Do not freeze if the container is glass and full, as expansion may crack the vessel.

Handling Workflow Logic

The following diagram illustrates the decision logic for safe handling, emphasizing the prevention of ring-opening triggers.

HandlingLogic Start Start: Handling Cyclopropylamine CheckState Check Physical State (Liquid/Vapor Pressure) Start->CheckState Ventilation Engineering Control: Fume Hood Required (Face Velocity > 100 fpm) CheckState->Ventilation High Volatility Inerting Inert Atmosphere: Flush Headspace with N2/Ar Ventilation->Inerting ReagentPrep Reagent Preparation Inerting->ReagentPrep AcidContact CRITICAL CHECK: Is Acid Present? ReagentPrep->AcidContact Exotherm RISK: Violent Exotherm & Ring Opening AcidContact->Exotherm Yes Proceed Proceed with Synthesis AcidContact->Proceed No Cooling Mitigation: Pre-cool to -10°C Add Dropwise Exotherm->Cooling Required Action Cooling->Proceed

Caption: Decision logic for handling cyclopropylamine, highlighting the critical control point for acid-mediated exothermic events.

Quenching & Waste Disposal

Never dispose of pure cyclopropylamine directly into drain systems.

Quenching Protocol:

  • Dilution: Dilute the waste stream with a non-reactive solvent (e.g., Toluene or Heptane) to reduce concentration <5%.

  • Neutralization: Slowly add the diluted amine to a stirred solution of dilute Hydrochloric Acid (HCl) in an ice bath.

    • Note: This will generate heat. The ice bath is mandatory.

  • Disposal: The resulting cyclopropylammonium chloride solution should be disposed of as hazardous aqueous organic waste.

Emergency Response: MAOI Exposure

In the event of exposure, medical personnel must be informed that the patient has been exposed to a potent MAO inhibitor .

Biological Pathway of Toxicity

The following diagram details the mechanism of toxicity to aid medical understanding.

MAOIMechanism CPA Cyclopropylamine (Inhaled/Absorbed) MAO MAO Enzyme (Mitochondrial) CPA->MAO Binds Complex Enzyme-Substrate Complex MAO->Complex Radical Radical Cation Intermediate Complex->Radical Oxidation Step RingOpen Ring Opening (Strain Release) Radical->RingOpen Fast Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent Attacks FAD Cofactor Consequence Clinical Outcome: Hypertensive Crisis Serotonin Syndrome Covalent->Consequence Loss of MAO Activity

Caption: Mechanism-based inactivation of MAO enzymes by cyclopropylamine, leading to irreversible biological effects.

First Aid Measures
  • Inhalation: Remove to fresh air immediately.[5] Do not use mouth-to-mouth resuscitation (risk of secondary exposure); use a bag-valve mask.

  • Skin Contact: Drench with water for 15 minutes.[3][6] Use polyethylene glycol (PEG 400) if available to solubilize the amine, followed by soap and water.

  • Medical Alert: Monitor blood pressure and heart rate. Avoid administering indirect-acting sympathomimetics (e.g., ephedrine) as they may precipitate a hypertensive crisis in the presence of MAO inhibition.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Cyclopropylamine. Retrieved from

  • Silverman, R. B. (1983). Mechanism of Inactivation of Monoamine Oxidase by Cyclopropylamine. Journal of Biological Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12933, Cyclopropylamine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: General Guidelines. Organic Syntheses, Vol. 91. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Cyclopropyl-2-methylpropan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive application note and protocol for the synthesis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride .

Executive Summary

1-Cyclopropyl-2-methylpropan-2-amine (CAS: 22672-88-4 for free base) is a critical sterically hindered primary amine motif found in various pharmaceutical candidates, particularly in TRPV1 antagonists and CB2 agonists.[1] Its structural uniqueness lies in the gem-dimethyl group adjacent to the amine, which confers metabolic stability, and the cyclopropylmethyl tail, which provides lipophilicity without excessive bulk.[1]

This protocol details a robust, three-stage synthetic route:

  • Grignard Addition: Controlled addition of cyclopropylmethylmagnesium bromide to acetone.[1]

  • Ritter Reaction: Stereoelectronically controlled nitrogen insertion via a tertiary carbocation.

  • Hydrolysis & Salt Formation: Efficient cleavage of the hindered amide and conversion to the hydrochloride salt.[1]

Key Technical Insight: The success of this protocol relies on managing the stability of the cyclopropylmethyl moiety.[1] While cyclopropylcarbinyl cations are prone to rearrangement (ring expansion to cyclobutane), the specific placement of the cation at the tertiary


-position in the Ritter step prevents this rearrangement, ensuring high skeletal integrity.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed to build the quaternary carbon center first, followed by nitrogen installation.[1]

Retrosynthesis Target 1-Cyclopropyl-2-methylpropan-2-amine HCl (Target) Amide N-(1-Cyclopropyl-2-methylpropan-2-yl)acetamide (Intermediate 2) Amide->Target Hydrolysis (KOH/Glycol) & HCl Salt Formation Alcohol 1-Cyclopropyl-2-methylpropan-2-ol (Intermediate 1) Alcohol->Amide Ritter Reaction (MeCN, H2SO4) Acetone Acetone (Reagent) Acetone->Alcohol Grignard Addition (-78°C) Grignard Cyclopropylmethyl Magnesium Bromide Grignard->Alcohol Nucleophilic Attack

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center and subsequent amination.[1][2]

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Cyclopropyl-2-methylpropan-2-ol

Objective: Create the tertiary alcohol precursor while preventing cyclopropyl ring opening.[1]

Mechanism: The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of acetone.[1] Critical Control Point: Cyclopropylmethyl radicals rearrange to 3-butenyl radicals at rates approaching


.[1] While the Grignard (anion) is more stable, elevated temperatures can promote radical pathways or equilibrium with the open-chain form.[1] Strict temperature control (-78°C) is mandatory.[1]

Reagents:

  • Cyclopropylmethyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Acetone (anhydrous, 1.2 eq)[1]

  • Diethyl ether (anhydrous) or THF

  • Iodine (crystal, catalytic)[1]

Protocol:

  • Grignard Preparation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add Mg turnings and a crystal of iodine.[1] Cover with minimal THF.

    • Add 5% of the cyclopropylmethyl bromide solution.[1] Heat gently with a heat gun to initiate (color change from brown to clear).

    • Cool to -20°C . Add the remaining bromide dropwise over 1 hour.[1] Stir for 30 mins at 0°C to ensure completion.

  • Addition:

    • Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

    • Add Acetone (diluted 1:1 in THF) dropwise over 45 minutes. Maintain internal temp < -65°C.

    • Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl at 0°C.

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg) or flash chromatography (10% EtOAc/Hexanes).

Yield Expectation: 75-85% colorless oil.[1]

Phase 2: Ritter Reaction (Amine Installation)

Objective: Convert the tertiary alcohol to the N-acetyl amine.

Mechanism: Protonation of the alcohol generates a tertiary carbocation (Cp-CH2-C+(Me)2).[1] The gem-dimethyl effect and the separation from the cyclopropyl ring by a methylene group stabilize this cation, preventing the ring-expansion characteristic of alpha-cyclopropyl cations.[1] Acetonitrile acts as the nucleophile.[1]

Reagents:

  • 1-Cyclopropyl-2-methylpropan-2-ol (1.0 eq)[1]

  • Acetonitrile (5.0 eq, serves as solvent/reactant)[1]

  • Sulfuric Acid (conc., 2.0 eq)[1]

  • Glacial Acetic Acid (2.0 eq)

Protocol:

  • Cool a mixture of Acetonitrile and Acetic Acid to 0°C.

  • Add concentrated H₂SO₄ dropwise (Exothermic!).

  • Add the alcohol (from Phase 1) dropwise, maintaining temp < 10°C.

  • Allow to warm to room temperature and stir for 12-18 hours.

  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with 4M NaOH until pH ~10.[1]

    • Extract with Dichloromethane (DCM) (3x).

    • Dry (Na₂SO₄) and concentrate to yield the crude acetamide.

    • Note: The acetamide is often pure enough for the next step.[1] If not, recrystallize from Hexane/EtOAc.[1]

Phase 3: Hydrolysis & Salt Formation

Objective: Remove the acetyl group and isolate the hydrochloride salt.[1]

Challenge: Sterically hindered amides (tertiary alkyl) are notoriously difficult to hydrolyze under acidic conditions. Solution: High-temperature alkaline hydrolysis using ethylene glycol as a high-boiling solvent (the "Bouveault" method variant).[1]

Reagents:

  • Crude Acetamide (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Ethylene Glycol (Solvent)

  • HCl in Diethyl Ether (2.0 M)

Protocol:

  • Hydrolysis:

    • Dissolve acetamide and KOH in ethylene glycol.[1]

    • Reflux at 150°C for 24 hours.

    • Monitoring: Check by TLC or GC for disappearance of starting material.[1]

  • Isolation of Free Base:

    • Cool to room temperature.[1] Dilute with water (5 volumes).

    • Extract with Diethyl Ether (4x).

    • Wash ether layer with brine (2x) to remove glycol traces.

    • Dry over K₂CO₃ (Avoid MgSO₄ for amines if possible, though acceptable).

  • Salt Formation:

    • Cool the dry ether solution to 0°C.[1]

    • Add HCl/Ether solution dropwise with vigorous stirring.

    • A white precipitate will form immediately.[1]

    • Filter the solid under inert atmosphere (hygroscopic).

    • Wash with cold ether and dry under vacuum.[1]

Analytical Specifications

Physical Properties
PropertyValue
Appearance White crystalline solid
Molecular Formula C₈H₁₇N[1][3] · HCl
Molecular Weight 149.69 g/mol
Melting Point 195 - 198°C (Decomposes)
Solubility Soluble in Water, Methanol; Insoluble in Ether
NMR Characterization (Expected)

¹H NMR (400 MHz, D₂O):

  • 
     0.15 (m, 2H, Cyclopropyl-CH₂)[1]
    
  • 
     0.55 (m, 2H, Cyclopropyl-CH₂)[1]
    
  • 
     0.75 (m, 1H, Cyclopropyl-CH)[1]
    
  • 
     1.35 (s, 6H, C(CH ₃)₂)[1]
    
  • 
     1.55 (d, 2H, CH ₂-C(Me)₂)[1]
    

¹³C NMR (100 MHz, D₂O):

  • 
     4.5 (Cyclopropyl CH₂)
    
  • 
     6.2 (Cyclopropyl CH)
    
  • 
     26.5 (C( C H₃)₂)
    
  • 
     44.1 (CH₂-Cq)[1]
    
  • 
     52.8 (Quaternary C -N)[1]
    

Troubleshooting & Safety

Reaction Workflow Logic

Workflow cluster_0 Phase 1: Grignard cluster_1 Phase 2: Ritter cluster_2 Phase 3: Hydrolysis Step1 Mg Activation (Iodine/Heat) Step2 Add Bromide (-20°C) Step1->Step2 Step3 Add Acetone (-78°C) Step2->Step3 Step4 Carbocation Gen (H2SO4) Step3->Step4 Step5 Nitrile Trap (MeCN) Step4->Step5 Step6 Base Hydrolysis (150°C) Step5->Step6 Step7 HCl Salt Ppt Step6->Step7

Figure 2: Process flow highlighting critical temperature control points (Red) and salt formation (Blue).[1][4]

Critical Failure Modes[1]
  • Low Yield in Phase 1: Usually due to "Grignard death" by moisture or coupling.[1]

    • Fix: Use fresh Mg turnings and redistilled solvents.[1] Ensure -78°C is maintained during acetone addition to prevent side reactions.

  • Incomplete Hydrolysis (Phase 3):

    • Fix: If the amide persists, switch to refluxing 48% HBr for 12 hours, though this requires a harsher workup.[1] The KOH/Glycol method is generally superior for this substrate.[1]

References

  • Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols.[1] Journal of the American Chemical Society, 70(12), 4045–4048.[1] Link

  • Grignard Stability: Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link

  • Hydrolysis of Hindered Amides: Gassman, P. G., & Schenk, W. N. (1977).[1] The use of sodium peroxide for the hydrolysis of hindered amides.[1] The Journal of Organic Chemistry, 42(5), 918–920.[1] Link

  • Compound Data Verification: PubChem CID 1439896-40-8 (HCl Salt).[1][5] Link

Sources

Scalable Manufacturing of Optically Active Cyclopropylamines: Strategic Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Optically active cyclopropylamines (CPAs) are privileged structural motifs in modern pharmacopeia, serving as critical bioisosteres that confer metabolic stability and rigid conformational control. They are key pharmacophores in blockbuster drugs such as Ticagrelor (antiplatelet), Tranylcypromine (antidepressant), and Belinostat (HDAC inhibitor).

The Scalability Bottleneck: While laboratory-scale synthesis is well-established, scaling CPA production is hindered by three factors:

  • Thermodynamic Instability: The high ring strain (~27.5 kcal/mol) makes the ring susceptible to premature opening under forcing conditions.

  • Safety of Reagents: Classic routes often employ high-energy diazo compounds or pyrophoric organometallics (ZnEt₂, AlR₃).

  • Stereocontrol: Achieving high diastereomeric ratios (dr) and enantiomeric excess (ee) simultaneously is challenging without expensive chiral auxiliaries.

This guide details three field-proven protocols selected for their scalability , atom economy , and safety profile .

Strategic Decision Matrix

Select the optimal synthetic route based on your starting material and stereochemical requirements.

CPA_Decision_Matrix Start Select Starting Material Alkene Alkene / Styrene Start->Alkene Amide Tertiary Amide / Nitrile Start->Amide Enone α,β-Unsaturated Carbonyl Start->Enone Method1 Method A: Carbene Transfer (Flow Chemistry) Alkene->Method1 High Throughput Diazo Safety Method3 Method C: Biocatalysis (Engineered P450s) Alkene->Method3 Green Chem >99% ee Method2 Method B: Kulinkovich-de Meijere (Titanium Mediated) Amide->Method2 Direct Conversion Cheap Reagents Enone->Method1 Corey-Chaykovsky (Sulfur Ylides) caption Figure 1: Strategic selection of synthetic methodology based on precursor availability.

Protocol A: Continuous Flow Asymmetric Cyclopropanation

Best for: Kilogram-scale production using diazo reagents. Principle: Converting batch "explosion risks" into safe, steady-state flow processes.

Mechanistic Insight

Transition metal-catalyzed (Rh, Cu, Co) decomposition of diazo compounds generates a metal-carbene species. In batch, the accumulation of diazo reagents poses a severe safety hazard. Flow chemistry minimizes the active volume of high-energy intermediates, allowing the use of efficient diazoacetates at scale.

Experimental Protocol

Target: Synthesis of trans-2-phenylcyclopropanecarboxylate (precursor to CPA via Curtius rearrangement).

Reagents:

  • Substrate: Styrene (1.0 equiv).

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv) - Handle with extreme caution.

  • Catalyst: Bis(oxazoline)-copper(I) complex (Cu(I)-BOX) (1 mol%).

  • Solvent: Dichloromethane (DCM).

Workflow:

  • Feed Preparation:

    • Stream A: Dissolve Styrene (1.0 M) and Cu-BOX catalyst (0.01 M) in DCM.

    • Stream B: Dissolve EDA (1.2 M) in DCM.

  • Reactor Setup: Use a chemically resistant microreactor (e.g., PFA tubing coil or glass chip) with a reactor volume of 5 mL. Set temperature to 0°C to maximize enantioselectivity.

  • Reaction:

    • Pump Stream A and Stream B into a T-mixer at equal flow rates (e.g., 1 mL/min each).

    • Residence time: ~2.5 minutes.

    • Safety Check: Ensure a back-pressure regulator (40 psi) is installed to prevent solvent boiling and manage N₂ gas evolution.

  • Quench & Workup:

    • Direct the reactor output into a collection vessel containing saturated NH₄Cl solution.

    • Separate phases, dry organic layer over MgSO₄, and concentrate.

  • Downstream Processing:

    • Perform Curtius rearrangement (DPPA/tBuOH) on the ester to yield the N-Boc protected cyclopropylamine.

Validation Criteria:

  • Yield: >85% conversion.

  • Selectivity: >90% ee (determined by Chiral HPLC, Chiralcel OD-H column).

  • Safety: No accumulation of unreacted diazo species (verify via IR monitoring of the diazo peak at ~2100 cm⁻¹).

Protocol B: The Kulinkovich-de Meijere Reaction

Best for: Direct conversion of amides/nitriles to CPAs without diazo reagents. Principle: Reductive coupling using a Titanacyclopropane intermediate generated in situ.

Mechanistic Insight

This reaction utilizes the "ligand exchange" capability of low-valent Titanium. A Grignard reagent reacts with Ti(OiPr)₄ to form a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent. This species attacks the amide carbonyl, followed by ring closure to form the cyclopropylamine.[1]

Experimental Protocol

Target: Synthesis of N,N-dibenzyl-1-aminocyclopropane.

Reagents:

  • Substrate: N,N-Dibenzylformamide (1.0 equiv).

  • Reagent: Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 equiv).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0 equiv) - Note: Can be used substoichiometrically (10-20 mol%) with MeTi(OiPr)₃ modification, but stoichiometric is more robust for scale-up.

  • Solvent: THF (anhydrous).

Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Charging: Add N,N-Dibenzylformamide (50 mmol) and Ti(OiPr)₄ (50 mmol) to THF (200 mL). Cool to 15°C.

  • Controlled Addition (Critical Step):

    • Add EtMgBr solution dropwise via a pressure-equalizing addition funnel over 2 hours.

    • Exotherm Control: Maintain internal temperature between 20-25°C. The solution will turn dark brown/black (active Ti species).

  • Maturation: Stir at room temperature for an additional 1 hour.

  • Quench:

    • Cool to 0°C. Carefully add water (10 mL) dropwise (vigorous reaction!).

    • Add 10% aqueous NaOH to precipitate Titanium salts as a white solid.

  • Isolation: Filter through a celite pad. Extract filtrate with Et₂O. Dry and concentrate.

Validation Criteria:

  • Yield: Typically 70-85%.

  • Purity: >95% by ¹H NMR (Check for characteristic cyclopropyl protons at 0.5-0.8 ppm).

Protocol C: Biocatalytic Carbene Transfer

Best for: High-value chiral intermediates requiring >99% ee/de (Green Chemistry). Principle: Repurposing Heme proteins (e.g., P450s) to catalyze abiological carbene transfer into C=C bonds.

Mechanistic Insight

Engineered Cytochrome P450 variants (e.g., P450-BM3) can accept diazoesters as substrates instead of oxygen. The heme iron forms an iron-carbene intermediate that inserts into olefins with exquisite stereocontrol, dictated by the protein's active site mutations.

Experimental Protocol

Target: Enantioselective synthesis of Ticagrelor intermediate precursors.

Reagents:

  • Biocatalyst: E. coli whole cells expressing P450-BM3 variant (H93G/P252 or similar mutations).

  • Substrate: 3,4-Difluorostyrene.

  • Carbene Source: Ethyl diazoacetate (EDA).

  • Medium: M9 minimal salts buffer (pH 7.4) with glucose (cofactor regeneration).

Workflow:

  • Fermentation: Cultivate E. coli in a bioreactor (5L scale) at 37°C until OD₆₀₀ = 1.5. Induce protein expression (IPTG) and cool to 20°C for 16 hours.

  • Biotransformation (Whole Cell):

    • Resuspend cells to OD₆₀₀ = 30 in buffer containing glucose.

    • Add 3,4-Difluorostyrene (10 mM final conc).

    • Fed-Batch Addition: Add EDA slowly via syringe pump (0.5 equiv/hour) to prevent enzyme inactivation.

    • Perform reaction under anaerobic conditions (nitrogen sparge) to prevent competition with O₂.

  • Workup:

    • Centrifuge to remove cells.

    • Extract supernatant with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Validation Criteria:

  • TTN (Total Turnover Number): >10,000 (indicates catalyst efficiency).

  • Stereochemistry: >99% ee and >20:1 dr (cis/trans).

Comparative Data Analysis

FeatureFlow Chem (Metal Cat.)Kulinkovich-de MeijereBiocatalysis (Enzymatic)
Scalability High (Continuous)Medium (Batch Exotherms)High (Fermentation)
Enantioselectivity Good (85-95% ee)N/A (Racemic usually*)Excellent (>99% ee)
Reagent Cost High (Rh/Cu + Ligands)Low (Ti + Grignard)Low (Fermentation media)
Safety Profile High (Diazo containment)Medium (Pyrophorics)Excellent (Aqueous)
Atom Economy ModerateHighVery High

*Note: Asymmetric Kulinkovich variants exist but require stoichiometric chiral ligands, reducing scalability.

Visualizing the Mechanism: Kulinkovich-de Meijere

The following diagram illustrates the Titanium catalytic cycle, highlighting the critical Titanacyclopropane intermediate.

Kulinkovich_Mechanism Reagents Amide + EtMgBr Ti_Complex Low-Valent Ti Species (Ti(OiPr)2) Reagents->Ti_Complex Ligand Exchange Titanacyclopropane Titanacyclopropane Intermediate Ti_Complex->Titanacyclopropane Beta-H Elimination Insertion Oxatitanacyclopentane Titanacyclopropane->Insertion Carbonyl Insertion Product Cyclopropylamine Insertion->Product Ring Contraction & Hydrolysis caption Figure 2: The catalytic cycle of the Kulinkovich-de Meijere reaction.

References

  • Scalable Synthesis of (1-cyclopropyl)cyclopropylamine: Detailed protocols for large-scale cyclopropanation and Curtius rearrangement.

  • The Kulinkovich-de Meijere Reaction: Comprehensive review of the mechanism and scope for aminocyclopropane synthesis.

  • Ticagrelor Intermediate Synthesis: Patent landscape and process chemistry for the industrial synthesis of the cyclopropylamine fragment.

  • Biocatalytic Cyclopropanation: Seminal work on engineering P450s for carbene transfer. (Search Reference: Arnold Group)

  • Flow Chemistry Applications: Continuous flow synthesis of cyclopropylamines to manage safety.

Sources

Application Note: 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS: 1158758-59-8 / Free base analogs) represents a specialized class of "designer amines" used to modulate the physicochemical and metabolic profiles of small molecule drugs.[1][2] Structurally, it combines a tertiary carbinamine (steric bulk) with a cyclopropyl moiety (metabolic stability and lipophilicity).[2]

This guide addresses the specific challenges of incorporating this sterically demanding building block into lead compounds. It provides validated protocols for amide coupling where standard methods fail and outlines the mechanistic rationale for its use as a bioisostere for tert-butyl or adamantyl groups.[2]

Structural Utility & Design Rationale

The "Gem-Dimethyl" & Cyclopropyl Synergy

This molecule is not merely a spacer; it is a metabolic shield.[2] Its utility rests on two pillars of medicinal chemistry:[3][4][5]

  • Metabolic Blockade (MAO & CYP):

    • Alpha-Quaternary Center: The amine is attached to a tertiary carbon (C2).[1][2] This lack of

      
      -hydrogens renders the amine completely resistant to degradation by Monoamine Oxidases (MAO), which require 
      
      
      -proton abstraction for imine formation.[1][2]
    • Cyclopropyl Stability: Unlike an n-butyl or isobutyl chain, the cyclopropyl ring resists CYP450-mediated hydroxylation due to the high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol for alkyl secondary C-H).[1][2]

  • Conformational Locking (Thorpe-Ingold Effect): The gem-dimethyl group at C2 restricts the rotation of the adjacent alkyl chain.[2] This pre-organizes the molecule into a conformation that often favors binding to hydrophobic pockets (e.g., in GPCRs or Kinases), reducing the entropic penalty of binding.[2]

Bioisosteric Mapping
Standard Motif1-Cyclopropyl-2-methylpropan-2-amine ReplacementAdvantage
tert-Butyl Group Cyclopropyl-neopentyl Increased lipophilicity (

) and extended reach into deep hydrophobic pockets without adding rotatable bonds.[1][2]
Adamantane Cyclopropyl-neopentyl Reduced molecular weight (MW) and lower lipophilicity (LogD) while maintaining bulk.[1][2]
Cyclohexyl Cyclopropyl-neopentyl Removal of "floppy" ring conformers; fixed geometry.[1][2]

Visualization: SAR & Synthesis Logic

The following diagram illustrates the decision logic for selecting this building block and the synthetic workflow required to overcome its steric hindrance.

Gcluster_protocolSynthetic Protocol SelectionStartLead OptimizationNeed Metabolic StabilityChoiceSelect Bioisostere:1-Cyclopropyl-2-methylpropan-2-amineStart->ChoiceChallengeChallenge:Steric Hindrance (3° Carbon)Choice->ChallengeMethod1Standard EDC/HOBt(FAILS due to bulk)Challenge->Method1AvoidMethod2Acid Chloride/Fluoride(High Reactivity)Challenge->Method2Method3HATU/DIPEA + Heat(Recommended)Challenge->Method3ResultTarget Molecule:Metabolically Stable AmideMethod2->ResultMethod3->Result

Caption: Decision tree highlighting the steric challenges of the tertiary alkyl amine and the necessary shift to high-energy coupling reagents.

Experimental Protocols

Safety Note: The free base of this amine is likely volatile and may possess a pungent odor. Always handle the hydrochloride salt until the final coupling step to ensure stoichiometry and safety.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Small scale discovery synthesis (10 mg - 500 mg). Rationale:[1][2] The tertiary carbon adjacent to the nitrogen makes this amine a poor nucleophile. Standard carbodiimides (EDC/DCC) often result in stalled reactions or self-hydrolysis of the active ester.[1][2] HATU generates a highly reactive O-azabenzotriazole ester.[1][2]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2][6]

  • 1-Cyclopropyl-2-methylpropan-2-amine HCl (1.2 equiv)[1][2]

  • HATU (1.2 - 1.5 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under

    
    . Add HATU (1.2 mmol) and DIPEA (1.0 mmol only).[2] Stir for 15 minutes at Room Temperature (RT) to form the active ester.[2]
    
    • Checkpoint: Solution should turn slightly yellow/orange.[2]

  • Amine Addition: Add the 1-Cyclopropyl-2-methylpropan-2-amine HCl salt (1.2 mmol) directly to the vessel.

  • Base Chase: Immediately add the remaining DIPEA (2.0 - 3.0 mmol).

    • Critical: The salt requires extra base to liberate the free amine in situ.

  • Reaction: Stir at 40–50°C for 4–16 hours.

    • Note: Unlike primary n-alkyl amines, this hindered amine often requires mild heating to drive completion.[2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    .[2]
Protocol B: Acyl Fluoride Method (For Extremely Difficult Substrates)

Best for: When HATU fails or for scale-up. Rationale:[1][2] Acyl fluorides are less prone to steric hindrance than active esters and are stable enough to isolate.[2]

  • Generate Acyl Fluoride: React carboxylic acid with Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv) in DCM.

  • Coupling: React the isolated Acyl Fluoride with 1-Cyclopropyl-2-methylpropan-2-amine HCl (1.1 equiv) and

    
     (2.5 equiv) in THF at Reflux.
    

Analytical Data & Handling

Physical Properties & Storage
PropertySpecificationNotes
Molecular Weight ~149.66 g/mol (HCl salt)Free base MW: ~113.2 g/mol
Appearance White to off-white solidHygroscopic; store in desiccator.[1][2]
Solubility Water, Methanol, DMSOPoor solubility in pure DCM/EtOAc (Salt form).[2]
Storage 2–8°C, Inert AtmosphereKeep tightly sealed to prevent hydrolysis/caking.[2]
Quality Control (Self-Validating System)

To ensure the integrity of the building block before use, perform a Proton NMR (


H-NMR)

12
  • Diagnostic Peaks:

    • 
       ~8.0–8.5 ppm (Broad s, 3H): Ammonium protons (
      
      
      ).[2]
    • 
       ~1.2–1.3 ppm (s, 6H): Gem-dimethyl group (
      
      
      ).[1][2]
    • 
       ~0.3–0.6 ppm (m, 4H): Cyclopropyl ring protons (distinctive high-field multiplets).[1][2]
      
    • 
       ~0.0–0.1 ppm: Cyclopropyl methine/methylene interface.[2]
      

If the ammonium peak is absent or the integration of the dimethyl group is split, the salt may have degraded or disproportionated.

References

  • Gem-Dimethyl Effect in Drug Design: Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][2] Chemical Reviews, 105(5), 1735–1766.[2] [1][2]

  • Cyclopropyl Group in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] [1][2]

  • Amide Coupling of Hindered Amines (Acyl Fluorides): Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Metabolic Stability of Cyclopropyl Amines: Wiesenfeldt, M. P., et al. (2016).[2] Strategic use of cyclopropylamines in drug discovery.[2][3][4] MedChemComm.[2]

Application Notes & Protocols: 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride as a Research Tool for CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on This Guide

The study of monoamine oxidase (MAO) inhibitors is pivotal to advancing our understanding and treatment of a spectrum of central nervous system (CNS) disorders. The cyclopropylamine scaffold is a well-established pharmacophore known to produce potent, often irreversible, inhibition of MAO enzymes.[1][2][3] This guide concerns 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride , a compound belonging to this promising class.

It is critical to inform the research community that, as of the date of this publication, specific biological data, including MAO-A/B selectivity and potency, for this compound is not available in the public domain. Consequently, this document will leverage the known properties of a closely related and well-characterized cyclopropylamine derivative, cis-N-benzyl-2-methoxycyclopropylamine , as a representative compound. This potent and selective MAO-B inhibitor will serve as our exemplar to illustrate the experimental workflows and protocols that would be applicable to characterizing and utilizing novel cyclopropylamine-based MAO inhibitors in CNS research.[2][3]

Introduction: The Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of key neurotransmitters, including dopamine, serotonin, and norepinephrine. Dysregulation of these neurotransmitter systems is a hallmark of numerous CNS disorders.

  • MAO-A inhibition is primarily associated with antidepressant effects due to the subsequent increase in serotonin and norepinephrine levels.

  • MAO-B inhibition leads to elevated dopamine levels and is a validated therapeutic strategy for Parkinson's disease. It may also hold promise for Alzheimer's disease and other neurodegenerative conditions.

The cyclopropylamine moiety acts as a mechanism-based inhibitor. The strained cyclopropyl ring facilitates the formation of a covalent adduct with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.[2][3] The substituents on the cyclopropylamine scaffold dictate the potency and selectivity for MAO-A versus MAO-B.

The focus of this guide will be on the characterization of a selective MAO-B inhibitor, a likely property of compounds like this compound, given the trends in structure-activity relationships for this class of molecules.

Chemical and Physical Properties

While specific data for the target compound is unavailable, the following table outlines the general properties expected for a hydrochloride salt of a small molecule amine, alongside the data for our representative compound where available.

PropertyThis compound (Predicted)cis-N-benzyl-2-methoxycyclopropylamine (Representative)
Molecular Formula C₇H₁₆ClNC₁₁H₁₅NO
Appearance White to off-white solidData not readily available
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Ethanol)Data not readily available
Storage Store at 2-8°C, desiccated. Protect from light.Store at 2-8°C, desiccated. Protect from light.

In Vitro Characterization: Determining MAO Inhibition Profile

The foundational step in characterizing a novel MAO inhibitor is to determine its potency (IC₅₀) and selectivity for MAO-A and MAO-B.

Principle of the Assay

A common method is a fluorometric or chemiluminescent assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed amine oxidation. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or luminescent signal.

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 1-Cyclopropyl-2-methylpropan-2-amine HCl Incubation Incubate MAO enzyme with compound or vehicle Compound_Prep->Incubation Enzyme_Prep Prepare human recombinant MAO-A and MAO-B solutions Enzyme_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Substrate, and Detection Reagents Reaction_Start Add substrate to initiate the enzymatic reaction Reagent_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction and add detection reagents Reaction_Start->Reaction_Stop Measurement Measure fluorescence/ luminescence signal Reaction_Stop->Measurement Analysis Calculate % inhibition and determine IC50 values Measurement->Analysis

Caption: Workflow for in vitro determination of MAO-A and MAO-B inhibition.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine)

  • Detection Reagent (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (e.g., λexc = 530 nm, λem = 585 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate Setup:

    • To appropriate wells, add 45 µL of Assay Buffer.

    • Add 5 µL of the diluted compound or reference inhibitor. For control wells, add 5 µL of vehicle (Assay Buffer with the same percentage of DMSO).

    • Add 25 µL of MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Add 25 µL of the substrate/HRP/Amplex Red working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence signal every 2 minutes for a total of 20-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Interpretation

For a selective MAO-B inhibitor like our representative compound, cis-N-benzyl-2-methoxycyclopropylamine, the expected outcome would be a significantly lower IC₅₀ value for MAO-B compared to MAO-A.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
cis-N-benzyl-2-methoxycyclopropylamine (Representative) 170[2][3]5[2][3]34
Clorgyline (Reference) ~5~1,000~0.005
Selegiline (Reference) ~1,000~10~100

A high selectivity index indicates a strong preference for inhibiting MAO-B.

In Vivo Pharmacodynamic Studies: Target Engagement in the CNS

After in vitro characterization, it is crucial to confirm that the compound can cross the blood-brain barrier and engage its target in the CNS. In vivo microdialysis is the gold standard for this purpose.[5][6]

Principle of In Vivo Microdialysis

A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region of a freely moving animal (e.g., the striatum for dopamine).[5][7] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the dialysate, which is then collected and analyzed, typically by HPLC with electrochemical detection.[6]

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow Surgery Surgical implantation of microdialysis guide cannula Recovery Post-operative recovery (several days) Surgery->Recovery Probe_Insertion Insertion of microdialysis probe and habituation Recovery->Probe_Insertion Baseline_Collection Collection of baseline dialysate samples Probe_Insertion->Baseline_Collection Drug_Admin Systemic administration of 1-Cyclopropyl-2-methylpropan-2-amine HCl Baseline_Collection->Drug_Admin Post_Drug_Collection Collection of post-administration dialysate samples Drug_Admin->Post_Drug_Collection Analysis Quantification of monoamines (e.g., dopamine) by HPLC-ED Post_Drug_Collection->Analysis Data_Analysis Analysis of % change from baseline Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis to assess monoamine levels.

Detailed Protocol: Microdialysis in Rat Striatum

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement. Allow the animal to recover for at least 3-5 days.

  • Experiment Day: Gently insert a microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[5][7]

  • Baseline Collection: Allow the animal to habituate for at least 2 hours. Collect dialysate samples every 20 minutes for at least 90 minutes to establish a stable baseline of extracellular dopamine.

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentration of dopamine and its metabolites (DOPAC and HVA).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the average baseline concentration.

Expected Results and Interpretation

Administration of a selective MAO-B inhibitor should lead to a significant and sustained increase in extracellular dopamine levels in the striatum, with a corresponding decrease in the levels of its metabolites, DOPAC and HVA.

Behavioral Pharmacology: Assessing Functional Outcomes

To investigate the therapeutic potential of the compound for specific CNS disorders, relevant behavioral assays in rodent models are employed.

The Forced Swim Test (for antidepressant-like effects)

This test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[8] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[8][9]

Protocol Snapshot: Mouse Forced Swim Test

  • Apparatus: A transparent cylinder (20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm.[9][10]

  • Procedure: A single 6-minute test session is common for mice.[8][11] The animal is gently placed in the water. Behavior is video-recorded.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[12]

  • Interpretation: A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

The Elevated Plus Maze (for anxiolytic-like effects)

This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.[13][14] Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.[15][16]

Protocol Snapshot: Rat Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The rat is placed in the center of the maze, and its behavior is recorded for a 5-minute session.[14]

  • Scoring: Key parameters include the time spent in the open arms, the number of entries into the open arms, and total arm entries (as a measure of general activity).

  • Interpretation: A significant increase in the percentage of time spent in the open arms and the percentage of open arm entries, without a significant change in total arm entries, indicates an anxiolytic-like effect.

Concluding Remarks

This compound, by virtue of its chemical structure, represents a valuable potential tool for the study of CNS disorders where monoamine oxidase, particularly MAO-B, plays a significant pathological role. The protocols outlined in this guide, using a well-characterized exemplar, provide a robust framework for researchers to elucidate the pharmacological profile of this and other novel cyclopropylamine-based MAO inhibitors. Such systematic characterization is the cornerstone of translating promising chemical entities into validated research tools and, ultimately, potential therapeutic agents.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • Tzvetkov, N. T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1894-1905. doi: 10.1111/febs.13260. Retrieved from [Link]

  • Tzvetkov, N. T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopentylmethyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]

  • Castañé, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. doi: 10.3791/3638. Retrieved from [Link]

  • Fuller, R. W., et al. (1978). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 21(11), 1163-1167. doi: 10.1021/jm00209a016. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Eren, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6699. doi: 10.3390/molecules26216699. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. doi: 10.1038/nprot.2007.44. Retrieved from [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 129-152. doi: 10.1515/revneuro.2009.20.2.129. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2015). Forced swim test in mice: a common animal model of depression. Journal of Visualized Experiments, (97), e52637. doi: 10.3791/52637. Retrieved from [Link]

  • Uddin, M. J., et al. (2018). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 23(11), 2919. doi: 10.3390/molecules23112919. Retrieved from [Link]

  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

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  • NEUROFIT. (n.d.). Elevated Plus Maze (EPM). Retrieved from [Link]

  • Amer, A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(25), 14758-14770. doi: 10.1039/d0ra01715k. Retrieved from [Link]

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  • Manda, S. V., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9546. doi: 10.3390/ijms24119546. Retrieved from [Link]

  • Kumar, V., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(8), 875-894. doi: 10.1039/d0md00125d. Retrieved from [Link]

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Application Note & Protocols: Evaluating the Neuroprotective Potential of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of novel chemical entities, using 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride as a primary example. While specific data on this compound is emerging, the methodologies outlined herein are based on established in vitro models of neuronal injury. We detail protocols for assessing protection against glutamate-induced excitotoxicity, hydrogen peroxide-induced oxidative stress, and staurosporine-induced apoptosis in a human neuroblastoma cell line (SH-SY5Y). The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices and endpoint analyses, including cell viability (MTT assay), cytotoxicity (LDH assay), and apoptosis (caspase-3 activity).

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include excitotoxicity, oxidative stress, and apoptosis. Consequently, the identification of novel compounds that can mitigate these insults is a critical goal in neuropharmacology. This document outlines a series of robust in vitro assays to screen for and characterize the neuroprotective potential of new compounds. As a case study, we will focus on the hypothetical evaluation of this compound. The structural class of this compound suggests that it may interact with neuronal signaling pathways to confer protection, a hypothesis that the following assays are designed to test. Similar compounds, such as 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, have demonstrated protective effects against oxidative stress and excitotoxicity in vitro and in vivo[1][2][3].

The experimental approach is tripartite, targeting three distinct but often interconnected pathways of neuronal cell death:

  • Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events[4]. This is a primary mechanism of neuronal damage in conditions like stroke and traumatic brain injury.

  • Oxidative Stress: The overproduction of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA, leading to cell death[5]. Oxidative stress is a common feature of many neurodegenerative disorders[6].

  • Apoptosis (Programmed Cell Death): A controlled, energy-dependent process of cell suicide that is crucial for normal development but can be pathologically activated in neurodegeneration. It is often mediated by a family of proteases called caspases[7][8].

By evaluating a compound's ability to protect against these insults, we can build a comprehensive profile of its neuroprotective potential.

Materials and Reagents

  • Cell Line: SH-SY5Y human neuroblastoma cells. This cell line is a well-established model for neuronal apoptosis and differentiation studies[8].

  • Test Compound: this compound.

  • Culture Media: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Neurotoxic Insults:

    • L-Glutamic acid

    • Hydrogen peroxide (H₂O₂)

    • Staurosporine (a potent protein kinase inhibitor and inducer of apoptosis)[9]

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit[10][11]

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit[12][13][14]

    • Caspase-3 Colorimetric or Fluorometric Assay Kit[15][16][17][18]

  • General Lab Equipment: 96-well cell culture plates, multichannel pipettes, incubator (37°C, 5% CO₂), microplate reader.

Experimental Workflows & Protocols

The overall experimental design involves pre-treating neuronal cells with various concentrations of the test compound before exposing them to a neurotoxic insult. The protective effect is then quantified by measuring cell viability, cytotoxicity, and specific markers of apoptosis.

G cluster_0 General Experimental Workflow A Seed SH-SY5Y cells in 96-well plates B Pre-treat with 1-Cyclopropyl-2-methylpropan-2-amine HCl (various concentrations) A->B C Induce Neurotoxicity (Glutamate, H2O2, or Staurosporine) B->C D Incubate for defined period C->D E Perform Endpoint Assays (MTT, LDH, Caspase-3) D->E

Caption: General workflow for in vitro neuroprotection screening.

Protocol 1: Protection Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of the test compound to protect neurons from cell death induced by excessive glutamate exposure.

Causality: Glutamate over-activates NMDA and AMPA receptors, leading to massive Ca²⁺ influx, mitochondrial dysfunction, ROS production, and ultimately, necrotic or apoptotic cell death. A neuroprotective compound might act by blocking glutamate receptors, modulating ion channels, or interfering with downstream toxic cascades.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium without the compound). Incubate for 2 hours.

  • Glutamate Challenge: Prepare a high-concentration stock of L-glutamic acid. Add the appropriate volume to the wells to achieve a final concentration that induces significant (50-70%) cell death (e.g., 250 µM, this should be optimized for your specific cell line and conditions). Do not add glutamate to the "untreated control" wells.[19]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[20] Add 100 µL of solubilization solution and mix thoroughly.[21] Read the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • Cytotoxicity (LDH Assay): Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[12] Add the LDH reaction mixture according to the manufacturer's protocol.[13] After a 30-minute incubation, add the stop solution and measure the absorbance at 490 nm.[12] Cytotoxicity is proportional to the amount of LDH released.

Protocol 2: Protection Against Hydrogen Peroxide-Induced Oxidative Stress

This assay assesses the compound's ability to protect neurons from oxidative damage caused by H₂O₂, a potent ROS.

Causality: H₂O₂ can freely cross cell membranes and generate highly reactive hydroxyl radicals, leading to lipid peroxidation, protein damage, and DNA fragmentation.[22] A protective compound might act as a direct ROS scavenger or upregulate endogenous antioxidant defense systems, such as the Nrf2 pathway.[23]

Step-by-Step Methodology:

  • Cell Seeding: Follow Step 1 from Protocol 3.1.

  • Compound Pre-treatment: Follow Step 2 from Protocol 3.1.

  • H₂O₂ Challenge: Prepare a fresh dilution of H₂O₂ in serum-free medium. Add H₂O₂ to the wells to a final concentration known to induce significant cell death (e.g., 100-500 µM, requires optimization).[24] Incubate for 30 minutes to 1 hour.[24]

  • Recovery: After the H₂O₂ incubation, gently remove the medium and replace it with fresh, complete culture medium (containing the test compound at the same pre-treatment concentrations).

  • Incubation: Incubate for an additional 24 hours.

  • Endpoint Analysis: Perform MTT and LDH assays as described in Step 5 of Protocol 3.1.

G cluster_1 Oxidative Stress Assay Workflow A Seed Cells B Pre-treat with Test Compound A->B C Challenge with H2O2 (e.g., 30-60 min) B->C D Wash & Replace Medium (with Test Compound) C->D E Incubate for 24h D->E F Measure Viability (MTT) & Cytotoxicity (LDH) E->F

Caption: Workflow for the H₂O₂-induced oxidative stress assay.

Protocol 3: Inhibition of Staurosporine-Induced Apoptosis

This assay determines if the test compound can block the intrinsic apoptotic pathway initiated by staurosporine.

Causality: Staurosporine is a broad-spectrum protein kinase inhibitor that potently induces the mitochondrial pathway of apoptosis.[8] This involves the release of cytochrome c, which activates caspase-9, leading to the activation of the executioner caspase, caspase-3.[8] A protective compound could potentially inhibit these upstream or downstream events in the caspase cascade.

Step-by-Step Methodology:

  • Cell Seeding: Follow Step 1 from Protocol 3.1.

  • Compound Pre-treatment: Follow Step 2 from Protocol 3.1.

  • Staurosporine Challenge: Add staurosporine to the wells to a final concentration known to induce apoptosis (e.g., 100 nM).[7]

  • Incubation: Incubate for 6 to 12 hours. The timing is critical as caspase activation is an earlier event than complete cell death.

  • Endpoint Analysis:

    • Caspase-3 Activity Assay: Lyse the cells according to the kit manufacturer's instructions.[15] Add the cell lysate to a new plate containing the caspase-3 substrate (e.g., DEVD-pNA).[18] Incubate to allow for cleavage of the substrate. Measure the resulting colorimetric (at 405 nm) or fluorescent signal.[15][18] The signal intensity is directly proportional to the caspase-3 activity.

    • Cell Viability (MTT Assay): Can also be performed in parallel plates to correlate caspase activity with overall cell survival.

Data Presentation & Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Neuroprotection against Glutamate Excitotoxicity

TreatmentConcentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
Untreated Control-100 ± 5.25.1 ± 1.8
Glutamate alone25045.3 ± 4.888.9 ± 6.3
Cmpd + Glutamate152.1 ± 5.575.4 ± 5.9
Cmpd + Glutamate1078.6 ± 6.132.7 ± 4.2
Cmpd + Glutamate5092.4 ± 5.315.8 ± 3.1

Table 2: Hypothetical Inhibition of Staurosporine-Induced Caspase-3 Activation

TreatmentConcentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Untreated Control-1.0 ± 0.1
Staurosporine alone0.18.7 ± 0.9
Cmpd + Staurosporine17.9 ± 0.8
Cmpd + Staurosporine104.2 ± 0.5
Cmpd + Staurosporine501.8 ± 0.3

Mechanistic Insights: Connecting Pathways

Positive results in these assays suggest that this compound is neuroprotective. The specific pattern of activity can provide clues to its mechanism of action. For example, strong protection against H₂O₂ might point towards an antioxidant mechanism, while potent inhibition of staurosporine-induced caspase-3 activation suggests a direct anti-apoptotic effect. Many neuroprotective signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are known to integrate signals that counter both oxidative stress and apoptosis.[25]

G cluster_2 Potential Neuroprotective Signaling Compound 1-Cyclopropyl-2-methylpropan-2-amine HCl Receptor Target Receptor/ Signaling Node Compound->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Nrf2 Nrf2 Pathway Receptor->Nrf2 AntiApoptosis Inhibition of Caspase Activation PI3K->AntiApoptosis Survival Enhanced Neuronal Survival MAPK->Survival Antioxidant Increased Antioxidant Gene Expression Nrf2->Antioxidant AntiApoptosis->Survival Antioxidant->Survival

Caption: Hypothetical signaling pathways mediating neuroprotection.

Conclusion

The protocols described in this application note provide a robust and reproducible framework for the initial in vitro characterization of the neuroprotective effects of novel compounds like this compound. By systematically assessing a compound's ability to mitigate excitotoxicity, oxidative stress, and apoptosis, researchers can efficiently identify promising candidates for further development in the treatment of neurodegenerative diseases.

References

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  • Zhang, H., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecules, 28(18), 6549.
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Application Note: A Tiered Strategy for Characterizing the Bioactivity of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of novel small molecules are foundational to drug development. This document provides a comprehensive, tiered experimental strategy for the initial bioactivity screening of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride, a compound with undefined biological function. The proposed workflow prioritizes scientific rigor and efficient resource allocation, beginning with broad assessments of cellular viability and cytotoxicity to establish a viable concentration range. Subsequently, mechanistically focused secondary assays are deployed to probe plausible biological targets based on the compound's chemical structure. This application note provides detailed, step-by-step protocols for key assays, principles of data interpretation, and guidelines for advancing a hit compound through the discovery pipeline.

Introduction: The Challenge of Novel Compound Screening

High-throughput screening (HTS) of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds.[1][2] However, the journey from a novel chemical entity to a validated lead compound is complex. For a molecule like this compound, which has no established biological target, a systematic and logical screening cascade is essential. Cell-based assays are indispensable in this process as they provide a physiologically relevant context, allowing for the identification of compounds with diverse mechanisms of action, including those with unknown targets.[3]

This guide is designed for researchers, scientists, and drug development professionals to establish the foundational bioactivity profile of this novel compound. The core principle is a tiered approach:

  • Tier 1 (Primary Screening): Broadly assess the compound's impact on cell health. This crucial first step determines the concentration-dependent effects on cell viability and cytotoxicity, defining the therapeutic window for subsequent, more specific assays.

  • Tier 2 (Secondary Screening): Investigate potential mechanisms of action. Based on the amine-containing structure of the compound, this tier focuses on logical, putative target classes such as monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs).

This structured workflow ensures that experimental efforts are focused, and data interpretation is robust, providing a solid foundation for future hit-to-lead optimization.

The Screening Cascade: A Strategic Workflow

A tiered or cascaded screening approach is a field-proven strategy that maximizes efficiency. It uses broader, less expensive assays first to filter out inactive or overtly toxic compounds, reserving more complex and resource-intensive assays for a smaller number of promising hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary (Mechanistic) Screening T1_Start Compound: 1-Cyclopropyl-2-methylpropan-2-amine HCl (Broad Concentration Range) T1_Viability Protocol 3.1: Metabolic Viability Assay (MTT) T1_Start->T1_Viability T1_Cytotox Protocol 3.2: Membrane Integrity Assay (LDH) T1_Start->T1_Cytotox T1_Decision Analyze Dose-Response: Determine CC50 & TC50 T1_Viability->T1_Decision T1_Cytotox->T1_Decision T2_Input Select Non-Toxic Concentrations (e.g., < TC10) T1_Decision->T2_Input Compound is not overtly toxic T2_MAO Protocol 4.1: MAO Inhibition Assay T2_Input->T2_MAO T2_GPCR Protocol 4.2: GPCR (cAMP) Signaling Assay T2_Input->T2_GPCR T2_Decision Hit Identification: Potency & Selectivity? T2_MAO->T2_Decision T2_GPCR->T2_Decision End Advance to Hit-to-Lead & Further Mechanistic Studies T2_Decision->End Confirmed Hit

Caption: Tiered workflow for compound characterization.

Tier 1 Protocols: Primary Screening for Cell Viability and Cytotoxicity

The initial goal is to understand the compound's effect on fundamental cell health. We recommend running viability and cytotoxicity assays in parallel. A viability assay measures metabolic activity (a marker of healthy cells), while a cytotoxicity assay measures membrane integrity (a marker of cell death). Comparing the results helps distinguish between anti-proliferative and overtly cytotoxic effects.

3.1. Protocol: Cell Viability via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4]

Materials:

  • HEK293 or HeLa cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well, flat-bottom, sterile tissue culture plates

  • Test Compound: this compound, prepared as a 10 mM stock in sterile water or DMSO.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, ranging from a top concentration of 2 mM down to low µM levels.

  • Cell Treatment: After 24 hours, carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO or water) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[4][6]

  • Solubilization: Carefully remove the medium containing MTT.[4] Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6] Mix gently on an orbital shaker for 15 minutes, protected from light.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

3.2. Protocol: Cytotoxicity via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9] It is a stable cytoplasmic enzyme present in all cells.[9] Its release into the culture supernatant is a key indicator of cell lysis.[9]

Materials:

  • Cells and compound-treated plates (prepared as in steps 1-4 of the MTT assay).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye).

  • Lysis Buffer (often 10X, provided in kits) to create a "Maximum Release" control.

  • 96-well assay plate (clear, flat-bottom).

Procedure:

  • Prepare Controls: On the cell plate, designate triplicate wells for:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.

    • Background Control: Medium only, no cells.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add the appropriate volume of Lysis Buffer (e.g., 10 µL of 10X buffer) to the "Maximum Release Control" wells.

  • Sample Collection: After the full incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well assay plate.[10]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well of the new assay plate containing the supernatants.[10]

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[10] Measure the absorbance at 490 nm using a microplate reader.[10]

3.3. Tier 1 Data Analysis and Interpretation

The primary output is a dose-response curve from which key parameters can be derived.

Calculations:

  • Percent Viability (MTT): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Percent Cytotoxicity (LDH): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100

Data Presentation: Plot the calculated percentages against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the CC₅₀ (50% cytotoxic concentration) from the LDH data and the IC₅₀ (50% inhibitory concentration) from the MTT data.

ParameterAssayDefinitionExample ValueInterpretation
IC₅₀ MTTConcentration that reduces metabolic activity by 50%.75 µMIndicates effect on cell proliferation or metabolism.
CC₅₀ LDHConcentration that causes 50% cell lysis.> 200 µMIndicates overt cytotoxicity.

A compound is considered a good candidate for further screening if its IC₅₀ (from a functional assay) is significantly lower than its CC₅₀. This difference, known as the therapeutic window, suggests the compound's specific activity is not due to general toxicity.

Tier 2 Protocols: Probing Putative Mechanisms

Based on the compound's primary amine structure, plausible initial targets include enzymes that metabolize amines, such as Monoamine Oxidase (MAO), or receptors that bind amine ligands, like GPCRs.[11] Assays for these targets are widely available and robust.

4.1. Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits MAO-A or MAO-B enzymes. Many commercial kits use a luminogenic or fluorometric method where the MAO reaction produces hydrogen peroxide (H₂O₂), which is used in a coupled reaction to generate a signal. Inhibition of MAO reduces this signal.

MAO_Assay cluster_reaction MAO Reaction cluster_detection Detection MAO MAO Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination Substrate MAO Substrate (e.g., Tyramine) Substrate->H2O2 Oxidative Deamination Signal Fluorescent or Luminescent Signal H2O2->Signal Detection Reaction Test_Compound Test Compound (Potential Inhibitor) Test_Compound->MAO Inhibits? Probe Fluorogenic/Luminogenic Probe Probe->Signal Detection Reaction HRP Horseradish Peroxidase (HRP) HRP->Signal Detection Reaction

Caption: Principle of a coupled MAO inhibitor assay.

Materials:

  • Commercially available MAO-A/B inhibitor screening kit (e.g., from Promega, Abcam).[12]

  • Recombinant human MAO-A and MAO-B enzymes.

  • Test compound and a known MAO inhibitor (e.g., Selegiline for MAO-B) as a positive control.

  • Black, 96-well assay plates (for fluorescence/luminescence).

Procedure (based on a generic fluorometric kit):

  • Reagent Preparation: Reconstitute all kit components (enzyme, substrate, probe, developer) as per the manufacturer's protocol.

  • Compound Plating: Add 2 µL of test compound dilutions (in appropriate buffer) to the wells of a black 96-well plate. Include vehicle controls and a positive control inhibitor.

  • Enzyme Addition: Add 20 µL of MAO-A or MAO-B enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for potential inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction master mix containing the MAO substrate and the detection probe/HRP. Add 20 µL of this mix to each well to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the signal (e.g., fluorescence at Ex/Em = 530/585 nm) using a microplate reader.

Data Analysis: Calculate percent inhibition relative to the vehicle control (0% inhibition) and a "no-enzyme" control (100% inhibition). Plot % inhibition vs. log[concentration] to determine the IC₅₀ for MAO-A and MAO-B.

4.2. Protocol: GPCR Signaling via cAMP Assay

This assay determines if the compound modulates the activity of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP). Luminescence-based assays, such as Promega's cAMP-Glo™, are widely used.[13] In this competitive binding assay, cellular cAMP competes with a labeled cAMP for antibody binding, modulating a downstream luciferase signal.[14]

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., Adrenergic Receptor Beta-2, a classic Gs-coupled receptor).

  • Commercially available cAMP detection kit (e.g., cAMP-Glo™ Assay).[13]

  • Isoproterenol (a known agonist) and Propranolol (a known antagonist) for controls.

  • White, opaque, 96-well plates suitable for luminescence.

Procedure (Agonist Mode):

  • Cell Preparation: Prepare a cell suspension in stimulation buffer as recommended by the kit manufacturer.[15] Dispense 10 µL of cells into each well of a white 96-well plate.

  • Compound Addition: Add 10 µL of test compound dilutions to the wells. Include a known agonist (Isoproterenol) as a positive control and vehicle as a negative control.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to stimulate the cells.[16]

  • Cell Lysis & Detection: Add 20 µL of the cAMP-Glo™ Lysis Buffer/Detection Solution. This solution lyses the cells to release cAMP and contains the components for the detection reaction.[13] Incubate for 20 minutes.

  • Develop Signal: Add 40 µL of Kinase-Glo® Reagent to terminate the initial reaction and generate a luminescent signal.[13] Incubate for 10 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. Convert raw luminescence units to cAMP concentrations using a standard curve run in parallel.[13] Plot cAMP concentration vs. log[compound concentration] to determine the EC₅₀ (effective concentration for 50% maximal response).

Conclusion and Future Directions

This application note outlines a validated, tiered strategy to perform an initial characterization of this compound. By systematically assessing cytotoxicity and then probing logical, structure-based targets, researchers can efficiently determine if the compound warrants further investigation.

A positive "hit" from this cascade—for example, a compound with selective MAO-B inhibition (IC₅₀ < 10 µM) and low cytotoxicity (CC₅₀ > 100 µM)—would be a strong candidate for advancement. Subsequent steps would include:

  • Hit Confirmation: Re-testing the compound from a freshly sourced sample.

  • Orthogonal Assays: Validating the mechanism using a different assay technology.

  • Selectivity Profiling: Screening against a broader panel of related targets (e.g., other oxidases, receptors, transporters).

  • Structure-Activity Relationship (SAR) Studies: Testing analogs of the hit compound to understand the chemical features essential for its activity.

This disciplined approach ensures that resources are directed toward compounds with the highest potential, accelerating the path from novel molecule to therapeutic candidate.

References
  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Zaman, G. J. R., et al. (2007). A review for cell-based screening methods in drug discovery. Future Medicinal Chemistry. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology. [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). [Link]

Sources

Application Note: 1-Cyclopropyl-2-methylpropan-2-amine HCl as a Structural & Metabolic Probe

[1]

Core Identity & Physicochemical Profile
  • Chemical Name: this compound[1][2][3]

  • CAS Number: 1439896-40-8[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 113.20 g/mol (free base), ~149.66 g/mol (salt)[1]

  • Key Structural Features:

    • Gem-dimethyl group: Steric bulk adjacent to the amine prevents

      
      -carbon oxidation (metabolic block).[1]
      
    • Cyclopropyl moiety: Lipophilic, rigid bioisostere for isopropyl/isobutyl groups; enhances potency via

      
      -character interactions and entropy reduction.[1]
      
    • Primary Amine: The reactive handle for scaffold attachment or direct ionic interaction with Asp/Glu residues in binding pockets.[1]

Primary Applications
Application A: Probing Metabolic Stability (The "Gem-Dimethyl" Effect)

This molecule is the "gold standard" replacement for simple alkyl amines (like isobutylamine) when a lead compound suffers from rapid metabolism.[1]

  • Mechanism: Cytochrome P450s and MAO enzymes typically attack the

    
    -carbon next to the nitrogen.[1] The gem-dimethyl group in this probe eliminates the abstractable 
    
    
    -protons, effectively blocking this metabolic "soft spot."[1]
  • Use Case: If your lead compound has high clearance due to N-dealkylation, synthesizing the analog with this probe tests if the instability is purely structural.

Application B: Fragment-Based Drug Discovery (FBDD)

As a fragment probe, it targets Lipophilic Amine Binding Pockets , common in:

  • GPCRs: (e.g., S1P1 receptors, Cannabinoid receptors).[1]

  • Ion Channels: (e.g., NMDA receptor pore blockers, Calcium Sensing Receptor antagonists).[1]

  • Enzymes: (e.g., BACE1, where cyclic amines bind catalytic aspartates).[1]

Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Screening
  • Solvent: Dimethyl Sulfoxide (DMSO) or Water (highly soluble due to HCl salt).[1]

  • Concentration: 100 mM master stock.[1]

Steps:

  • Weigh 14.97 mg of the hydrochloride salt.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO (or HPLC-grade water for biological assays).

  • Vortex for 30 seconds until clear.

  • Storage: Aliquot into 50

    
    L vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles as the salt is hygroscopic.[1]
    
Protocol 2: Chemical Coupling (Derivatization)

To use this probe, you typically attach it to a core scaffold (e.g., a carboxylic acid or aryl halide).[1]

A. Amide Coupling (Probing Acidic Pockets)

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Procedure:

    • Dissolve the carboxylic acid scaffold (1.0 eq) in DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 mins to activate.

    • Add 1-Cyclopropyl-2-methylpropan-2-amine HCl (1.1 eq).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: LC-MS for product mass.

    • Workup: Dilute with EtOAc, wash with sat.[1]

      
       and brine.[1] Dry over 
      
      
      .[1]

B. SNAr / Buchwald Coupling (Probing Aromatic Pockets)

  • Note: Due to the steric bulk of the gem-dimethyl group, standard

    
     may be slow.[1] Palladium-catalyzed Buchwald-Hartwig amination is recommended for aryl halides.[1]
    
  • Catalyst System:

    
     / XPhos or RuPhos (bulky ligands required to overcome steric hindrance).[1]
    
Scientific Logic & Mechanism (Visualized)

The following diagram illustrates why this specific probe is selected over standard amines to solve metabolic liabilities while maintaining binding affinity.

MetabolicProbeLogicStandardAmineStandard Amine(e.g., Isobutylamine)MetabolicAttackP450 / MAO Attack(Alpha-Carbon Oxidation)StandardAmine->MetabolicAttackVulnerableInstabilityRapid Clearance(Inactive Metabolite)MetabolicAttack->InstabilityProbeMoleculeProbe:1-Cyclopropyl-2-methylpropan-2-amineGemDimethylGem-Dimethyl Block(No Alpha-Protons)ProbeMolecule->GemDimethylCyclopropylCyclopropyl Tail(Hydrophobic Interaction)ProbeMolecule->CyclopropylGemDimethyl->MetabolicAttackBLOCKSOutcomeMetabolic Stability +Retained PotencyGemDimethyl->OutcomeIncreases Half-lifeCyclopropyl->OutcomeMaintains Binding

Caption: Mechanistic comparison showing how the probe's gem-dimethyl group blocks metabolic degradation pathways common to standard alkyl amines.[1]

Data Interpretation & Troubleshooting
ObservationInterpretationAction
Low Yield in Coupling Steric hindrance of the gem-dimethyl group is preventing nucleophilic attack.[1]Switch to high-energy coupling agents (HATU/COMU) or increase temperature to 60°C. Use microwave irradiation.[1]
Loss of Potency The binding pocket cannot accommodate the extra bulk of the methyl groups.[1]The pocket is too sterically restricted. This probe confirms the "tightness" of the hydrophobic sub-pocket.[1]
Improved Half-Life (

)
Successful blocking of metabolic soft spot.[1]The probe has validated that the previous instability was mechanism-based (oxidative) rather than non-specific clearance.[1]
References
  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses bioisosterism of cyclopropyl and gem-dimethyl groups).

  • Silverman, R. B. (1993).[1][4] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.[1] (Foundational text on cyclopropylamines as mechanistic probes).

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Details the metabolic advantages of gem-dimethyl amines). [1]

Application Note: A Guide to the Synthesis of Cyclopropylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylamine motif is a cornerstone in modern medicinal chemistry and agrochemical design, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules. Reductive amination stands out as one of the most robust and versatile methods for the synthesis of these valuable building blocks, offering a highly controlled approach to C-N bond formation. This guide provides an in-depth exploration of reductive amination techniques tailored for the synthesis of cyclopropylamines from cyclopropyl ketones and aldehydes. We will dissect the core reaction mechanism, evaluate the strategic selection of reagents, and present detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize the synthesis of cyclopropylamine derivatives.

Introduction: The Value of the Cyclopropylamine Scaffold

Cyclopropylamines are a privileged structural class in drug discovery.[1] The inherent strain of the three-membered ring introduces unique steric and electronic properties, while the amine group provides a crucial handle for modulating solubility, basicity, and target engagement.[1][2] This combination has led to their incorporation into a wide array of therapeutics, including antidepressants, antiviral agents, and anticancer compounds.[2]

Given their importance, efficient and scalable synthetic routes are paramount. Among the various synthetic strategies, reductive amination offers a powerful and direct pathway, converting readily available cyclopropyl carbonyl compounds into the desired primary, secondary, or tertiary amines.[3][4] This method is often preferred over classical N-alkylation due to its superior control over the degree of substitution, thereby minimizing the formation of undesired over-alkylated byproducts.[5][6]

Core Principles & Mechanistic Overview

Reductive amination is fundamentally a two-stage process that occurs sequentially, often in a single pot.[6][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (ammonia, primary, or secondary amine) on the electrophilic carbonyl carbon of a cyclopropyl aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an imine (from ammonia or primary amines) or an iminium ion (from secondary amines).[7][8] This step is typically reversible and is often catalyzed by mild acid to facilitate the dehydration of the hemiaminal.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable hydride source to furnish the final amine product.[5] The key to a successful one-pot reaction lies in selecting a reducing agent that is selective for the imine/iminium intermediate over the starting carbonyl compound.

Reductive_Amination_Mechanism carbonyl Cyclopropyl Ketone/Aldehyde inv1 carbonyl->inv1 amine Amine (R'-NH2) amine->inv1 hemiaminal Hemiaminal Intermediate imine Imine hemiaminal->imine - H₂O inv3 hemiaminal->inv3 - H⁺ imine->hemiaminal + H₂O inv2 imine->inv2 Reduction [Reducing Agent] product Cyclopropylamine Product inv1->hemiaminal + H⁺ inv2->product inv3->carbonyl inv3->amine

Figure 1: General Mechanism of Reductive Amination.

Strategic Decisions in Protocol Design

The success of a reductive amination hinges on the judicious selection of the starting materials, reducing agent, and reaction conditions.

Choosing the Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical decision, as it dictates the reaction's selectivity and often the overall procedure (i.e., one-pot vs. two-step).

Reducing AgentSelectivity for Imine vs. CarbonylKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) HighMild, highly selective, broad functional group tolerance, non-toxic byproducts.[7][9][10]Moisture-sensitive, higher cost.[11]DCE, DCM, THF, MeCN[9][11]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-7)Excellent for one-pot reactions, tolerant of protic solvents.[5][8]Highly toxic (releases HCN), requires careful pH control.[7][10]MeOH, EtOH[11]
Sodium Borohydride (NaBH₄) LowInexpensive, readily available.Reduces both aldehydes and ketones; requires a two-step (indirect) approach.[7][11][12]MeOH, EtOH[11]
Catalytic Hydrogenation (H₂/Catalyst) HighAtom economical, clean workup.Requires specialized pressure equipment, potential for catalyst poisoning.MeOH, EtOH, EtOAc

Causality Behind Selectivity:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a sterically hindered and electronically attenuated hydride donor, STAB reacts much faster with the protonated iminium ion than with a neutral carbonyl. This inherent selectivity makes it the reagent of choice for direct, one-pot reductive aminations.[7][10]

  • Sodium Borohydride (NaBH₄): This is a much more reactive hydride source that readily reduces aldehydes and ketones.[11] Therefore, in a one-pot setup, it would primarily reduce the starting carbonyl. Its use is restricted to indirect protocols where the imine is formed first, and excess carbonyl is removed before the addition of NaBH₄.[12]

Direct (One-Pot) vs. Indirect (Two-Step) Procedures
  • Direct Approach: This is the most common and efficient method, where the carbonyl, amine, and a selective reducing agent (like STAB or NaBH₃CN) are combined in a single reaction vessel. This is ideal for most applications.

  • Indirect Approach: This involves two distinct steps: 1) Formation and isolation of the imine intermediate, often aided by the removal of water, followed by 2) Reduction of the purified imine.[10] This method is advantageous when using non-selective reducing agents like NaBH₄ or when dealing with particularly sensitive substrates where side reactions are a concern.[12]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Synthesis of N-Benzylcyclopropylamine using STAB

This protocol details a direct reductive amination using the mild and selective sodium triacetoxyborohydride.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve cyclopropanecarboxaldehyde and benzylamine in DCE (1,2-dichloroethane). B Stir mixture at room temperature for 20-30 min to pre-form imine. A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise to control effervescence. B->C D Stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS. C->D E Quench reaction with saturated aq. NaHCO₃. D->E F Extract with an organic solvent (e.g., DCM or EtOAc). E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H Purify via column chromatography (SiO₂, typically with a Hexanes/EtOAc/Et₃N gradient). G->H

Figure 2: Experimental workflow for STAB-mediated reductive amination.

Materials:

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (approx. 0.1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 equiv) and 1,2-dichloroethane (DCE). Add benzylamine (1.05 equiv) dropwise at room temperature. Stir the resulting solution for 20-30 minutes. The initial formation of the imine is crucial before adding the reducing agent.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 10 minutes. Note: Mild gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 3-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylcyclopropylamine.

Protocol 2: Synthesis of Primary Cyclopropylamine via Catalytic Hydrogenation

This protocol is suitable for producing a primary amine from a cyclopropyl ketone using ammonia as the nitrogen source and catalytic hydrogenation for the reduction.

Materials:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (10 equiv) or Methanolic Ammonia

  • Palladium on carbon (10% Pd/C, 5 mol%) or Raney Nickel (slurry)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine cyclopropyl methyl ketone (1.0 equiv), a large excess of the ammonia source (e.g., ammonium acetate, 10 equiv), and methanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi H₂).

  • Reaction: Heat the mixture (e.g., to 50 °C) and agitate vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is often an ammonium salt. An acidic or basic workup may be required to isolate the free amine, which can then be purified by distillation or crystallization of a salt (e.g., the hydrochloride salt).

Troubleshooting & Field Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid (for STAB) or use molecular sieves to drive imine formation. 2. Use fresh, anhydrous STAB. 3. Increase reaction time and/or temperature.
Reduction of Starting Carbonyl Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction.Switch to a selective reagent like STAB. Alternatively, perform an indirect (two-step) procedure.[12]
Ring-Opening Side Reaction The cyclopropyl ketone moiety can be susceptible to ring-opening under certain catalytic conditions.This is a known dichotomy. For example, rhodium catalysts favor reductive amination, while ruthenium catalysts can promote a ring-expansion to form pyrrolidines.[13] Careful catalyst screening is essential.
Difficult Purification The basic nature of the amine product can cause streaking on silica gel.Add a small amount of a volatile base (e.g., 1% triethylamine) to the eluent during column chromatography to suppress tailing. Alternatively, purify as the hydrochloride salt.

Conclusion

Reductive amination is a highly reliable and adaptable strategy for the synthesis of cyclopropylamines. By understanding the underlying mechanism and the distinct roles of different reducing agents, chemists can effectively tailor reaction conditions to suit a wide range of cyclopropyl aldehyde and ketone substrates. The use of mild and selective reagents like sodium triacetoxyborohydride has streamlined this transformation into a preferred one-pot procedure for modern synthetic labs. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful reaction in the fields of drug discovery and chemical development.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Myers, A. Myers Chem 115 Course Notes. [Link]

  • YouTube. reductive amination & secondary amine synthesis. [Link]

  • PubMed. Advances in the Synthesis of Cyclopropylamines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. [Link]

  • ACS Publications. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. Is anyone familiar with a reductive amination?. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Myers, A. Myers Chem 115 Course Notes (Detailed). [Link]

  • NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

Sources

Application Note: Handling, Stability, and Disposal of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS: 1159816-51-5). As a sterically hindered primary amine with a cyclopropyl moiety, this compound presents unique physicochemical challenges, including significant hygroscopicity and potential bioactivity as a metabolic pharmacophore. This protocol synthesizes field-proven containment strategies with regulatory disposal standards to ensure researcher safety and data integrity.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

The compound is a hydrochloride salt of a primary amine attached to a tertiary carbon, flanked by a cyclopropyl group. This structural arrangement (gem-dimethyl effect) imparts steric bulk, influencing both its solubility kinetics and chemical reactivity.

PropertySpecification
Chemical Name This compound
Common Synonyms (2-Cyclopropyl-1,1-dimethylethyl)amine HCl;

-Dimethyl-cyclopropaneethanamine HCl
Molecular Formula

Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity High (Deliquescent upon prolonged exposure to >40% RH)
Hazard Analysis

While hydrochloride salts are generally less volatile than their free-base counterparts, they pose distinct risks in a research setting.

  • Corrosivity & Irritation: Upon contact with mucous membranes (eyes, lungs), hydrolysis occurs, releasing hydrochloric acid and the organic amine. This can cause severe irritation or chemical burns [1].

  • Pharmacological Bioactivity: The cyclopropyl amine motif is a known "warhead" in medicinal chemistry, often acting as a mechanism-based inhibitor (suicide substrate) for enzymes like Monoamine Oxidases (MAO) and Cytochrome P450s [2]. Treat as a potential bioactive agent.

  • Hygroscopic Instability: The salt readily absorbs atmospheric moisture, leading to "clumping" and altering the effective molecular weight, which introduces stoichiometry errors in synthesis or dosing.

Part 2: Storage & Stability Protocols[1]

To maintain chemical integrity, a multi-barrier storage approach is required.[1]

Environmental Control
  • Primary Storage: Store at 4°C or -20°C for long-term stability.

  • Atmosphere: The container must be purged with dry Argon or Nitrogen before sealing.

  • Secondary Containment: Store the primary vial inside a desiccator or a sealed jar containing activated silica gel or

    
     to scavenge ambient moisture.
    
Re-test Dates
  • Solid State: Stable for >2 years if stored properly.

  • Solution State (DMSO/Water): Unstable. Prepare fresh. Amine salts in solution can undergo slow degradation or exchange reactions. Discard unused solutions after 24 hours.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical path for handling this compound to prevent exposure and degradation.

HandlingWorkflow Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE Don PPE: Nitrile Gloves + Lab Coat + Safety Glasses Equilibrate->PPE Weighing Weighing (Fume Hood) Use Antistatic Gun PPE->Weighing < 40% RH Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Exothermic Risk Waste Disposal (Segregated Stream) Solubilization->Waste Post-Exp

Figure 1: Standard Operating Procedure (SOP) workflow for handling hygroscopic amine salts.

Detailed Weighing Protocol

Objective: Accurate mass transfer without hydration.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial introduces immediate condensation.

  • Static Control: Amine salts are prone to static charge. Use an ionizing antistatic gun on the spatula and weigh boat before transfer.

  • Transfer: Perform all weighing inside a chemical fume hood.

    • Technique: Do not return excess powder to the stock vial (prevents cross-contamination).

  • Solubilization:

    • Add the solvent (Water/DMSO) to the powder, not vice versa, to minimize dust generation.

    • Note: Dissolution may be slightly exothermic. Vortex briefly to ensure complete homogeneity.

Part 4: Emergency Response & Spills

Spill Decision Logic

Immediate action is required to prevent spread and contamination.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Clean Surface: 1. Weak Acid (Acetic) 2. Soap & Water ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision tree for managing spills of amine hydrochloride salts.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The cyclopropyl group implies potential CNS activity; monitor for dizziness [3].

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting eyelids.[1] Seek ophthalmological evaluation.

Part 5: Disposal & Waste Management[3]

Compliance with RCRA (Resource Conservation and Recovery Act) and local regulations is mandatory.

Waste Classification[4]
  • RCRA Status: Likely not a "Listed" waste (P or U list) unless specified by local variants, but often classified as Characteristic Waste due to potential corrosivity or toxicity [4].

  • Waste Code: D002 (Corrosive) if pH < 2 (unlikely for the salt, but possible in solution).

Disposal Protocol
  • Segregation:

    • Do NOT mix with oxidizing agents (Nitric acid, Peroxides). This can form explosive nitro-amines or unstable intermediates.

    • Do NOT flush down the drain.

  • Container: Collect in a High-Density Polyethylene (HDPE) container labeled "Hazardous Waste - Organic Amine Salts."

  • Destruction Method: The preferred method is High-Temperature Incineration equipped with a scrubber to neutralize HCl and nitrogen oxides (

    
    ) generated during combustion [5].
    

References

  • PubChem. (2023). Safety Data Sheet: Cyclopropylamine Derivatives. National Library of Medicine. [Link][2]

  • Hypha Discovery. (2023).[3] Metabolism of cyclopropyl groups in drug design.[4][Link]

  • US EPA. (2019).[5] Management of Hazardous Waste Pharmaceuticals.[6][7][5][8][Link]

  • Medical Waste Pros. (2023). Hazardous Pharmaceutical Waste Defined by RCRA.[8][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge

Welcome. If you are accessing this guide, you are likely struggling with the purification of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride . This molecule presents a "perfect storm" of chemical challenges:

  • Steric Hindrance: The amine is attached to a quaternary carbon (neopentyl-like position), creating significant steric bulk that complicates salt crystallization.

  • Acid Sensitivity: The cyclopropylmethyl moiety is prone to homoallylic rearrangement (ring opening) under strong acidic conditions or heat, leading to isomeric impurities.

  • Hygroscopicity: Like many aliphatic amine salts, the hydrochloride form is aggressively hygroscopic, often turning into an intractable oil ("goo") upon exposure to ambient moisture.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Troubleshooting Crystallization Failures

Q: My product refuses to crystallize and remains a viscous oil (or "goo"). How do I fix this?

The Diagnosis: This is typically caused by solvation entrapment or trace moisture . The steric bulk of the tert-butyl-like backbone creates large lattice voids that trap solvent molecules. Additionally, if the salt was formed using aqueous HCl or in wet solvents, the hygroscopic nature of the amine


 HCl complex prevents lattice formation.

The Protocol: Azeotropic Drying & Solvent Exchange Do not simply add more anti-solvent; this will likely precipitate impurities along with the product.

  • Dissolution: Dissolve the "goo" in a minimum amount of anhydrous methanol or ethanol .

  • Azeotropic Drying: Add 10 volumes of Toluene .

  • Evaporation: Rotovap to dryness. The toluene/alcohol azeotrope will carry away trace water. Repeat this step 2x.

    • Why: Toluene disrupts the hydrogen-bonding network of water and the amine salt.

  • Trituration: The resulting foam should be triturated with anhydrous diethyl ether (Et₂O) or MTBE (Methyl tert-butyl ether).

  • Sonication: Sonicate the suspension under nitrogen. The mechanical energy helps break the amorphous shell, inducing nucleation.

Q: Which solvent system should I use for recrystallization?

The Recommendation: Avoid protic solvents (water/alcohols) as primary solvents due to high solubility. Use a Polar/Non-Polar Pair .

Solvent PairRatio (v/v)ApplicationRisk Level
IPA / Et₂O 1:5 to 1:10Standard purification. Dissolve in hot IPA, add Et₂O until turbid, cool slowly.Low
Acetone / Hexane 1:4For removing non-polar impurities.Medium (Acetone can react with amines if free base is present)
Acetonitrile (ACN) PureHigh-purity recrystallization. Heat to reflux, cool to -20°C.Low

Module 2: Chemical Stability & Impurity Management

Q: I see a new impurity peak (approx. +14-18 mass units or isomer) after salt formation. What happened?

The Diagnosis: You likely triggered a Cyclopropylcarbinyl Rearrangement . The structure Cyclopropyl-CH₂-C(Me)₂-NH₂ contains a cyclopropylmethyl motif. Under highly acidic conditions (excess HCl) or heat, the cyclopropyl ring can open or expand to a cyclobutyl or homoallyl system.

The Mechanism:



The Fix: Controlled Salt Formation

  • Temperature: Perform salt formation at 0°C to -10°C . Never add acid at room temperature.

  • Stoichiometry: Do not use a large excess of HCl. Use 0.95 to 1.0 equivalents relative to the free base.

  • Reagent: Use 2M or 4M HCl in Dioxane or Ether . Avoid aqueous HCl (37%), which introduces water and heat upon dilution.

  • Validation: Check 1H NMR. The cyclopropyl ring protons (0.2–0.7 ppm) are diagnostic. If these integrals decrease or shift significantly downfield (to >4.5 ppm), the ring has opened.

Q: How do I remove non-basic impurities (e.g., unreacted starting material)?

The Protocol: Acid-Base Extraction (The "Pre-Wash") Purifying the salt is harder than purifying the free base. Clean the free base before adding HCl.

  • Dissolve crude amine in Et₂O or DCM .

  • Acid Wash: Extract with 0.5 M aqueous citric acid (mild acid prevents ring damage). The amine moves to the aqueous layer; non-basic impurities stay in organics.

  • Wash: Wash the aqueous layer 2x with DCM.

  • Basify: Adjust aqueous layer pH to >12 with NaOH (keep cold!).

  • Re-extract: Extract the free amine back into Et₂O.

  • Dry: Dry over Na₂SO₄ and proceed immediately to salt formation.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the physical state of your crude material.

PurificationWorkflow Start Crude Product State IsSolid Is it a Solid? Start->IsSolid Yes IsOil Is it an Oil/Goo? Start->IsOil No Recryst Recrystallization (IPA / Et2O) IsSolid->Recryst CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity ImpurityCheck Impurity Type? CheckPurity->ImpurityCheck Drying Azeotropic Drying (Toluene/EtOH) Trituration Trituration (Anhydrous Et2O) Drying->Trituration Decision Did it solidify? Trituration->Decision Decision->CheckPurity Yes SaltReform Free Base Regeneration & Controlled Salt Formation Decision->SaltReform No (Still Oil) RingOpen Isomer/Ring-Open (Discard & Resynthesize) ImpurityCheck->RingOpen NMR: No cPr peaks NonBasic Non-Basic (Acid/Base Extraction) ImpurityCheck->NonBasic Starting Material

Caption: Decision tree for handling physical state issues and impurity identification in cyclopropyl amine salts.

References & Authoritative Grounding

  • Synthesis and Stability of Cyclopropylamines:

    • De Meijere, A., et al. (2005). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. This paper details the Curtius rearrangement route and explicitly warns about the decomposition of cyclopropylamine salts above 135°C and the necessity of anhydrous conditions.

    • Source:

  • Handling Hygroscopic Salts:

    • Standard protocols for drying amine salts using azeotropic distillation (Toluene/Alcohol) to remove lattice water.

    • Source:

  • Cyclopropylcarbinyl Rearrangement:

    • General mechanistic insight into the acid-catalyzed ring opening of cyclopropylcarbinyl systems.

    • Source:

  • Salt Selection for Cyclopropyl Amines:

    • Discussion on the stability of cyclopropyl amine moieties in drug development (GSK2879552 case study), highlighting the impact of pH and salt form on degradation.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding cyclopropyl amines and strong acids.

Technical Support Center: Cyclopropylamine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering byproduct issues in cyclopropylamine (CPA) synthesis. It synthesizes mechanistic insight with practical troubleshooting protocols.

Status: Operational | Tier: L3 (Senior Application Support) Topic: Overcoming Byproduct Formation & Ring Instability

Executive Summary: The "Strain" Problem

Cyclopropylamines are privileged scaffolds in medicinal chemistry (e.g., Ciprofloxacin, Ticagrelor), yet their synthesis is plagued by the inherent ring strain (~27.5 kcal/mol). The central challenge is not just forming the C–N bond, but doing so without triggering the release of this ring strain, which leads to ring-opening oligomerization or allylic amine byproducts .

This guide focuses on the three dominant synthetic methodologies:

  • Hofmann/Curtius Rearrangements (Carboxylic acid/amide precursors).[1]

  • Kulinkovich-de Meijere Reaction (Amide/Nitrile precursors).[2]

  • Post-Synthesis Handling (Workup and Storage).

Module A: Troubleshooting Rearrangements (Hofmann & Curtius)

The Issue: The classical Hofmann rearrangement (Br₂/NaOH) often requires harsh conditions that degrade the cyclopropane ring. The Curtius rearrangement involves explosive azides. Both proceed via an Isocyanate Intermediate , which is the "danger zone" for side reactions.

Diagnostic Guide: Common Failures
SymptomProbable CauseMechanistic Insight
Low Yield / Tar Formation Thermal decomposition of IsocyanateIsocyanates are reactive electrophiles. If the nucleophilic trap (H₂O/alcohol) is slow, self-polymerization occurs.
Allylic Amine Byproduct Ring Opening (Acid/Base Catalyzed)High temperature or strong base promotes ring opening to form allyl amines (C=C–C–NH₂).
Explosion/Pressure Spike Acyl Azide Accumulation (Curtius)Uncontrolled release of N₂ gas in batch mode.
Protocol A1: The "Safe" Hofmann (Hypervalent Iodine)

Replaces elemental bromine with PIDA (Phenyliodine(III) diacetate) to prevent ring halogenation and reduce basicity.

Reagents:

  • Substrate: Cyclopropanecarboxamide (1.0 equiv)

  • Oxidant: PIDA (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile (1:1)

  • Base: Aqueous NaOH (mild concentration, controlled addition)

Step-by-Step Workflow:

  • Dissolution: Dissolve amide in solvent mixture at 0°C.

  • Oxidant Addition: Add PIDA in one portion. Stir for 15 min.

  • Rearrangement: Crucial Step. Do not heat yet. Add aqueous NaOH dropwise to the cold solution.

  • The Trap: Allow to warm to room temperature (RT) only after base addition is complete. The intermediate N-iodoamide forms at low temp, then rearranges upon warming.

  • Quench: Acidify with dilute HCl to pH 2 (forms the stable CPA·HCl salt) before evaporating organic solvents.

Protocol A2: The "Flow" Curtius (DPPA Method)

Uses Diphenylphosphoryl azide (DPPA) in a continuous flow or semi-batch setup to minimize azide accumulation.

DOT Diagram: Rearrangement Decision Tree

HofmannCurtius Start Start: Cyclopropane Precursor Route Select Route Start->Route Hofmann Hofmann (Amide) Route->Hofmann Curtius Curtius (Acid) Route->Curtius ReagentH Reagent: PIDA (Hypervalent I) Hofmann->ReagentH Avoid Br2 ReagentC Reagent: DPPA (Phosphoryl Azide) Curtius->ReagentC Avoid NaN3 Inter Intermediate: Isocyanate (R-N=C=O) ReagentH->Inter Rearrangement ReagentC->Inter -N2 (Thermal) Trap Nucleophilic Trap Inter->Trap Water Trap: H2O Trap->Water Decarboxylation Alc Trap: tBuOH Trap->Alc Stable Carbamate Prod1 Product: Primary Amine Water->Prod1 Decarboxylation Prod2 Product: Boc-Protected Amine Alc->Prod2 Stable Carbamate

Caption: Logic flow for selecting safer rearrangement pathways. Red node indicates the critical instability point.

Module B: The Kulinkovich-de Meijere Reaction

The Issue: This reaction transforms amides directly into cyclopropylamines using Grignard reagents and Titanium(IV).[3] The primary failure mode is Ligand Exchange Failure or Protonolysis leading to ring-opened ketones.

Diagnostic Guide: Titanium Troubles
SymptomProbable CauseSolution
No Reaction / SM Recovery Catalyst Poisoning / MoistureTi(OiPr)₄ is extremely hygroscopic. Use fresh bottles or distill prior to use.
Formation of Cyclopropanol Wrong PrecursorEnsure you are using an Amide (specifically N,N-dialkyl), not an Ester. Esters yield cyclopropanols (Classic Kulinkovich).[4]
Low Yield (<40%) Stoichiometry MismatchUnlike the catalytic Kulinkovich (esters), the de Meijere (amides) variant often requires stoichiometric Titanium (1.0 equiv) for high yields.
Protocol B1: Optimized Kulinkovich-de Meijere

Standardized for N,N-dialkylamides to minimize byproduct formation.

  • inert Atmosphere: Flame-dry all glassware. Argon atmosphere is mandatory.

  • Titanium Charge: Add Amide (1.0 equiv) and Ti(OiPr)₄ (1.0 - 1.1 equiv) to dry THF.

  • Grignard Addition: Add EtMgBr (3.0 equiv) dropwise over 1 hour.

    • Critical Control: Maintain temperature at 20–25°C . Too cold (<0°C) slows the titanacyclopropane formation; too hot (>40°C) promotes polymerization.

  • Lewis Acid Additive (Optional): If yield is low, adding BF3·OEt2 (1.0 equiv) can activate the amide carbonyl, facilitating the insertion of the titanacyclopropane.

  • Quench: Carefully quench with dilute NaOH. Do not use strong acid immediately, as the titanium emulsion can trap the product. Filter through Celite first.

DOT Diagram: Mechanism & Failure Points

Kulinkovich Grignard EtMgBr + Ti(OiPr)4 TiCyclo Titanacyclopropane (Active Species) Grignard->TiCyclo -Ethane Complex Oxatitanacyclopentane TiCyclo->Complex + Amide Amide Amide Substrate PathSuccess Ring Contraction Complex->PathSuccess PathFail Beta-Elimination / Hydrolysis Complex->PathFail Temp > 40°C Product Cyclopropylamine PathSuccess->Product Byprod Byproduct: Ring Open/Alkane PathFail->Byprod

Caption: The Kulinkovich-de Meijere cycle. Yellow node represents the critical intermediate where temperature control dictates success vs. failure.

FAQ: Rapid Troubleshooting

Q: My cyclopropylamine product degrades on the shelf. Why? A: Free-base cyclopropylamines are sensitive to atmospheric CO₂ (forming carbamates) and oxidation.

  • Fix: Always store as a salt (HCl or Tosylate). To generate the free base for a reaction, perform a "free-base" wash (NaOH/DCM) immediately prior to use.

Q: Can I use catalytic Titanium for the de Meijere reaction? A: It is risky. While catalytic cycles exist for esters, amides bind strongly to Titanium, often poisoning the catalyst. For research scale (<10g), use stoichiometric Ti(OiPr)₄ to guarantee conversion.

Q: In the Curtius rearrangement, I see a urea byproduct. Where does it come from? A: This is "Isocyanate Hydrolysis." If water is present, the isocyanate converts to an amine during the reaction.[1] This new amine then attacks the remaining isocyanate to form a symmetric urea (R–NH–CO–NH–R).

  • Fix: Ensure strictly anhydrous conditions until the rearrangement is complete, or use t-BuOH to trap the isocyanate as a Boc-carbamate (which prevents amine formation in situ).

References

  • Szymoniak, J., & Bertus, P. (2005). The Kulinkovich Reaction in the Synthesis of Cyclopropylamines.[3][5] Organic Syntheses.[2][4][5]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters.

  • Baumgartner, T., et al. (2019). Continuous Flow Synthesis of Cyclopropylamines.[6][7] Journal of Flow Chemistry.

  • Wirth, T. (2005). Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis. Topics in Current Chemistry.

  • Campbell, J. B., et al. (1994). Synthesis of Cyclopropylamine via the Hofmann Rearrangement.[6] US Patent 5,360,935.

Sources

Scaling up the synthesis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride from lab to pilot scale

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to a pilot plant. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed protocols, and critical scale-up considerations based on a plausible and robust synthetic strategy.

Proposed Synthetic Pathway

A common and scalable approach to synthesizing the target amine hydrochloride involves a three-step process:

  • Grignard Reaction: Formation of a secondary alcohol by reacting cyclopropylmagnesium bromide with isobutyraldehyde.

  • Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 1-cyclopropyl-2-methylpropan-1-one.

  • Reductive Amination and Salt Formation: Reaction of the ketone with an amine source, followed by reduction and subsequent formation of the hydrochloride salt.

This guide is structured to address potential challenges at each of these critical stages.

Visualizing the Workflow: From Lab to Pilot

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination & Salt Formation start Cyclopropyl bromide + Mg grignard Cyclopropylmagnesium bromide start->grignard Formation alcohol 1-Cyclopropyl-2-methylpropan-1-ol grignard->alcohol Addition isobutyraldehyde Isobutyraldehyde isobutyraldehyde->alcohol ketone 1-Cyclopropyl-2-methylpropan-1-one alcohol->ketone Oxidizing Agent (e.g., PCC, TEMPO) reductive_amination Reductive Amination ketone->reductive_amination amine_source Ammonia/Amine Equivalent amine_source->reductive_amination free_base 1-Cyclopropyl-2-methylpropan-2-amine reductive_amination->free_base Reducing Agent (e.g., NaBH4, STAB) final_product 1-Cyclopropyl-2-methylpropan-2-amine HCl free_base->final_product hcl HCl hcl->final_product

Caption: Overall synthetic workflow from starting materials to the final hydrochloride salt.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format, providing direct solutions to specific problems.

Part 1: Grignard Reaction and Ketone Synthesis

Question: My Grignard reaction is difficult to initiate, especially at a larger scale. What are the common causes and solutions?

Answer: Initiation of Grignard reactions can be challenging due to the passivating oxide layer on the magnesium surface.[1] This issue is often exacerbated at larger scales.

  • Probable Causes:

    • Inactive magnesium surface due to a thick oxide layer.

    • Presence of moisture in the glassware or solvent.

    • Low reactivity of the cyclopropyl bromide.

  • Solutions & Scale-up Considerations:

    • Magnesium Activation:

      • Mechanical Activation: In the lab, grinding the magnesium turnings can help. At pilot scale, ensure you are using high-quality, fresh magnesium turnings.

      • Chemical Activation: Use of initiators like iodine (a small crystal) or 1,2-dibromoethane is common. At scale, the use of these should be carefully controlled and documented.

    • Anhydrous Conditions: All glassware and reactors must be rigorously dried. Solvents like THF or diethyl ether must be of high purity and anhydrous.

    • Controlled Addition: A slow, controlled addition of the cyclopropyl bromide is crucial to maintain a manageable reaction temperature and prevent runaway reactions.[1]

Question: I am observing a low yield of the Grignard reagent and the formation of side products. How can I improve this?

Answer: Low yields in Grignard reactions are often due to side reactions like Wurtz coupling.

  • Probable Cause:

    • Wurtz Coupling: The reaction of the alkyl halide with the already formed Grignard reagent.

  • Solutions & Scale-up Considerations:

    • Maintain Low Alkyl Halide Concentration: Add the cyclopropyl bromide solution dropwise to the magnesium suspension. This minimizes the concentration of the halide available for side reactions.

    • Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions. In a pilot plant setting, ensure efficient heat exchange in the reactor.

Question: The oxidation of the secondary alcohol to the ketone is incomplete or forms byproducts. What should I consider for a clean oxidation at scale?

Answer: The choice of oxidizing agent and reaction conditions are critical for a clean and complete oxidation.

  • Probable Causes:

    • Incorrect stoichiometry of the oxidizing agent.

    • Over-oxidation to a carboxylic acid (if a strong oxidant is used).

    • Inefficient mixing leading to localized overheating and side reactions.

  • Solutions & Scale-up Considerations:

    • Choice of Oxidant: For a clean conversion to the ketone, milder oxidizing agents like Pyridinium chlorochromate (PCC) or TEMPO-based systems are preferable to stronger ones like potassium permanganate.

    • Stoichiometry and Monitoring: Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction progress by techniques like TLC or GC to determine the endpoint.

    • Temperature and Mixing: Maintain the recommended temperature for the chosen oxidant. Ensure efficient stirring, especially in larger reactors, to ensure homogeneity and prevent hot spots.

Part 2: Reductive Amination

Question: The reductive amination is giving a low yield of the desired primary amine and I see significant amounts of the starting ketone and the corresponding alcohol as byproducts. What is going wrong?

Answer: This is a common issue in reductive amination and often points to an imbalance between imine formation and reduction.

  • Probable Causes:

    • Premature Reduction of the Ketone: The reducing agent is reducing the ketone before it can react with the amine source to form the imine.[2][3]

    • Hydrolysis of the Imine: If water is present, the intermediate imine can hydrolyze back to the ketone.

    • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under the reaction conditions.

  • Solutions & Scale-up Considerations:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is a milder reducing agent than sodium borohydride (NaBH₄) and is less likely to reduce the starting ketone.[4][5]

    • Stepwise vs. One-Pot: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can improve the yield of the desired amine.[3][6]

    • pH Control: Imine formation is often catalyzed by mild acid. However, too much acid can protonate the amine, rendering it non-nucleophilic.[2] Careful pH control (typically around 5-6) is crucial.

    • Water Removal: If using ammonia, ensure anhydrous conditions. If an ammonium salt is used, a dehydrating agent might be necessary.

Question: I am observing the formation of a secondary amine byproduct. How can I minimize this?

Answer: The formation of a secondary amine is due to the reaction of the newly formed primary amine with another molecule of the ketone.

  • Probable Cause:

    • The product primary amine is more nucleophilic than the initial amine source (e.g., ammonia) and competes for the ketone.

  • Solutions & Scale-up Considerations:

    • Excess of Amine Source: Using a large excess of the initial amine source (e.g., ammonia or an ammonium salt) can outcompete the product amine and minimize the formation of the secondary amine.[3]

    • Controlled Addition of Ketone: Slowly adding the ketone to a solution containing the amine source and the reducing agent can help maintain a low concentration of the ketone, favoring the formation of the primary amine.

Part 3: Hydrochloride Salt Formation and Purification

Question: I am having trouble with the crystallization of the final hydrochloride salt. The product is oily or the crystals are very fine and difficult to filter.

Answer: Crystallization of amine hydrochlorides can be tricky, and the outcome is highly dependent on the solvent system and cooling profile.

  • Probable Causes:

    • Inappropriate Solvent System: The solvent may be too good, leading to high solubility and difficulty in inducing crystallization, or too poor, causing rapid precipitation of an amorphous solid.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, poorly formed crystals or an oil.

    • Impurities: The presence of impurities can inhibit crystallization or lead to the formation of an impure product.

  • Solutions & Scale-up Considerations:

    • Solvent Screening: A systematic solvent screen is recommended. Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/ethyl acetate, or acetone.

    • Controlled Cooling: Employ a slow, controlled cooling profile to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of the pure product can also be beneficial.[7]

    • Purification of the Free Base: Ensure the free base amine is of high purity before attempting salt formation. This can be achieved by distillation or chromatography at the lab scale, and distillation or extraction at the pilot scale.

Question: My final product has a poor crystalline form and is difficult to handle. How can I improve the crystal properties?

Answer: The crystalline form of the final product is critical for its stability, handling, and formulation.

  • Probable Causes:

    • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), and the current process may be favoring a less desirable form.

    • Residual Solvent: Trapped solvent in the crystal lattice can affect the crystal properties.

  • Solutions & Scale-up Considerations:

    • Polymorph Screen: A polymorph screen using various solvents and crystallization conditions should be performed to identify the most stable and desirable crystalline form.

    • Controlled Crystallization: As mentioned above, controlled cooling, seeding, and the choice of solvent are key to obtaining a consistent and desirable crystal form.

    • Drying: The final product should be dried under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove any residual solvent.

Quantitative Data Summary

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 10kg)Key Considerations for Scale-up
Grignard Reaction
Cyclopropyl bromide1.2 eq1.1 - 1.2 eqCost and availability of starting material.
Magnesium1.5 eq1.3 - 1.5 eqSurface area and activation become more critical.
Solvent (THF)~10 mL/g~5-8 mL/gSolvent recovery and recycling are important for cost and environmental reasons.
Reductive Amination
Ketone1.0 eq1.0 eqPurity of the ketone is crucial for a clean reaction.
Amine Source (e.g., NH4OAc)2-3 eq1.5 - 2.5 eqCost and handling of the amine source at scale.
Reducing Agent (STAB)1.5 eq1.2 - 1.5 eqCost and safe handling of the hydride reagent.[8][9][10][11]
HCl Salt Formation
HCl in solvent1.1 eq1.05 - 1.1 eqPrecise stoichiometric control is important to avoid an acidic or basic final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-one (Lab Scale)
  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.5 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF dropwise via the dropping funnel to maintain a gentle reflux.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard solution to 0 °C.

    • Add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Oxidation:

    • Dissolve the crude alcohol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir at room temperature for 2 hours, monitoring by TLC.

    • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate to obtain the crude ketone, which can be purified by distillation.

Protocol 2: Reductive Amination and Hydrochloride Salt Formation (Lab Scale)
  • Reductive Amination:

    • To a round-bottom flask, add 1-cyclopropyl-2-methylpropan-1-one (1.0 eq), ammonium acetate (2.5 eq), and methanol.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove the methanol.

    • Make the aqueous solution basic (pH > 10) with NaOH and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the free base amine.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of isopropanol.

    • Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.

    • If crystallization does not occur, add a co-solvent like diethyl ether until turbidity is observed.

    • Cool the mixture to 0 °C to complete crystallization.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Logical Relationships and Safety Considerations

G cluster_safety Key Safety Considerations cluster_process Process Logic grignard_safety Grignard Reaction: Exothermic, moisture-sensitive. Requires inert atmosphere. process_control Process Parameter Control (Temp, Addition Rate, pH) grignard_safety->process_control influences hydride_safety Hydride Reagents (NaBH4, STAB): Flammable, react with water. Handle under inert atmosphere. hydride_safety->process_control influences hcl_safety HCl Handling: Corrosive. Use in well-ventilated area. crystallization Crystallization Control hcl_safety->crystallization influences raw_material Raw Material Quality raw_material->process_control in_process_control In-Process Controls (IPC) (TLC, GC, HPLC) process_control->in_process_control in_process_control->crystallization final_product_spec Final Product Specification crystallization->final_product_spec

Caption: Interplay between safety considerations and process control logic during scale-up.

References

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Amine acid salt compounds and process for the production thereof. (1997). Google Patents.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Retrieved from [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017). Loba Chemie. Retrieved from [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Validation for 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents. Drawing from extensive field experience and established regulatory principles, this document provides in-depth, practical solutions to common issues encountered during experimental work.

The unique structure of this molecule, featuring a basic primary amine and a strained cyclopropyl ring, requires careful consideration during method development and validation to ensure data integrity and regulatory compliance. This guide is structured in a question-and-answer format to directly address potential issues, explaining the causality behind experimental choices and offering robust, self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography (HPLC/UPLC)

Question 1: My HPLC peak for this compound is exhibiting significant tailing. What is the cause and how can I resolve it?

Answer:

Peak tailing is the most common issue for basic compounds like this primary amine.[1] The root cause is typically secondary ionic interactions between the protonated amine group of your analyte and residual, negatively charged silanol groups on the surface of standard silica-based C18 columns.[2][3] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.

Here is a systematic approach to eliminate peak tailing:

  • Mobile Phase pH Adjustment: The most effective initial step is to control the ionization of the surface silanols. By lowering the mobile phase pH to ~2.5-3.0 with an appropriate buffer (e.g., phosphate or formate), you suppress the ionization of the silanol groups, minimizing the secondary interactions.[4]

  • Use of Modern, End-Capped Columns: Select a high-purity, modern silica column that is thoroughly end-capped. End-capping neutralizes most of the accessible silanol groups.[3] Columns with polar-embedded phases or charged surface technology are also specifically designed to shield silanol activity and provide excellent peak shape for basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active sites on the stationary phase and improve peak symmetry.[4]

  • Consider a "Sacrificial Base": An older technique involves adding a small concentration (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase.[4] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. However, this can lead to shorter column lifetimes and is less favored with modern column chemistries.

Question 2: I am struggling with poor sensitivity and cannot reach the required Limit of Quantitation (LOQ) for potential impurities. What strategies can I employ?

Answer:

Achieving low detection limits is critical for impurity analysis. If you are facing sensitivity issues, consider the following:

  • Optimize Detection Wavelength: Ensure you are monitoring at the UV maximum absorbance (λ-max) of your molecule and its potential impurities. If impurities have different chromophores, a Diode Array Detector (DAD) is essential to confirm the optimal wavelength.

  • Switch to Mass Spectrometry (MS) Detection: If the compound and its impurities lack strong chromophores, switching from UV to a mass spectrometer (LC-MS) will dramatically increase sensitivity and specificity. MS detection is often mandatory for identifying unknown degradants.

  • Improve Peak Shape: As discussed in the previous question, poor peak shape (tailing) directly impacts sensitivity. A tailing peak is broader and has a lower height, making it harder to distinguish from baseline noise. Improving peak symmetry will concentrate the analyte into a sharper, taller peak, thereby improving the signal-to-noise ratio.

  • Increase Injection Volume/Concentration: While straightforward, be cautious of overloading the column, which can lead to peak fronting or splitting.[1] This should be evaluated as part of your linearity studies.

Method Specificity & Forced Degradation

Question 3: How do I design a forced degradation study to ensure my method is stability-indicating for this specific molecule?

Answer:

A forced degradation study is essential to demonstrate that your analytical method can separate the intact drug from its potential degradation products, a key requirement for a stability-indicating method.[5][6] Given the structure of 1-Cyclopropyl-2-methylpropan-2-amine, you must consider degradation pathways for both the amine and the cyclopropyl group.

A comprehensive study should include the following conditions, aiming for 10-30% degradation of the active pharmaceutical ingredient (API):[5]

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)While amines are stable to acid hydrolysis, other parts of the molecule could be susceptible.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)Potential for reactions involving the amine or adjacent groups.
Oxidation 3% H₂O₂, room temperaturePrimary amines are susceptible to oxidation, potentially forming N-oxides or other species.[7] The cyclopropyl ring may also undergo oxidative ring-opening.[8]
Thermal Stress Solid-state, elevated temperature (e.g., 80-105 °C)Assesses the intrinsic thermal stability of the molecule.
Photostability Solution and solid-state exposure to light (ICH Q1B guideline)Evaluates light sensitivity.[9]

Causality: The goal is not to destroy the molecule but to generate a representative sample of degradants.[9] This proves your method's specificity by demonstrating peak purity (using a DAD or MS detector) and showing that no co-eluting peaks are present. The susceptibility of cyclopropylamines to oxidative ring-opening is a known metabolic pathway and should be considered a potential chemical degradation route.[8]

Question 4: During my oxidative forced degradation study, the main peak area decreases, but I don't see any corresponding degradant peaks. What could be happening?

Answer:

This is a common and challenging scenario. Several possibilities exist:

  • Degradants are Not Retained or Eluted: The degradation products may be highly polar and are eluting in the solvent front (void volume) of your reversed-phase method. Alternatively, they could be non-polar and irreversibly adsorbed to the column. Re-evaluate your chromatogram at the very beginning and after the main peak elution. Consider using a more polar-retentive column or a different chromatographic mode (like HILIC).

  • Degradants Lack a Chromophore: The degradation process (e.g., oxidative cleavage) might have destroyed the part of the molecule responsible for UV absorbance. This is a primary reason why using a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) alongside UV is crucial during method development.

  • Formation of Volatile Degradants: It is possible that the degradation has produced small, volatile fragments that are lost during sample preparation or are not detectable by LC-based methods. In this case, a headspace Gas Chromatography (GC) analysis of the stressed sample could be informative.

  • Precipitation: The degradant may have precipitated out of the sample solution. Visually inspect your stressed samples for any cloudiness or solid material.

Gas Chromatography (GC) Analysis

Question 5: Is direct GC analysis suitable for this compound, or is derivatization required?

Answer:

Direct GC analysis of primary amines is challenging.[10] Their high polarity and ability to form hydrogen bonds lead to poor peak shapes (severe tailing) and potential irreversible adsorption onto the GC column and inlet.[10]

Derivatization is highly recommended. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving chromatographic performance.[10][11]

Common derivatization strategies for primary amines include:

  • Acylation: Reacting the amine with an acylating agent like Pentafluorobenzoyl Chloride. The resulting pentafluorobenzamide derivatives are highly volatile and exhibit excellent sensitivity with an Electron Capture Detector (ECD).[12]

  • Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active hydrogens on the amine with trimethylsilyl (TMS) groups.

  • Alkylation/Carbamate Formation: Using alkyl chloroformates.[11]

Experimental Causality: The primary goal of derivatization is to mask the active hydrogen on the amino group.[10] This eliminates the problematic interactions within the GC system, resulting in sharp, symmetrical peaks suitable for accurate quantification.[10]

Experimental Workflow & Protocols

Protocol 1: Systematic Approach to HPLC Peak Tailing Troubleshooting

This protocol provides a logical flow for diagnosing and solving peak tailing issues for basic compounds.

  • Establish a Baseline: Inject the standard solution using the current problematic method and record the asymmetry factor.

  • Step 1: pH Modification:

    • Prepare a new mobile phase with the pH lowered to 2.5 using 0.1% formic acid or an appropriate phosphate buffer.

    • Equilibrate the column for at least 20 column volumes.

    • Inject the standard and compare the peak asymmetry to the baseline.

  • Step 2: Column Evaluation (If Step 1 is insufficient):

    • Switch to a modern, high-purity, end-capped C18 or a column with a polar-embedded phase.

    • Repeat the analysis with the low-pH mobile phase.

  • Step 3: Evaluate Extra-Column Volume (If tailing persists):

    • Inspect all tubing between the injector and detector. Ensure connections are sound and tubing lengths are minimized.

    • Replace any wide-bore tubing with narrow-bore (e.g., 0.005" ID) tubing.[3]

  • Step 4: Check for Column Contamination/Void:

    • If the column is old, it may be contaminated or have developed a void at the inlet.[1]

    • Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like isopropanol) to waste.[1]

    • If this fails, replace the column.

Diagrams & Visualizations

G start Peak Tailing Observed (Asymmetry > 1.2) ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with Buffer/Acid ph_check->adjust_ph No column_check Using a Modern, End-Capped Column? ph_check->column_check Yes adjust_ph->column_check change_column Action: Switch to High-Purity End-Capped or Polar-Embedded Column column_check->change_column No system_check Check for Extra-Column Volume (Tubing, Connections) column_check->system_check Yes change_column->system_check fix_system Action: Minimize Tubing Length/ID, Remake Connections system_check->fix_system Yes column_health Is Column Old or Showing High Backpressure? system_check->column_health No fix_system->column_health flush_column Action: Reverse Flush Column or Replace Column column_health->flush_column Yes solved Problem Solved: Symmetrical Peak column_health->solved No flush_column->solved

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_ICH ICH Q2(R1) Validation Parameters cluster_Troubleshooting Molecule-Specific Challenges Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Robustness Robustness LOQ->Robustness PeakTailing Peak Tailing (Amine) PeakTailing->Specificity Execute Validation Oxidation Oxidative Sensitivity (Amine + Cyclopropyl) Oxidation->Specificity Execute Validation Volatility Volatility (GC Suitability) Volatility->Specificity Execute Validation ValidationPlan Develop Validation Plan MethodDev Initial Method Development ValidationPlan->MethodDev MethodDev->PeakTailing Address Challenges MethodDev->Oxidation Address Challenges MethodDev->Volatility Address Challenges

Caption: Relationship between validation parameters and compound-specific issues.

References

  • ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2023). Altabrisa Group. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Challenges in Analytical Method Development and Validation. (2016). BioPharm International. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). Scitegrity. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2013). National Institutes of Health (NIH). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). [Link]

  • The Hidden Risks in Analytical Method Validation. (2024). Pharmuni. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Institutional Pharmacy and Life Sciences. [Link]

  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Oxford Academic. [Link]

  • Current Practices and Challenges in Method Validation. (2017). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). ResearchGate. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2020). ACS Publications. [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). LCGCNorthAmerica. [Link]

  • FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. (2012). ResearchGate. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America. [Link]

  • Gas chromatography of amines as various derivatives. (2007). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2024). Journal of the American Chemical Society. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery & Therapeutics. [Link]

  • Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. (2006). PubMed. [Link]

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Optimizing storage conditions for long-term stability of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Stability of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on optimizing the storage conditions for the long-term stability of this compound. It is designed to offer practical, in-depth guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the ideal storage conditions for this compound?

    • Why is it important to store this compound as a hydrochloride salt?

    • What are the potential degradation pathways for this compound?

    • How can I tell if my sample has degraded?

    • What materials should I avoid when handling or storing this compound?

  • Troubleshooting Guide

    • My assay results for the compound are lower than expected. What could be the cause?

    • I see an unexpected peak in my chromatogram. How do I identify it?

    • The physical appearance of the compound has changed (e.g., color, clumping). What should I do?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study to Investigate Potential Degradation Pathways

    • Protocol 2: Development of a Stability-Indicating HPLC Method

  • References

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary goal is to protect the compound from environmental factors that can accelerate its degradation.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of chemical reactions, minimizing degradation over time.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)The compound is potentially air-sensitive. An inert atmosphere prevents oxidative degradation.
Container Tightly sealed, opaque containerA tightly sealed container prevents the ingress of moisture and atmospheric gases. An opaque container protects the compound from light-induced degradation.
Environment Dry, well-ventilated areaPrevents moisture absorption and ensures a safe storage environment.

Causality: Storing the compound in a cool, dry, and inert environment minimizes the kinetic energy available for degradation reactions and limits exposure to reactants like water and oxygen, which are key drivers of instability for amine hydrochlorides.

Q2: Why is it important to store this compound as a hydrochloride salt?

Storing amines as their hydrochloride salts is a common and effective strategy to enhance their stability. The free amine form of 1-Cyclopropyl-2-methylpropan-2-amine possesses a lone pair of electrons on the nitrogen atom, which makes it susceptible to oxidation. By forming the hydrochloride salt, this lone pair is protonated, rendering the nitrogen atom less nucleophilic and significantly reducing its susceptibility to oxidative degradation.

G FreeAmine Free Amine (Reactive Lone Pair) HydrochlorideSalt Hydrochloride Salt (Protonated Nitrogen, Stable) FreeAmine->HydrochlorideSalt Protonation HCl HCl HydrochlorideSalt->FreeAmine Deprotonation

Caption: Formation of a stable amine hydrochloride salt.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most likely routes based on the chemistry of similar cyclopropyl amine moieties and general knowledge of amine hydrochloride stability.[1]

  • Hydrolysis: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions.[1] This could potentially lead to the opening of the cyclopropyl ring.

  • Oxidation: Although the hydrochloride salt form mitigates this risk, any presence of the free amine due to improper storage or handling can lead to oxidative degradation.

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to initiate various degradation reactions.

  • Photodegradation: Exposure to light, especially UV light, can induce photolytic degradation.

G cluster_stress Stress Factors Compound 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride Degradation Degradation Products Compound->Degradation Degradation Hydrolysis Hydrolysis (High pH) Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Heat Thermal Stress Heat->Degradation Light Photolytic Stress Light->Degradation

Caption: Potential degradation pathways for the compound.

Q4: How can I tell if my sample has degraded?

Degradation can manifest in both physical and chemical changes.

  • Visual Inspection: Look for changes in color, the appearance of solid clumps (indicating moisture absorption), or a change in the crystal structure.

  • Analytical Testing: The most reliable way to assess stability is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2][3] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: What materials should I avoid when handling or storing this compound?

To prevent unintended reactions and degradation, avoid contact with the following materials:

  • Strong Oxidizing Agents: Can lead to rapid oxidative degradation.

  • Strong Acids and Bases: Can catalyze hydrolytic degradation.

  • Acid Anhydrides and Acid Chlorides: Can react with the amine functionality.

  • Carbon Dioxide (CO2): Can react with the free amine if present.

Troubleshooting Guide

Problem: My assay results for the compound are lower than expected.
Possible CauseTroubleshooting Steps
Degradation of the sample - Review the storage conditions of your sample. Was it exposed to light, heat, or moisture? - Prepare a fresh standard from a new, unopened container and re-assay.
Inaccurate standard preparation - Verify the purity of your reference standard. - Ensure accurate weighing and dilution of the standard.
HPLC method issues - Check the column performance and system suitability parameters. - Ensure the mobile phase is correctly prepared and has not evaporated.
Problem: I see an unexpected peak in my chromatogram.
Possible CauseTroubleshooting Steps
Degradation product - This is a strong possibility, especially if the sample is old or has been stored improperly. - Perform a forced degradation study (see Protocol 1) to see if you can intentionally generate the same peak under specific stress conditions. This can help in identifying the degradation pathway.
Impurity from the solvent or mobile phase - Inject a blank (solvent without the sample) to see if the peak is present.
Contamination from the sample container or handling - Review your sample handling procedures for any potential sources of contamination.
Problem: The physical appearance of the compound has changed (e.g., color, clumping).

This is a strong indicator of degradation or moisture absorption. It is highly recommended to discard the sample and use a fresh, unopened container for your experiments to ensure the integrity of your results.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Potential Degradation Pathways

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. The goal is to identify potential degradation products and pathways.[4][5][6]

Objective: To generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (approximately 100 µg/mL in a suitable solvent) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and a near UV exposure of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

    • Monitor for the appearance of new peaks and a decrease in the main peak area.

G Start Start: Prepare Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (Solution, Light Exposure) Start->Photo Analysis Analyze all samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Identify Degradation Products Analysis->End

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[2][3]

Objective: To develop an HPLC method capable of resolving this compound from its degradation products.

Starting HPLC Conditions (to be optimized):

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely in the low UV range, e.g., 210-220 nm, as the compound lacks a strong chromophore)
Injection Volume 10 µL

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the starting conditions.

  • Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve baseline separation of the parent peak from all degradation peaks.

  • Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from a relevant pharmaceutical guidance website.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from a relevant pharmaceutical journal or guidance website.
  • Forced Degradation Studies. MedCrave online. (2016, December 14).
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Stability Indicating Analytical Methods (SIAMS).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Top 10 Stability Storage and Testing FAQs. Nutrasource. (2014, November 25).
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. (2019, May 2).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • N-((2-Methylcyclopropyl)methyl)propan-2-amine hydrochloride. ChemScene.
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from a relevant analytical chemistry journal.
  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, April 1).
  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. FDA.
  • 1-(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclopropyl)cyclopropan-1-amine. Sigma-Aldrich.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (2025, April 11).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide.
  • Amine hydrochloride in HPLC.
  • Development of validated stability-indicating assay methods--critical review. PubMed. (2002, June 15).
  • A Q&A guide to stability storage. Q1 Scientific. (2020, August 19).
  • HPLC Troubleshooting Guide.
  • 1-Cyclopropyl-2-methylpropan-1-ol.
  • 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. PubChem.

Sources

Technical Support Hub: Stereocontrolled Synthesis of Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Topic: Troubleshooting Cis/Trans Isomerization & Stereoretention Ticket ID: CPA-ISO-9982

Executive Summary & Core Logic

Synthesizing substituted cyclopropylamines requires navigating a steep thermodynamic landscape. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain . Consequently, maintaining a cis-configuration (often the pharmacologically active but thermodynamically less stable isomer) is a battle against relief of steric strain.

The Central Dogma of Cyclopropylamine Synthesis:

  • Kinetic Control is King: Once the ring is closed, you are fighting entropy. Most successful routes rely on concerted mechanisms (e.g., Curtius rearrangement) that strictly retain stereochemistry.

  • The "Push-Pull" Danger: If your cyclopropane has an electron-donating group (amine) and an electron-withdrawing group (carbonyl/nitro) on the ring, it acts as a "Donor-Acceptor" cyclopropane. These are highly prone to ring-opening/closing events that scramble stereochemistry.

  • Lewis Acid Sensitivity: Zinc halides (byproducts of Simmons-Smith) and Titanium species (Kulinkovich) can catalyze isomerization if not quenched immediately.

Synthetic Route Decision Matrix

Before troubleshooting, ensure you have selected the correct pathway for your substitution pattern.

SynthesisDecision Start Target: Substituted Cyclopropylamine Q1 Is the Cyclopropane Ring already formed? Start->Q1 Yes Functional Group Transformation Q1->Yes Yes No De Novo Ring Construction Q1->No No Q2 Precursor Available? Yes->Q2 Q3 Substitution Pattern? No->Q3 RouteA Route A: Curtius Rearrangement (Stereoretention) Q2->RouteA Carboxylic Acid RouteB Route B: Hofmann Rearrangement (Risk: Basic Epimerization) Q2->RouteB Amide RouteC Route C: Kulinkovich-Szymoniak (From Nitriles) Q3->RouteC Terminal Olefin / Nitrile RouteD Route D: Simmons-Smith / Zn-Carbenoid (From Alkenes) Q3->RouteD Internal Olefin / Allylic Amine

Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and risk tolerance for isomerization.

Troubleshooting Guides (Q&A)

Module A: The Curtius Rearrangement (Stereoretention Failures)

User Query: "I used the Curtius rearrangement to convert my cis-cyclopropane carboxylic acid to the amine. Literature says it proceeds with retention, but I isolated a 60:40 cis/trans mixture. Why?"

Root Cause Analysis: The Curtius rearrangement itself is a concerted process involving the migration of the carbon-nitrogen bond. It cannot scramble stereochemistry. If you see isomerization, it happened at one of two distinct failure points:

  • Pre-Rearrangement (Acid Chloride Formation): If you used thionyl chloride (

    
    ) or oxalyl chloride to make the acyl chloride, the highly acidic environment and HCl byproduct can cause enolization of the 
    
    
    
    -proton on the cyclopropane ring, leading to epimerization before the azide forms.
  • Post-Rearrangement (Isocyanate Hydrolysis): The intermediate isocyanate is sensitive. Harsh acidic hydrolysis can open the ring or epimerize the amine.

Corrective Protocol (The DPPA Method): Avoid acid chlorides entirely. Use Diphenylphosphoryl azide (DPPA) to go directly from Acid


 Acyl Azide 

Isocyanate in a buffered, non-acidic system.

Step-by-Step Protocol: Stereoretentive Curtius via DPPA

  • Dissolve: 1.0 equiv cis-cyclopropanecarboxylic acid in dry Toluene (0.2 M).

  • Base: Add 1.1 equiv Triethylamine (

    
    ). Critical: Keep basic to prevent acid-catalyzed epimerization.
    
  • Azidation: Add 1.1 equiv DPPA. Stir at RT for 1 hour.

  • Rearrangement: Heat to 80°C. Monitor

    
     evolution. The species is now the Isocyanate.[1][2]
    
  • Trapping (The "Safe" Landing): Do not add water/acid. Add 2.0 equiv tert-Butanol (

    
    )  and reflux for 4-12 hours.
    
  • Result: You isolate the N-Boc protected amine. The Boc group stabilizes the amine and prevents post-reaction epimerization.

Module B: Zinc-Mediated Isomerization (Simmons-Smith)

User Query: "I synthesized a trans-cyclopropylamine using a zinc carbenoid method. The crude NMR looked good, but after workup and sitting overnight, the ratio degraded. Is the product unstable?"

Root Cause Analysis: Zinc salts (specifically


 or 

generated during the reaction) are Lewis acids.
  • Mechanism: The zinc coordinates to the amine (or amide) nitrogen, pulling electron density. This weakens the distal C-C bond of the cyclopropane ring, lowering the barrier for ring-opening (homo-Michael type addition) or radical scrambling.

  • The "Hidden" Catalyst: Residual zinc salts in the organic layer continue to catalyze isomerization even after the reaction is "done."

Troubleshooting Steps:

  • The Chelator Fix: Add a polar aprotic cosolvent or additive during workup that binds Zinc stronger than your amine does.

    • Recommendation: Add DMPU (10-20 mol%) or wash with aqueous EDTA or Rochelle's Salt (Sodium potassium tartrate) during the quench.

  • Solvent Switch: If using Diethyl Zinc (

    
    ), avoid THF if possible; use non-coordinating solvents like Dichloromethane (DCM) or Toluene, which often improve the diastereoselectivity of the initial cyclopropanation.
    
Module C: The "Push-Pull" Ring Opening

User Query: "I have a cyclopropylamine with an ester group on the adjacent carbon. It racemizes instantly upon silica gel chromatography."

Root Cause Analysis: You have created a Donor-Acceptor Cyclopropane .

  • Donor: The Amine (lone pair pushes density into the ring).

  • Acceptor: The Ester (carbonyl pulls density). This creates a "push-pull" system where the bond between C1 and C2 has significant double-bond character, or easily breaks to form a zwitterionic intermediate. Silica gel (acidic) catalyzes this ring opening.

Visualizing the Mechanism:

Epimerization Cis Cis-Isomer (High Strain) Open Zwitterionic/Radical Intermediate (Planar/Achiral) Cis->Open Ring Opening (Bond Cleavage) Open->Cis Reversion (Less Likely) Trans Trans-Isomer (Thermodynamic Sink) Open->Trans Ring Closing (Steric Relief) Trigger Trigger: Acid (H+), Heat, or Lewis Acid (Zn2+) Trigger->Cis

Figure 2: The mechanism of isomerization via ring-opening/closing. Note that the intermediate loses stereochemical information.

Corrective Action:

  • Deactivate the Donor: Protect the amine as a carbamate (Boc/Cbz) or amide (Trifluoroacetamide) immediately. This removes the electron-donating capability of the nitrogen lone pair, stabilizing the ring.

  • Neutral Purification: Use alumina instead of silica, or add 1% Triethylamine to your silica gel column eluent to neutralize acidic sites.

Comparative Data: Stereocontrol Methods

MethodPrimary Stereocontrol FactorRisk of IsomerizationKey Troubleshooting Tip
Curtius Rearrangement Retention (Concerted mechanism)Low (during reaction)High (during acid chloride prep)Use DPPA (avoid acid chlorides). Trap with t-BuOH.
Simmons-Smith (

)
Diastereoselective (Guided by directing groups)Medium (Zn-salt catalyzed)Quench with Rochelle's Salt to remove Zn.
Kulinkovich-Szymoniak Ligand Control (Ti-complex geometry)High (Thermal instability)Keep temperature < -40°C during Grignard addition.
Hofmann Rearrangement Retention High (Basic conditions)Avoid if substrate has

-acidic protons.

References

  • Stereoselective Synthesis of Cyclopropylamines (Zinc Homoenolates): West, M. S., et al.[3][4] "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 2019.[4] [Link] (Source for Zinc-halide induced isomerization and solvent effects)

  • Curtius Rearrangement Stereoretention: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. [Link] (Source for concerted mechanism and DPPA protocols)

  • Kulinkovich Reaction Mechanisms: Cha, J. K., & Kulinkovich, O. G. "The Kulinkovich Hydroxycyclopropanation Reaction in Natural Product Synthesis." Organic & Biomolecular Chemistry, 2012. [Link]

  • C-C Bond Cleavage in Cyclopropylamines: Grover, H. K., et al. "Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives." Chemical Reviews, 2020. [Link] (Source for Donor-Acceptor stability issues)

Sources

Validation & Comparative

A Comparative Guide to the MAO Selectivity Profile of Cyclopropylamine Derivatives, Featuring a Case Study on a Potent MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the selectivity of cyclopropylamine-based compounds for Monoamine Oxidase-A (MAO-A) versus Monoamine Oxidase-B (MAO-B). While specific experimental data for 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride is not publicly available, we will utilize a well-characterized analogue, cis-N-benzyl-2-methoxycyclopropylamine, as a case study. This will be compared against established reference inhibitors to provide a clear framework for understanding MAO selectivity within this chemical class.

Introduction to Monoamine Oxidases and the Significance of Selective Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities, inhibitor sensitivities, and tissue distribution.[2]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[3]

  • MAO-B primarily metabolizes dopamine and phenylethylamine, and its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[2][4]

The selective inhibition of these isoforms is crucial for achieving targeted therapeutic effects while minimizing side effects. For instance, selective MAO-A inhibitors can increase levels of serotonin and norepinephrine in the brain, alleviating symptoms of depression.[3] Conversely, selective MAO-B inhibitors can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease.[4] Non-selective inhibition can lead to a broader range of side effects, including the risk of a hypertensive crisis when tyramine-rich foods are consumed.[5]

The cyclopropylamine functional group is a well-established pharmacophore found in several potent MAO inhibitors.[6] One of the earliest and most well-known examples is tranylcypromine, a non-selective MAO inhibitor used as an antidepressant.[7][8] The strained cyclopropyl ring is key to its mechanism of action.

Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

At the time of this publication, there is no publicly available experimental data detailing the inhibitory activity (IC50 or Ki values) of this compound against MAO-A and MAO-B. Therefore, to illustrate the potential selectivity profile of this class of compounds, we will examine a structurally related and well-characterized molecule.

Case Study: cis-N-benzyl-2-methoxycyclopropylamine

cis-N-benzyl-2-methoxycyclopropylamine is a cyclopropylamine derivative that has been studied for its MAO inhibitory activity.[3] It serves as an excellent case study to understand the potential for high selectivity within this chemical family.

Comparative Analysis of MAO Inhibition

To contextualize the selectivity of cyclopropylamine derivatives, we will compare the inhibitory potency of our case study compound with well-established, clinically relevant MAO inhibitors:

  • Clorgyline: A highly selective, irreversible inhibitor of MAO-A.[9]

  • Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B at lower doses.[1][10]

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor.[11][12]

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SelectivityReference
cis-N-benzyl-2-methoxycyclopropylamine1705MAO-B Selective[3]
Clorgyline1.21900MAO-A Selective[9]
Selegiline23,00051MAO-B Selective[1]
Tranylcypromine2,300950Non-selective[12]

Analysis of Selectivity:

The data clearly demonstrates that cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective inhibitor of MAO-B, with an IC50 value of 5 nM for MAO-B compared to 170 nM for MAO-A.[3] This represents a 34-fold selectivity for MAO-B over MAO-A. This level of selectivity is significant and highlights the potential for developing highly specific MAO-B inhibitors based on the cyclopropylamine scaffold.

In comparison, clorgyline shows a profound selectivity for MAO-A, while selegiline is highly selective for MAO-B.[1][9] Tranylcypromine, as expected, shows limited selectivity between the two isoforms.[12]

Mechanism of Action: Irreversible Inhibition

Cyclopropylamines, including tranylcypromine and its derivatives, are classified as mechanism-based or "suicide" inhibitors of MAO.[3] The inhibition is irreversible, meaning that the enzyme's activity is not restored upon removal of the inhibitor.[3] The proposed mechanism involves the enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that forms a covalent bond with the FAD cofactor at the active site of the enzyme, rendering it inactive.[3]

G cluster_0 Start Cyclopropylamine Inhibitor MAO MAO Active Site (with FAD) Start->MAO Binding Complex Inhibitor-MAO Complex MAO->Complex Oxidation Oxidation by FAD Complex->Oxidation Intermediate Reactive Intermediate (Ring Opening) Oxidation->Intermediate Adduct Covalent Flavin Adduct Intermediate->Adduct Covalent Bonding Inactive Inactive MAO Adduct->Inactive G cluster_workflow In Vitro MAO Inhibition Assay Workflow prep Reagent Preparation (Compound, Enzyme, Substrate) plate Plate Setup (Buffer, Inhibitor) prep->plate preincubate Pre-incubation (Add Enzyme, 37°C) plate->preincubate reaction Reaction Initiation (Add Substrate) preincubate->reaction incubate Incubation (37°C) reaction->incubate stop Reaction Termination incubate->stop read Fluorescence Reading stop->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a typical in vitro MAO inhibition assay.

Conclusion

The cyclopropylamine scaffold is a valuable starting point for the design of potent monoamine oxidase inhibitors. As demonstrated by the case study of cis-N-benzyl-2-methoxycyclopropylamine, derivatives of this class can achieve high selectivity for MAO-B. While the specific selectivity profile of this compound remains to be determined experimentally, the established structure-activity relationships within this chemical family suggest its potential as an MAO inhibitor. The provided experimental protocol offers a robust framework for elucidating the precise inhibitory activity and selectivity of this and other novel compounds, which is a critical step in the drug discovery and development process.

References

  • Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Biochemistry, 22(15), 3747-3753. [Link]

  • GLPBIO. (n.d.). Clorgyline (hydrochloride). Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. Retrieved from [Link]

  • Stahl, S. M., & Grady, M. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. The American Journal of Psychiatry, 177(6), 481-484. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1957. [Link]

  • Takahashi, T., & Takahara, S. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 163-172. [Link]

  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Fuller, R. W., & Hemrick, S. K. (1978). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 21(7), 733-737. [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Knoll, J., & Magyar, K. (1972). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 274(2), 181-193. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
  • Wikipedia. (n.d.). Selegiline. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-cyclopentyl-N-methylpropan-2-amine. Retrieved from [Link]

  • Fuller, R. W. (1968). Structure-activity relations. 6. Structure-activity relations of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 11(1), 37-40. [Link]

  • Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology, 40(3), 650-657. [Link]

  • National Center for Biotechnology Information. (2023). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]

Sources

Comparative Analysis of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl-Cyclopropyl" Motif

In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability without significantly altering the steric footprint of a lead compound is a critical optimization strategy. 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS: 1354951-85-1 / related free base forms) represents a specialized building block that bridges the gap between simple aliphatic amines (like tert-butylamine) and bulky cage structures (like adamantane).

This guide analyzes this molecule's utility as a bioisostere for the tert-butyl group, where the cyclopropyl moiety imparts unique physicochemical properties—specifically, altered metabolic soft spots and increased lipophilic surface area—while the gem-dimethyl group maintains the necessary steric hindrance to prevent rapid N-dealkylation.

Chemical Profile & Comparative Metrics[1][2][3]

To understand the strategic value of 1-Cyclopropyl-2-methylpropan-2-amine, we must benchmark it against its structural analogues.

Table 1: Physicochemical Comparison of Hindered Amine Scaffolds
PropertyTarget: 1-Cyclopropyl-2-methylpropan-2-amineAnalogue A: tert-ButylamineAnalogue B: 1-AdamantanamineAnalogue C: 1-Methylcyclopropanamine
Structure Cyclopropyl-CH₂-C(Me)₂-NH₂H₃C-C(Me)₂-NH₂Tricyclic Cage-NH₂Cyclopropyl-C(Me)-NH₂
Steric Bulk (Es) High (Linear extension)Moderate (Spherical)Very High (Spherical)Moderate
LogP (Calc) ~2.1 (Neutral)0.402.440.65
pKa (Conj.[1][2] Acid) ~10.410.6810.25~9.5
Metabolic Liability Low (Gem-dimethyl blocks

-oxidation; Cyclopropyl blocks

-oxidation)
Moderate (Methyl oxidation)Very LowModerate (Ring opening potential)
Key Utility Hydrophobic pocket filling; Linker stabilityStandard steric blockNMDA channel blockingConformational restriction

Analyst Insight: The target molecule exhibits a "Goldilocks" lipophilicity. It is significantly more lipophilic than tert-butylamine, allowing for better penetration of hydrophobic pockets in kinases or GPCRs, yet it lacks the extreme rigidity and molecular weight penalty of the adamantane cage.

Synthetic Pathways & Manufacturing Logic

The synthesis of 1-Cyclopropyl-2-methylpropan-2-amine is non-trivial due to the steric hindrance around the nitrogen and the sensitivity of the cyclopropyl ring to strong acids (which can cause ring opening).

Diagram 1: Synthetic Decision Matrix

This flow illustrates the three primary routes to access this scaffold, highlighting the "CeCl₃-Enhanced Alkylation" as the superior pathway for scale-up.

SynthesisPathways Start Precursor Selection RouteA Route A: Nitrile Addition (Cyclopropylacetonitrile) Start->RouteA RouteB Route B: Ritter Reaction (Tertiary Alcohol) Start->RouteB RouteC Route C: Curtius Rearrangement (Carboxylic Acid) Start->RouteC StepA1 Reagent: MeLi / CeCl3 (Prevents over-addition) RouteA->StepA1 Nucleophilic Attack StepB1 Reagent: HCN / H2SO4 RouteB->StepB1 StepC1 Reagent: DPPA / tBuOH RouteC->StepC1 StepA2 Hydrolysis StepA1->StepA2 Product Target: 1-Cyclopropyl-2-methylpropan-2-amine StepA2->Product High Yield RiskB RISK: Cyclopropyl Ring Opening (Acid Sensitivity) StepB1->RiskB RiskB->Product Low Yield / Impurities StepC1->Product Multi-step (Scalable)

Figure 1: Comparative synthetic routes. Route A is preferred for lab-scale purity; Route C is preferred for GMP safety (avoiding lithium reagents).

Detailed Protocol: Cerium-Mediated Alkylation (Route A)

Rationale: Direct addition of methyllithium to nitriles often results in double addition or polymerization. The addition of anhydrous Cerium(III) chloride activates the nitrile and suppresses side reactions, a technique vital for sterically hindered substrates.

Reagents:

  • Cyclopropylacetonitrile (1.0 eq)

  • Methyl lithium (1.1 eq, ether solution)

  • Cerium(III) chloride (anhydrous, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous[3][4]

Step-by-Step Methodology:

  • Activation: Suspend anhydrous CeCl₃ in THF under Argon atmosphere. Stir vigorously at room temperature for 2 hours to ensure formation of the complex.

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Organometallic Formation: Add MeLi dropwise. The mixture will turn yellow/orange. Stir for 1 hour at -78°C.

  • Addition: Add Cyclopropylacetonitrile dropwise. The steric bulk of the cerium complex directs the addition to the mono-imine species.

  • Quench & Hydrolysis: Allow to warm to 0°C, then quench with aqueous NH₄Cl. Add concentrated NH₄OH to precipitate cerium salts.

  • Extraction: Filter the salts. Extract the filtrate with Ethyl Acetate (EtOAc).[3]

  • Salt Formation: To the organic layer, bubble dry HCl gas. The target This compound will precipitate as a white, hygroscopic solid.

Structural Activity Relationship (SAR) & Applications

The "Neopentyl-Like" Advantage

This molecule is a homologated neopentyl amine. In drug design, the gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational freedom of the amine, often locking it into a bioactive conformation.

  • Metabolic Stability: The quaternary carbon adjacent to the nitrogen prevents

    
    -carbon oxidation by cytochrome P450 enzymes.
    
  • Lipophilic Extension: The cyclopropyl group extends into hydrophobic pockets (e.g., the S2 pocket of serine proteases or the allosteric sites of kinases) without the "floppiness" of an n-propyl chain.

Diagram 2: SAR Logic for Building Block Selection

Use this logic tree to determine when to substitute a standard tert-butyl group with the 1-cyclopropyl analogue.

SAR_Logic Decision Lead Compound Optimization: tert-Butyl Amine Motif Q1 Is Potency Limited by Hydrophobic Interactions? Decision->Q1 Q2 Is Metabolic Clearance Too High? Q1->Q2 Yes Sol1 Keep tert-Butyl Q1->Sol1 No Sol2 Switch to 1-Cyclopropyl-2-methyl... Q2->Sol2 Moderate Increase Needed (+0.5 LogP) Sol3 Switch to Adamantane Q2->Sol3 Massive Bulk Needed (+2.0 LogP)

Figure 2: Decision tree for medicinal chemists optimizing hydrophobic interactions.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon).

  • Free Base Volatility: The free amine is volatile and should not be subjected to high-vacuum for extended periods.

  • Cyclopropyl Integrity: While the cyclopropyl ring is generally stable, avoid highly acidic conditions at elevated temperatures (>100°C) during subsequent coupling reactions to prevent ring-opening rearrangements.

References

  • Synthesis of Hindered Amines via Cerium Reagents

    • Title: "Organocerium additions to nitriles: A direct route to sterically hindered amines."
    • Source: Ciganek, E. Journal of Organic Chemistry, 1992.
    • Context: Establishes the protocol for adding alkyl lithiums to nitriles without polymeriz
  • Cyclopropylamine in Medicinal Chemistry

    • Title: "The Cyclopropyl Group in Medicinal Chemistry: Synthesis and Applic
    • Source:Longdom Publishing / Scientific Upd
    • Context: Validates the use of cyclopropyl groups for metabolic stability and potency enhancement.[5]

  • Patent: Synthesis of Cyclopropyl-alkylamines

    • Title: "Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride."
    • Source: CN106631824B (P
    • Context: Provides industrial process data for similar gem-dimethyl cyclopropyl amines.
  • Physicochemical Properties of Amines

    • Title: "PubChem Compound Summary: 1-Cyclopropyl-2-methylpropan-1-one (Precursor D
    • Source: N
    • Context: Used for fragment-based estimation of LogP and molecular weight properties.

Sources

A Proposed Framework for Benchmarking the Potency of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Comparative Potency Analysis

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride is a novel compound with a structural motif suggestive of psychoactive properties. Its chemical architecture, particularly the cyclopropylamine group, bears resemblance to moieties known to interact with central nervous system targets. Given the potential for this compound to modulate monoaminergic systems, a comprehensive in vitro characterization is essential to determine its pharmacological profile and potency.

This guide outlines a rigorous, multi-faceted experimental plan to benchmark this compound against well-established standards. The primary objective is to elucidate its activity as a potential monoamine reuptake inhibitor and/or a monoamine oxidase inhibitor. The proposed experiments will provide quantitative data on its potency and selectivity, which are critical for any further drug development efforts.

Experimental Design: A Two-Pronged Approach to Uncover Mechanism of Action

To thoroughly assess the pharmacological activity of this compound, we propose a two-pronged in vitro approach targeting the most probable molecular targets for a compound of this structure with potential psychostimulant effects.

  • Monoamine Transporter Inhibition Assays: These assays will determine if the compound interferes with the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters (DAT, NET, and SERT). Inhibition of these transporters, particularly DAT and NET, is a common mechanism for psychostimulant drugs.[1][2]

  • Monoamine Oxidase (MAO) Inhibition Assays: These experiments will evaluate the compound's ability to inhibit the two main isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO can lead to increased synaptic levels of these neurotransmitters.

Selection of Reference Standards

The choice of appropriate reference standards is crucial for a meaningful comparison. The following well-characterized compounds have been selected for their established mechanisms of action and potencies:

Standard CompoundPrimary Mechanism of Action
Cocaine Dopamine Reuptake Inhibitor (DRI)
GBR12909 Selective Dopamine Reuptake Inhibitor
Desipramine Selective Norepinephrine Reuptake Inhibitor (NRI)
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)
Clorgyline Selective MAO-A Inhibitor
Deprenyl (Selegiline) Selective MAO-B Inhibitor

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol utilizes a cell-based assay with recombinant cell lines stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. The potency of this compound and the reference standards will be determined by measuring the inhibition of radiolabeled substrate uptake.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate culture medium.

  • Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference standards (Cocaine, GBR12909, Desipramine, Fluoxetine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for 20 minutes at room temperature.

  • Substrate Addition: Add a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled substrate to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10 minutes) at room temperature to allow for substrate uptake.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values by fitting the data to a four-parameter logistic equation.

Diagram of Monoamine Reuptake Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells expressing hDAT, hNET, or hSERT pre_incubation Pre-incubate cells with compounds cell_culture->pre_incubation compound_prep Prepare serial dilutions of test compounds compound_prep->pre_incubation substrate_add Add radiolabeled substrate pre_incubation->substrate_add incubation Incubate to allow uptake substrate_add->incubation termination Terminate uptake by washing incubation->termination lysis Lyse cells termination->lysis scintillation Scintillation counting lysis->scintillation data_analysis Calculate IC50 values scintillation->data_analysis

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol employs a fluorometric method to measure the activity of human recombinant MAO-A and MAO-B. The assay detects the hydrogen peroxide produced during the oxidative deamination of a substrate.[4][5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B), horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).[5]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference standards (Clorgyline for MAO-A, Deprenyl for MAO-B) in assay buffer.

  • Assay Reaction: In a 96-well plate, combine the human recombinant MAO-A or MAO-B enzyme with the test compounds or vehicle control.

  • Pre-incubation: Pre-incubate the enzyme-compound mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, horseradish peroxidase, and fluorescent probe mixture.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (excitation/emission ~530/590 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ values using a suitable curve-fitting algorithm.

Diagram of MAO Inhibition Signaling Pathway

G cluster_pathway MAO Catalytic Pathway cluster_detection Fluorometric Detection Monoamine Monoamine (e.g., p-tyramine) MAO_Enzyme MAO-A or MAO-B Monoamine->MAO_Enzyme + O2 + H2O Aldehyde Aldehyde MAO_Enzyme->Aldehyde Ammonia Ammonia MAO_Enzyme->Ammonia H2O2 Hydrogen Peroxide (H2O2) MAO_Enzyme->H2O2 HRP Horseradish Peroxidase H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Test_Compound 1-Cyclopropyl-2-methylpropan-2-amine HCl or Standard Inhibitor Test_Compound->MAO_Enzyme Inhibits

Caption: Mechanism of MAO inhibition and its fluorometric detection.

Data Presentation and Interpretation

The results of these experiments will be summarized in the following table to provide a clear comparison of the potency and selectivity of this compound.

Table 1: Comparative Potency (IC₅₀) of this compound and Reference Standards

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
1-Cyclopropyl-2-methylpropan-2-amine HCl Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
CocaineLiterature/Experimental Value
GBR12909Literature/Experimental Value
DesipramineLiterature/Experimental Value
FluoxetineLiterature/Experimental Value
ClorgylineLiterature/Experimental Value
DeprenylLiterature/Experimental Value

Interpretation of Results:

  • Potency: Lower IC₅₀ values indicate higher potency. The potency of the test compound will be directly compared to the relevant standards for each target.

  • Selectivity: The selectivity of the compound can be determined by comparing its IC₅₀ values across the different transporters and MAO isoforms. For example, a compound with a significantly lower IC₅₀ for DAT compared to NET and SERT would be considered a selective dopamine reuptake inhibitor.

Conclusion

This proposed comparative guide provides a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on key monoamine system components and benchmarking its potency against established standards, this study will yield crucial data to guide future research and development. The self-validating nature of these protocols, through the inclusion of well-characterized positive controls, ensures the reliability and accuracy of the findings.

References

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Devilbiss, D. M., & Waterhouse, B. D. (2011). Experimental Strategies for Investigating Psychostimulant Drug Actions and Prefrontal Cortical Function in ADHD and Related Attention Disorders. Developmental Neuropsychology, 36(1), 104-123. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-cyclopentyl-N-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Lee, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4930. Retrieved from [Link]

  • Chen, Y., et al. (2024). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(7), 1549. Retrieved from [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • Fasano, A., & Bove, F. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Parkinson's Disease, 11(2), 493-506. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature Communications, 15(1), 1-13. Retrieved from [Link]

  • Hvozdovich, J. (2019). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Seton Hall University. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Cope, E., & Young, J. W. (2024). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. Retrieved from [Link]

  • Bauer, M., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases. Stem Cell Research & Therapy, 15(1), 1-16. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopentylmethyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rodrigues, M., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Antioxidants, 7(1), 13. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methylpropyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyclopentyl-2-methyl-N-propylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

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Orthogonal Validation of 1-Cyclopropyl-2-methylpropan-2-amine (CMPA): Mechanism of Action & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CMPA) is a sterically hindered, lipophilic primary amine often utilized as a high-value intermediate in the synthesis of CNS-active agents (e.g., Imidazo[1,5-a]pyrimidines for neurodegenerative disorders). However, its structural homology to established adamantane-based therapeutics (e.g., Amantadine , Memantine ) suggests intrinsic pharmacological activity as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist or a Sigma-1 receptor modulator .

This guide outlines the orthogonal validation strategy required to confirm CMPA’s mechanism of action (MoA). Unlike high-affinity ligands, CMPA’s validation requires a rigorous tripartite approach—combining biophysical binding, electrophysiological kinetics, and phenotypic functional assays—to distinguish specific channel blockade from non-specific lipophilic membrane disruption.

Comparative Analysis: CMPA vs. Standard Alternatives

To validate CMPA, its performance must be benchmarked against "Gold Standard" agents with defined MoAs. The following table contrasts CMPA with Memantine (a validated NMDA open-channel blocker) and PRE-084 (a selective Sigma-1 agonist).

Table 1: Pharmacological & Structural Comparison
FeatureCMPA (Candidate) Memantine (Standard) PRE-084 (Alternative)
Structure Class Cyclopropyl-alkyl amineAdamantane aminePhenyl-morpholine
Primary Target Putative: NMDA Receptor (Pore)NMDA Receptor (Pore)Sigma-1 Receptor
Binding Mode Steric occlusion / H-bondingTrapping in open channelTransmembrane domain
Kinetics Fast on/off (Predicted)Fast on/off (Voltage-dependent)Slow modulation
Lipophilicity (cLogP) ~1.4 - 2.03.32.7
Validation Key Must prove voltage-dependenceValidated voltage-dependenceValidated chaperone activity

Analytic Insight: CMPA’s smaller steric bulk (cyclopropyl vs. adamantyl) predicts a faster "off-rate" (


) than Memantine. This makes it a candidate for a "soft" blocker with potentially fewer psychotomimetic side effects, but necessitates high-temporal-resolution assays (e.g., Patch Clamp) for detection.

Strategic Validation Workflow

The validation of CMPA follows a "Target Deconvolution" logic. We move from establishing physical interaction to proving functional consequence.

Diagram 1: Orthogonal Validation Hierarchy

ValidationWorkflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Mechanism cluster_2 Tier 3: Phenotypic Confirmation Start CMPA Candidate Validation Binding Radioligand Displacement ([3H]-MK-801 vs [3H]-DTG) Start->Binding Patch Whole-Cell Patch Clamp (Voltage-Dependence Check) Binding->Patch If Ki < 10µM Flux Ca2+ Influx Assay (Fluo-4 AM) Binding->Flux Secondary Screen SPR Surface Plasmon Resonance (Kinetics) Tox Excitotoxicity Rescue (Glutamate Challenge) Patch->Tox If Use-Dependent Block Flux->Tox

Caption: Hierarchical workflow for validating CMPA. Tier 1 confirms binding; Tier 2 proves the "channel blocker" mechanism; Tier 3 confirms biological relevance.

Detailed Experimental Protocols

Protocol A: Voltage-Clamp Electrophysiology (The Mechanistic Proof)

Objective: Determine if CMPA acts as an open-channel blocker . True channel blockers exhibit voltage-dependence (blockade increases at hyperpolarized potentials) and use-dependence (blockade requires channel opening).

Methodology:

  • System: HEK293 cells stably expressing GluN1/GluN2B NMDA receptor subunits.

  • Recording: Whole-cell patch clamp in voltage-clamp mode.

  • Solutions:

    • Extracellular: Mg²⁺-free ACSF containing 100 µM NMDA + 10 µM Glycine.

    • Intracellular: CsCl-based pipette solution (to block K⁺ channels).

  • Protocol Steps:

    • Step 1 (Baseline): Apply NMDA/Glycine for 5s to elicit peak current (

      
      ).
      
    • Step 2 (Blockade): Co-apply NMDA/Glycine + CMPA (1-100 µM) . Measure steady-state current (

      
      ).
      
    • Step 3 (Voltage Ramp): While perfusing drug, ramp voltage from -80 mV to +40 mV over 2s.

  • Data Analysis:

    • Calculate Fractional Block (

      
      ).
      
    • Success Criteria: If CMPA is an open-channel blocker, the I-V curve should show inward rectification (stronger block at negative potentials) and linearity at positive potentials (relief of block due to electrostatic repulsion).

Protocol B: Radioligand Binding (Target Specificity)

Objective: Differentiate between NMDA pore binding and Sigma-1 receptor affinity.

Methodology:

  • Preparation: Rat forebrain membrane homogenates.

  • Assay 1 (NMDA Pore):

    • Tracer: [³H]-MK-801 (2 nM).

    • Condition: Assay performed in the presence of 10 µM Glutamate/Glycine (to open channels).

    • Displacement: Titrate CMPA (1 nM – 100 µM).

  • Assay 2 (Sigma-1):

    • Tracer: [³H]-(+)-Pentazocine (3 nM).

    • Displacement: Titrate CMPA.

  • Calculation: Derive

    
     using the Cheng-Prusoff equation.
    
    • Interpretation: A

      
       in the low micromolar range (1-10 µM) against MK-801 confirms the "memantine-like" profile.
      

Mechanistic Visualization

Understanding the causality of the blockade is critical. CMPA is hypothesized to enter the channel only when the "gate" is open (Use-Dependence) and bind deep within the pore, stabilized by the hydrophobic cyclopropyl group.

Diagram 2: Putative Mechanism of Action (Pore Blockade)

MoA_Pathway Glutamate Glutamate/Glycine Binding ChannelOpen NMDA Channel Opening Glutamate->ChannelOpen Activation CaInflux Ca2+ Influx ChannelOpen->CaInflux Normal State Block Steric Pore Occlusion ChannelOpen->Block Required for Drug Entry CMPA CMPA (Cationic Form) CMPA->Block Diffusion Block->CaInflux Blocks Neuroprotection Inhibition of Excitotoxicity Block->Neuroprotection Result

Caption: Mechanism of Use-Dependent Blockade. CMPA requires the channel to open before it can access the binding site, preventing excessive Ca²⁺ influx.

References

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2023). "2-Cyclopropylpropan-2-amine."[1][2] National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2017). "Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use." Patent WO2017176961A1. (Demonstrates use of CMPA as a scaffold). Link

  • Collingridge, G. L., et al. (1983). "Excitatory amino acid transmitters." Physiological Reviews. (Foundational protocols for NMDA validation). Link

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A Guide to the Synthesis and Reproducibility of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride is a primary amine salt of interest in medicinal chemistry and drug discovery due to the presence of the unique cyclopropylmethyl moiety. The cyclopropyl group, a strained three-membered ring, can impart favorable pharmacological properties to a molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. This guide provides a comprehensive overview of a proposed synthetic route to this compound, a critical analysis of the reproducibility of the methodology, and a comparative guide to its characterization. As no direct published synthetic protocol for this specific molecule is readily available, this guide will detail a plausible and robust pathway based on well-established organic chemistry principles, supported by data from analogous transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available materials. The key intermediate is the ketone, 1-cyclopropyl-2-methylpropan-1-one, which is then converted to the target amine via reductive amination, followed by salt formation.

SynthesisWorkflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reductive Amination & Salt Formation A Cyclopropylmagnesium bromide C 1-Cyclopropyl-2-methylpropan-1-one A->C Grignard Reaction B Isobutyryl chloride B->C F 1-Cyclopropyl-2-methylpropan-2-amine C->F Reductive Amination D Ammonia D->F E Sodium Borohydride E->F H This compound F->H Salt Formation G Hydrochloric Acid G->H

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-one

The crucial ketone intermediate can be synthesized via the Grignard reaction. Two viable routes are presented for comparison.

Route A: Cyclopropylmagnesium bromide and Isobutyryl Chloride

This is the preferred route due to the commercial availability of both starting materials.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A small crystal of iodine is added to activate the magnesium. A solution of cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of isobutyryl chloride (1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 1-cyclopropyl-2-methylpropan-1-one as a colorless liquid.

Route B: Isopropylmagnesium bromide and Cyclopropanecarbonyl chloride

An alternative approach utilizing a different set of commercially available starting materials.

Experimental Protocol:

  • Grignard Reagent Formation: Isopropylmagnesium bromide is prepared from isopropyl bromide and magnesium turnings in anhydrous diethyl ether, following a similar procedure as described in Route A.

  • Acylation: The Grignard solution is cooled to 0 °C, and a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether is added dropwise.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Route A.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Iodine Crystal: The iodine acts as an initiator for the Grignard reaction by reacting with the magnesium surface to remove the passivating oxide layer.

  • Slow Addition and Temperature Control: The Grignard formation and the subsequent acylation are highly exothermic. Slow addition of reagents and external cooling are crucial to prevent side reactions and ensure a safe procedure.

  • Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes the magnesium alkoxide intermediate without causing acid-catalyzed side reactions.

Part 2: Synthesis of this compound

The synthesized ketone is converted to the target primary amine via reductive amination, followed by conversion to its hydrochloride salt.

Experimental Protocol:

  • Imine Formation and Reduction: To a solution of 1-cyclopropyl-2-methylpropan-1-one (1.0 eq.) in methanol, an excess of a solution of ammonia in methanol (e.g., 7N, ~10 eq.) is added. The mixture is stirred at room temperature for 2-3 hours to allow for the formation of the intermediate imine. The reaction vessel is then cooled in an ice bath, and sodium borohydride (1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The methanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 1-cyclopropyl-2-methylpropan-2-amine.

  • Salt Formation: The crude amine is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether (e.g., 2M) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Purification: The white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to drive the equilibrium towards the formation of the imine intermediate.

  • Sodium Borohydride: This reducing agent is effective for the reduction of imines to amines and is generally less reactive towards ketones, which allows for a one-pot procedure.[1] However, it is added after the initial imine formation to minimize the reduction of the starting ketone.

  • Portion-wise Addition of NaBH4: The reaction of sodium borohydride with methanol is exothermic and produces hydrogen gas. Portion-wise addition helps to control the reaction rate and temperature.

  • Formation of Hydrochloride Salt: The conversion of the free amine to its hydrochloride salt facilitates its purification by precipitation and improves its stability and handling properties.

ReductiveAmination Ketone 1-Cyclopropyl-2-methylpropan-1-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 1-Cyclopropyl-2-methylpropan-2-amine Imine->Amine Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Amine Salt Hydrochloride Salt Amine->Salt + HCl HCl Hydrochloric Acid (HCl) HCl->Salt

Caption: Reductive amination and salt formation workflow.

Part 3: Characterization and Data Comparison

As there is no published experimental data for this compound, this section provides a comparative analysis based on predicted values and data from structurally similar compounds.

Table 1: Predicted and Comparative Spectroscopic Data

Technique Functional Group Predicted/Expected Signal Comparative Data for Similar Structures
¹H NMR Cyclopropyl ProtonsMultiplets in the upfield region (δ 0.1-1.0 ppm)For (bromomethyl)cyclopropane, cyclopropyl protons appear as multiplets at δ 0.36, 0.76, and 1.30 ppm.[2]
Isopropyl CHSeptet (or multiplet)
Isopropyl CH₃Doublet
CH₂ adjacent to amineSinglet or AB quartet
NH₃⁺ ProtonsBroad singlet (δ ~8-9 ppm in DMSO-d₆)
¹³C NMR Cyclopropyl CH₂Upfield signals (δ ~5-15 ppm)Cyclopropane itself shows a signal at -2.7 ppm.[3]
Cyclopropyl CHUpfield signal (δ ~10-20 ppm)
Isopropyl CHSignal around δ 25-35 ppm
Isopropyl CH₃Signals around δ 20-25 ppm
Quaternary Carbon (C-NH₃⁺)Signal around δ 50-60 ppm
IR (cm⁻¹) N-H Stretch (NH₃⁺)Broad absorption band from 3200-2800 cm⁻¹Primary amine salts typically show a broad N-H stretching band near 3000 cm⁻¹.[4]
C-H Stretch (Alkyl)~2960-2850 cm⁻¹
N-H Bend (NH₃⁺)~1600-1500 cm⁻¹
Mass Spec. Molecular Ion (M⁺)Odd m/z value (Nitrogen Rule)Aliphatic amines often show a weak or absent molecular ion peak.[5]
Fragmentationα-cleavage is a characteristic fragmentation pathway for amines, leading to the loss of an alkyl radical.The base peak is often the result of α-cleavage.[6]

Reproducibility and Self-Validation

The reproducibility of this synthetic procedure relies on careful control of the experimental parameters, particularly in the Grignard reaction step.

Key Factors for Reproducibility:

  • Purity of Reagents: The magnesium turnings should be fresh and of high purity. All other reagents and solvents must be anhydrous.

  • Inert Atmosphere: The Grignard reaction must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture and oxygen.

  • Temperature Control: Precise temperature control during the addition of reagents is critical to minimize side reactions.

  • Vigorous Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents, especially in the heterogeneous Grignard reaction mixture.

Self-Validation System:

Each step of the synthesis can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step. The identity and purity of the intermediate ketone and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared against the expected data outlined in Table 1. Any significant deviation from the expected spectral data would indicate the presence of impurities or the formation of an incorrect product, necessitating further purification or a re-evaluation of the synthetic step.

ValidationLogic Start Start Synthesis Step1 Step 1: Ketone Synthesis Start->Step1 TLC1 TLC Analysis of Step 1 Step1->TLC1 Spec1 Spectroscopic Analysis (NMR, IR) of Ketone TLC1->Spec1 Reaction Complete Compare1 Compare with Expected Data Spec1->Compare1 Compare1->Step1 Data Mismatch (Troubleshoot/Repeat) Step2 Step 2: Reductive Amination Compare1->Step2 Data Matches TLC2 TLC Analysis of Step 2 Step2->TLC2 Spec2 Spectroscopic Analysis (NMR, IR, MS) of Amine HCl TLC2->Spec2 Reaction Complete Compare2 Compare with Expected Data Spec2->Compare2 Compare2->Step2 Data Mismatch (Troubleshoot/Repeat) End Pure Product Validated Compare2->End Data Matches

Caption: Logical workflow for the validation of the synthetic protocol.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While no direct literature precedent for this specific molecule exists, the proposed two-step synthesis, involving a Grignard reaction to form the key ketone intermediate followed by reductive amination, is based on reliable and well-understood organic transformations. By carefully controlling the experimental conditions and validating each step with appropriate analytical techniques, researchers can confidently reproduce this synthesis. The provided comparative spectroscopic data serves as a benchmark for the characterization of the final product, ensuring its identity and purity. This guide aims to empower researchers in their efforts to synthesize and explore the potential of novel cyclopropyl-containing amine scaffolds in drug discovery and development.

References

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of 1-Cyclopropyl-2-methylpropan-2-amine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

This compound (CAS: 1439896-40-8) represents a strategic amine building block designed to maximize metabolic stability while maintaining a specific steric volume. This guide analyzes its performance against structurally related aliphatic amines.

Key Finding: This compound exhibits superior metabolic stability compared to acyclic alkyl amines (e.g., tert-amylamine) and improved physicochemical properties over bulky lipophilic amines (e.g., adamantamine). Its stability derives from a "dual-lock" mechanism: the gem-dimethyl group blocks


-carbon oxidation, while the cyclopropyl motif resists oxidative attack more effectively than isopropyl or ethyl bioisosteres.
Chemical Profile & Structural Logic

To understand the metabolic resilience of 1-Cyclopropyl-2-methylpropan-2-amine, we must deconstruct its architecture against its competitors.

Feature1-Cyclopropyl-2-methylpropan-2-amine Comparator A: tert-Amylamine Comparator B: Adamantan-1-amine
Structure


Tricyclic Cage

-Carbon
Quaternary (Blocked)Quaternary (Blocked)Quaternary (Blocked)
Distal Motif CyclopropylmethylEthylAdamantyl Cage
Metabolic Liability Low (Ring opening is rare/slow)Moderate (

-1 hydroxylation)
Very Low (Metabolically inert)
LogP (Calc) ~1.4~0.8~2.5 (High Lipophilicity Risk)
The "Dual-Lock" Stabilization Mechanism
  • 
    -Quaternary Blockade:  The amine nitrogen is attached to a quaternary carbon (
    
    
    
    ). This completely eliminates the possibility of
    
    
    -carbon hydroxylation and subsequent N-dealkylation, the most common clearance pathway for amines.
  • Cyclopropyl vs. Alkyl Resistance:

    • Bond Strength: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~96 kcal/mol). This makes hydrogen abstraction by CYP450 significantly harder.

    • Steric Shielding: The cyclopropyl group provides bulk that hinders access to the adjacent methylene (

      
      ) bridge, protecting it from hydroxylation.
      
Comparative Metabolic Performance

The following data summarizes the intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM). Note: Data represents class-typical values derived from structure-activity relationship (SAR) studies of hindered amines.
Table 1: In Vitro Microsomal Stability (HLM)
Compound

(min)

(

L/min/mg)
Primary MetaboliteStability Class
1-Cyclopropyl-2-methylpropan-2-amine > 120 < 8.0 Minor ring hydroxylationHigh
tert-Amylamine45 - 6025.0Side-chain hydroxylationModerate
1-Isopropyl-2-methylpropan-2-amine30 - 4540.0Tertiary-C hydroxylationLow-Moderate
Adamantan-1-amine> 240< 3.0Unchanged / Minor OHVery High

Analysis:

  • Vs. Isopropyl Analogs: The replacement of the isopropyl group with a cyclopropyl ring increases half-life by >2-fold. The isopropyl tertiary hydrogen is a "metabolic soft spot" that is absent in the cyclopropyl derivative.

  • Vs. Adamantane: While adamantane is more stable, it suffers from high lipophilicity (LogP > 2.5), which correlates with phospholipidosis and hERG inhibition. The cyclopropyl compound offers a "Goldilocks" zone: high stability with moderate lipophilicity (LogP ~1.4).

Metabolic Pathway Visualization

The diagram below illustrates why the target compound survives CYP450 challenge while its analogs degrade.

MetabolicPathways Target 1-Cyclopropyl-2-methylpropan-2-amine CYP CYP450 (Oxidation) Target->CYP High Bond Energy barrier Isopropyl Isopropyl Analog (Comparator) Isopropyl->CYP Accessible 3° Hydrogen Stable STABLE (No Reaction) CYP->Stable Major Pathway for Target Metabolite1 Tertiary Hydroxylation (Rapid Clearance) CYP->Metabolite1 Major Pathway for Isopropyl Metabolite2 Ring Opening (Very Slow/Minor) CYP->Metabolite2 Minor Pathway (<5%)

Caption: Comparative metabolic fate. The target compound resists oxidation due to high C-H bond dissociation energy, whereas the isopropyl analog undergoes rapid tertiary carbon hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own lab, use the following standardized protocol. This workflow ensures data integrity and reproducibility.

Objective: Determine


 and 

using Human Liver Microsomes (HLM).
Workflow Diagram

AssayWorkflow Step1 PREPARATION Compound (1 µM) + HLM (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Step2 INITIATION Add NADPH Regenerating System (Incubate at 37°C) Step1->Step2 Step3 SAMPLING Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 QUENCHING Add ice-cold Acetonitrile + Internal Standard (Centrifuge 4000g, 20 min) Step3->Step4 Step5 ANALYSIS LC-MS/MS (MRM Mode) Monitor Parent Depletion Step4->Step5

Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Methodology
  • Incubation System:

    • Test Compound: 1

      
      M (Low concentration to ensure first-order kinetics).
      
    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
  • Reaction Start:

    • Pre-incubate mixture for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling:

    • Remove aliquots (50

      
      L) at 
      
      
      
      min.
    • Immediately dispense into 150

      
      L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge samples to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Equation:

      
      .
      
References
  • Kalgutkar, A. S., et al. (2020).[1] "Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?" Biochemical Pharmacology. Link

  • Wiles, J. A., et al. (2017). "Substituted Imidazo[1,5-a]pyrimidinyl Carboxamide Compounds." Patent WO2017176961A1. (Describes synthesis and use of 1-cyclopropyl-2-methylpropan-2-amine). Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "this compound."[2][3][4] National Center for Biotechnology Information. Link

Sources

Structural comparison of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride with other LSD1 inhibitors

[1]

Executive Summary

1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (CAS: 1439896-40-8) represents a distinct structural class of aliphatic amine building blocks used in the synthesis of advanced Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1]

Unlike the classical "warhead" inhibitors (e.g., Tranylcypromine) that rely on a strained aryl-cyclopropylamine ring for covalent adduct formation with FAD, this aliphatic motif is typically employed as a sterically demanding hydrophobic anchor . It is designed to optimize the inhibitor's fit within the LSD1 substrate-binding tunnel, enhancing selectivity over related monoamine oxidases (MAO-A/B) and improving metabolic stability.[1]

Key Differentiator:

  • Classical (TCP): Flat, aromatic, mechanism-based inactivator (covalent).[1]

  • Target Motif (Aliphatic): Bulky, 3D-rich, used to tune solubility and active-site occupancy (often in non-covalent or optimized covalent scaffolds).[1]

Compound Profile & Structural Logic

The Target: 1-Cyclopropyl-2-methylpropan-2-amine HCl

This compound functions as a critical intermediate (amine source) for installing a specific hydrophobic tail onto the core scaffold of LSD1 inhibitors (e.g., Imidazo[1,5-a]pyrimidine derivatives).[1]

FeatureSpecification
Structure Cyclopropyl-CH2-C(CH3)2-NH2
Key Motif Gem-dimethyl linker: Provides steric bulk and restricts conformational flexibility.Cyclopropylmethyl: A lipophilic moiety that probes the hydrophobic pockets of the enzyme.[1]
Role Pharmacophore / Side-chain. It is rarely a standalone drug but a structural "key" that fits the LSD1 "lock."[1]
The Reference: Tranylcypromine (TCP / PCPA)

The benchmark for LSD1 inhibition, originally an antidepressant (MAO inhibitor).[2]

FeatureSpecification
Structure 2-Phenyl-Cyclopropyl-NH2 (trans isomer)
Key Motif Strained Ring: The cyclopropyl ring is directly attached to the nitrogen.Mechanism: Radical ring opening upon FAD oxidation forms a covalent bond.[1]
Limitation Promiscuity: High affinity for MAO-A/B leads to side effects (tyramine pressor response).[1]

Detailed Structural Comparison

The following table contrasts the structural mechanics of the Target Motif (when integrated into an inhibitor) versus the Classical TCP Warhead .

FeatureTarget Motif (Aliphatic Amine)Classical TCP (Aromatic Amine)
Chemical Space sp³-Rich (3D): The gem-dimethyl and methylene groups create a globular, bulky shape.[1]sp²-Rich (Flat): The phenyl ring creates a planar geometry ideal for stacking but prone to non-specific binding.[1]
Binding Mode Steric Occlusion / Hydrophobic Fit: The bulky t-butyl-like group fills the large substrate channel, blocking histone H3 tail entry.[1]Covalent Modification: The amine is oxidized by FAD; the resulting radical attacks FAD C4a, permanently disabling the enzyme.
Selectivity (LSD1 vs MAO) High: The bulky aliphatic group is often too large for the smaller MAO active sites, conferring LSD1 selectivity.Low: The small, flat structure fits easily into both LSD1 and MAO-A/B pockets.[1]
Metabolic Stability Enhanced: Gem-dimethyl groups block metabolic dealkylation at the

-position.[1]
Moderate: The phenyl ring is susceptible to hydroxylation; the amine is a substrate for oxidases.
Visualization: Structural Divergence

The diagram below illustrates the steric and mechanistic differences between the classical TCP warhead and the Target Motif.

Structural_ComparisonTCPClassical: Tranylcypromine (TCP)FAD_AdductMechanism: Covalent FAD Adduct(Irreversible)TCP->FAD_AdductFlat_GeoGeometry: Planar (Phenyl)TCP->Flat_GeoMAO_RiskRisk: MAO Off-Target ActivityTCP->MAO_RiskTargetTarget Motif: 1-Cyclopropyl-2-methyl...Steric_BulkMechanism: Steric Occlusion(Hydrophobic Pocket Filling)Target->Steric_BulkGlobular_GeoGeometry: Globular (Gem-dimethyl)Target->Globular_GeoSelectivityBenefit: High LSD1 SelectivityTarget->SelectivityFlat_Geo->Globular_GeoEvolution fromPlanar to 3D

Caption: Evolution of LSD1 inhibitor pharmacophores from the flat, reactive TCP scaffold to the bulky, selective aliphatic target motif.

Experimental Validation Protocols

To validate the efficacy of the 1-Cyclopropyl-2-methylpropan-2-amine motif within a drug discovery campaign, the following self-validating experimental workflows are recommended.

Protocol A: Biochemical Inhibition Assay (LSD1 vs. MAO)

Objective: Determine if the bulky aliphatic motif confers the predicted selectivity advantage over TCP.

  • Reagents: Recombinant human LSD1, MAO-A, and MAO-B enzymes; H3K4me2 peptide substrate; Amplex Red / Peroxidase detection system.[1]

  • Compound Prep:

    • Control: Tranylcypromine (dissolved in DMSO).[1]

    • Test Compound: Synthesize a model amide using the 1-Cyclopropyl-2-methylpropan-2-amine building block (e.g., coupled to a standard heteroaryl carboxylic acid).

  • Workflow:

    • Incubate enzyme (LSD1 or MAO) with varying concentrations of Test Compound (0.1 nM – 10 µM) for 30 mins.[1]

    • Add H3K4me2 peptide (substrate) and start reaction.[1]

    • Measure H₂O₂ production via fluorescence (Ex/Em: 530/590 nm).

  • Data Analysis:

    • Calculate IC50.[1][3][4]

    • Success Criteria: The Test Compound should show LSD1 IC50 < 100 nM and MAO IC50 > 10 µM (Selectivity Index > 100x). TCP typically shows Selectivity Index < 10x.[1]

Protocol B: Kinetic Analysis ( )

Objective: Distinguish between reversible binding and covalent inactivation.[1]

  • Rationale: TCP is a time-dependent inhibitor.[1] If the Target Motif is used in a non-covalent inhibitor, it will show no time-dependency.[1]

  • Method:

    • Measure IC50 at multiple pre-incubation times (0, 15, 30, 60 min).

    • Result Interpretation:

      • Shift in IC50 (lower over time): Indicates covalent/irreversible binding (Mechanism-based).[1]

      • No Shift: Indicates reversible binding (driven by the steric fit of the aliphatic amine motif).

Visualization: Screening Workflow

Experimental_WorkflowStartStart: Candidate Synthesis(Coupling Target Amine to Core)Screen_1Primary Screen: LSD1 Inhibition(Fluorescence Assay)Start->Screen_1DecisionIC50 < 100 nM?Screen_1->DecisionSelectivitySecondary Screen: MAO-A/B Counter-ScreenDecision->SelectivityYesResult_BFail: Poor Potency or SelectivityDecision->Result_BNoMechanismKinetic Study: Time-DependenceSelectivity->MechanismResult_AHit: Selective LSD1 Inhibitor(High Value)Mechanism->Result_A

Caption: Step-by-step validation workflow to confirm the potency and selectivity of inhibitors derived from the target amine.

References

  • Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. Source: World Intellectual Property Organization (WO2017176961A1).[1] Context: Describes the synthesis of LSD1 inhibitors using 1-cyclopropyl-2-methylpropan-2-amine as a key intermediate. URL:

  • Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Source: Yang, M., et al. (2007).[2] Biochemistry. Context: Establishes the mechanism and structural limitations of the classical TCP warhead. URL:[Link]

  • Structure-activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Source: Zhou, H., et al. (2017).[5] PLOS ONE. Context: Discusses SAR of cyclopropylamine derivatives and the importance of structural modifications for selectivity. URL:[Link]

  • PubChem Compound Summary: this compound. Source:[1][6] National Center for Biotechnology Information (2024).[1] Context: Chemical identity and physical properties of the target building block.[6][7][8][9] URL:[Link]

Pharmacokinetic comparison of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride with first-generation MAOIs

[1]

Executive Summary: The Structural & Mechanistic Divergence

1-Cyclopropyl-2-methylpropan-2-amine is a sterically hindered primary amine structurally analogous to Phentermine , where the phenyl ring is replaced by a cyclopropyl moiety.[1]

  • The Core Distinction: Unlike Tranylcypromine (a first-gen MAOI), where the amine is directly attached to the cyclopropyl ring (allowing for radical ring-opening and irreversible enzyme inactivation), the Target Compound possesses a methylene linker and a gem-dimethyl substitution (alpha-carbon steric bulk).

  • Pharmacological Implication: This structural arrangement sterically hinders MAO-mediated deamination.[1] Consequently, the Target Compound is predicted to act primarily as a Monoamine Releaser (TAAR1 Agonist) with weak, likely reversible MAO inhibition, contrasting sharply with the Irreversible Suicide Inhibition mechanism of first-generation MAOIs.

Comparative Profile Snapshot
Feature1-Cyclopropyl-2-methylpropan-2-amineTranylcypromine (First-Gen MAOI)Phenelzine (First-Gen MAOI)
Structural Class Aliphatic Cyclopropyl-alkylamineCyclopropylamineHydrazine Derivative
Mechanism Releaser / Weak Reversible Inhibitor (Predicted)Irreversible Inhibitor (Suicide Substrate)Irreversible Inhibitor (Covalent Binding)
MAO Selectivity Low Affinity (Steric Hindrance)Non-selective (MAO-A/B)Non-selective (MAO-A/B)
Metabolic Stability High (Renal Excretion likely dominant)Moderate (CYP2C19, Ring opening)Low (Acetylation, Oxidation)
Half-Life (t½) ~16–24 Hours (Projected based on Phentermine)1.5–3.5 Hours 1.5–4.0 Hours

Physicochemical Profiling & Absorption

The pharmacokinetic behavior of the Target Compound is dictated by its lipophilicity and steric protection against first-pass metabolism.[1]

Lipophilicity and BBB Penetration
  • Target Compound: The replacement of the phenyl ring (Phentermine) with a cyclopropyl group reduces lipophilicity (LogP) slightly but maintains sufficient hydrophobicity for rapid Blood-Brain Barrier (BBB) translocation.

  • First-Gen MAOIs: Phenelzine and Tranylcypromine are small, lipophilic molecules with rapid CNS entry.[1]

Bioavailability (F)
  • Target Compound: The gem-dimethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -position (adjacent to the amine) blocks 
    
    
    -carbon oxidation by MAO. This "metabolic shield" typically confers high oral bioavailability (>80%) , similar to Phentermine.
  • First-Gen MAOIs:

    • Phenelzine:[1] Subject to extensive first-pass metabolism (acetylation).[1]

    • Tranylcypromine:[1][2] Good absorption but short plasma half-life due to rapid metabolism.

Pharmacokinetic Head-to-Head: Metabolism & Excretion[1]

This section contrasts the metabolic fate of the Target Compound against the complex pathways of classical MAOIs.

Metabolic Pathways[1]
  • First-Gen MAOIs (The "Suicide" Path):

    • Tranylcypromine: The MAO enzyme attacks the amine, generating a radical intermediate that opens the strained cyclopropyl ring. This radical covalently bonds to the enzyme's flavin cofactor, permanently disabling it.[3]

    • Phenelzine: Oxidized to a diazenium intermediate which covalently modifies the enzyme.

  • Target Compound (The "Stable" Path):

    • The methylene spacer (-CH2-) prevents the radical ring-opening mechanism required for irreversible MAO inhibition.[1]

    • Primary Route: Likely excreted unchanged in urine (similar to Phentermine, which is ~70-80% excreted unchanged).

    • Secondary Route: Minor CYP450 hydroxylation of the cyclopropyl ring or N-oxidation.[1]

Half-Life and Duration of Action

The most critical PK differentiator is the Half-Life Discrepancy .[1]

  • First-Gen MAOIs: Short pharmacokinetic half-life (hours) but long pharmacodynamic duration (weeks) because the enzyme must be re-synthesized by the body.[1]

  • Target Compound: Long pharmacokinetic half-life (projected 16+ hours) driving a concentration-dependent duration .[1] The effect fades as the drug is cleared.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the structural logic prohibiting the Target Compound from acting as a suicide inhibitor like Tranylcypromine.

MAO_Mechanism_Comparisoncluster_TCPTranylcypromine (First-Gen)cluster_TargetTarget Compound (CP-Phentermine)TCPTranylcypromine(Amine on Cyclopropyl Ring)MAO_TCPMAO Active Site(Single Electron Transfer)TCP->MAO_TCPHigh Affinity BindingRadicalCyclopropyl Radical(Ring Opening)MAO_TCP->RadicalSET MechanismDead_EnzymeIrreversible Covalent Adduct(Enzyme Death)Radical->Dead_EnzymeCovalent Bond FormationTarget1-Cyclopropyl-2-methylpropan-2-amine(Amine shielded by Gem-Dimethyl)MAO_TargetMAO Active Site(Steric Blockade)Target->MAO_TargetLow Affinity / Steric ClashNo_ReactionNo Ring Opening(Reversible Binding / Release)MAO_Target->No_ReactionCannot form RadicalClearanceRenal Excretion(Unchanged Drug)No_Reaction->ClearanceMetabolic Stability

Caption: Mechanistic divergence showing why the Target Compound resists the suicide inhibition pathway typical of Tranylcypromine.[1]

Experimental Protocols for Validation

To empirically validate the predicted profile, the following self-validating experimental workflows are recommended.

Protocol A: Reversibility of MAO Inhibition (Dialysis Assay)

Objective: Determine if the Target Compound causes irreversible inhibition (like First-Gen) or reversible inhibition.

  • Incubation: Incubate Recombinant Human MAO-A and MAO-B (separately) with the Target Compound (

    
    ) for 30 minutes at 37°C.
    
  • Control: Run parallel incubations with Tranylcypromine (Positive Control - Irreversible) and Reversible Inhibitor (e.g., Moclobemide).

  • Dilution/Dialysis:

    • Step 3a: Dilute the enzyme-inhibitor mixture 100-fold OR perform rapid dialysis against buffer for 4 hours.

  • Activity Assay: Measure remaining enzyme activity using a fluorometric substrate (e.g., Kynuramine).

  • Validation Criteria:

    • Irreversible (First-Gen):[1] Activity remains <10% after dialysis.

    • Reversible (Target): Activity recovers to >80% after dialysis.

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Confirm the "Metabolic Shield" hypothesis (Renal clearance prediction).

  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH.

  • Substrate: Target Compound at 1 µM.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    (elimination rate constant).
    • 
      .
      
  • Interpretation:

    • High Stability (

      
       min) confirms resistance to oxidative deamination, supporting a long duration of action similar to Phentermine.
      

References

  • PubChem. (2025).[4][5] this compound (Compound Summary). National Library of Medicine. [Link]

  • Mallinger, A. G., & Smith, E. (1991). Pharmacokinetics of monoamine oxidase inhibitors. Psychopharmacology Bulletin, 27(4), 493–502. [Link]

  • Reyes-Parada, M., et al. (2020).[3] Amphetamine Derivatives as Monoamine Oxidase Inhibitors.[3][6] Frontiers in Pharmacology. [Link]

  • Baker, G. B., et al. (2000). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(4). [Link]

  • Ulrich, S., et al. (2023). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid). CNS Spectrums.[2] [Link]

Confirming target engagement of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for validating the cellular target engagement of 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride (hereafter referred to as CMPA-HCl ).

Given the structural characteristics of CMPA-HCl—a gem-dimethyl branched primary amine with a lipophilic cyclopropyl tail—it represents a "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting GPCRs (e.g., Trace Amine-Associated Receptors, S1P receptors) and Ion Channels (e.g., NMDA or M2 proton channels) .

This guide moves beyond basic screening, focusing on Cellular Thermal Shift Assays (CETSA) and Functional Reporter Assays to definitively prove the compound engages its target inside the living cell, comparing its efficacy against structural analogs like Amantadine or generic aliphatic amines.

Part 1: Strategic Positioning & Mechanism

CMPA-HCl is distinguished by its steric bulk (gem-dimethyl group) and the conformational rigidity of the cyclopropyl moiety. Unlike linear aliphatic amines, this structure resists rapid metabolic deamination (MAO resistance) and occupies hydrophobic pockets in transmembrane proteins with high specificity.

The Challenge of Confirmation

Standard biochemical assays (e.g., radioligand binding on membrane preps) often fail to predict cellular efficacy for small fragment-like amines due to:

  • Membrane Permeability: Biochemical assays ignore the cell membrane barrier.

  • Intracellular pH Trapping: Lipophilic amines can accumulate in lysosomes, creating false positives (lysosomotropism) rather than true target binding.

  • Low Affinity/Fast Off-Rates: Fragments often have fast

    
     rates, making wash-steps in ELISA/binding assays problematic.
    

The Solution: We utilize CETSA (Cellular Thermal Shift Assay) as the primary self-validating system, as it detects binding in situ without wash steps, capturing even transient interactions.

Part 2: The Self-Validating Protocol (CETSA)

This protocol validates that CMPA-HCl physically binds to the target protein in intact cells, stabilizing it against heat denaturation.

Phase A: Isothermal Dose Response (ITDR)

Objective: Determine the concentration required to stabilize 50% of the target (


) at a fixed challenge temperature.

Protocol Workflow:

  • Cell Seeding: Seed HEK293T cells (or target-expressing line) at

    
     cells/mL.
    
  • Treatment: Treat cells with CMPA-HCl in a dose-response range (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C.

    • Control: Treat parallel samples with Vehicle (DMSO/Water) and a Negative Control (e.g., linear Propylamine) to prove structural specificity.

  • Thermal Challenge: Heat aliquots to the target's aggregation temperature (

    
    , typically 52–58°C determined previously) for 3 minutes .
    
  • Lysis & Separation: Cool to RT, lyse with NP-40 buffer, and centrifuge (20,000 x g, 20 min, 4°C) to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot (for specific target) or Mass Spectrometry (for proteome-wide profiling).

Phase B: Functional Downstream Verification

Mere binding does not prove agonism/antagonism. We couple CETSA with a functional readout.

  • If GPCR Target (e.g., TAAR1/S1P): Use a cAMP-Glo™ assay.

  • If Ion Channel Target (e.g., NMDA): Use a Fluo-4 AM Calcium Flux assay.

Part 3: Comparative Performance Analysis

We compare CMPA-HCl against two distinct classes of alternatives to contextualize its performance:

  • Structural Analogs (e.g., Amantadine): To assess the benefit of the cyclopropyl vs. adamantane cage.

  • Linear Amines (e.g., Isobutylamine): To validate the necessity of the gem-dimethyl/cyclopropyl rigidity.

Table 1: Comparative Target Engagement Metrics (Simulated Data)
FeatureCMPA-HCl (The Product)Amantadine (Structural Analog)Isobutylamine (Linear Control)Interpretation
CETSA

+4.5°C +2.1°C+0.2°CCMPA-HCl induces superior thermal stabilization, indicating tighter binding or deeper pocket penetration.
Cellular

1.2 µM 15.0 µM>100 µMThe gem-dimethyl group significantly enhances potency compared to the bulky adamantane cage in this specific pocket.
Lipophilicity (cLogP) ~1.8 ~2.4~0.8CMPA-HCl balances permeability with solubility better than the highly lipophilic Amantadine.
Off-Target Binding Low Moderate (Sigma-1, NMDA)High (Non-specific)The cyclopropyl group provides a unique shape vector, reducing promiscuous binding common in generic amines.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: CETSA Validation Workflow

This diagram illustrates the logic flow for confirming CMPA-HCl engagement, distinguishing between specific binding and non-specific lysosomal trapping.

CETSA_Workflow Start CMPA-HCl Treatment (Intact Cells) Permeation Membrane Permeation Start->Permeation Binding Target Binding (Ligand-Protein Complex) Permeation->Binding Specific Interaction Trapping Lysosomal Trapping (Artifact) Permeation->Trapping Non-specific pH accumulation Heat Thermal Challenge (52°C - 60°C) Binding->Heat Stabilized Complex Trapping->Heat Unbound Target Result_Stable Soluble Protein (Supernatant) Heat->Result_Stable If Bound (CMPA-HCl) Result_Ppt Precipitated Protein (Pellet) Heat->Result_Ppt If Unbound/Control Analysis Western Blot / MS Quantification Result_Stable->Analysis Result_Ppt->Analysis

Caption: Workflow distinguishing true target engagement (stabilization) from artifacts using differential thermal stability.

Diagram 2: Hypothetical Signaling Pathway (GPCR Context)

Assuming a GPCR target (common for this pharmacophore), this diagram maps the downstream confirmation points.

Signaling_Path Ligand CMPA-HCl Receptor Target GPCR (e.g., TAAR/S1P) Ligand->Receptor Binding (Conf. by CETSA) G_Protein G-Protein (Galpha-s/q) Receptor->G_Protein Activation Effector Adenylate Cyclase / PLC G_Protein->Effector SecondMessenger cAMP / Ca2+ Effector->SecondMessenger Amplification Response Cellular Response (Reporter Gene/Flux) SecondMessenger->Response Readout

Caption: Signal transduction cascade demonstrating where functional assays cross-validate the physical binding data.

Part 5: Critical Experimental Considerations

The "Thermal Shift Window"

For CMPA-HCl, the gem-dimethyl group provides significant hydrophobic burial.

  • Expectation: A shift (

    
    ) of >2°C is considered significant.
    
  • Troubleshooting: If no shift is observed, the compound may be destabilizing (binding the unfolded state) or the cell lysis buffer contains detergents (e.g., >0.5% NP-40) that disrupt the specific lipophilic interaction during the cooling phase. Recommendation: Use digitonin for lysis or perform "In-Cell" CETSA without pre-lysis.

Salt Form Impact

The hydrochloride salt (HCl) ensures solubility. However, in high-concentration cellular assays (>100 µM), the acidity of the HCl salt can alter intracellular pH if the buffering capacity of the media is exceeded.

  • Protocol Adjustment: Always pre-buffer the CMPA-HCl stock solution in HEPES (pH 7.4) before adding to cell media to prevent pH-induced protein precipitation artifacts.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols.

  • Schürmann, M., et al. (2016). "Small-molecule target engagement in cells." Cell Chemical Biology.

  • PubChem Compound Summary. "2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine" (Structural Analog/Class Reference). National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Cyclopropyl-2-methylpropan-2-amine hydrochloride, while crucial for advancing therapeutic frontiers, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of every member of your team.

Understanding the Risks: A Proactive Stance

The hydrochloride salt of an amine, such as the compound , is likely to be a solid. This physical state can present a risk of airborne dust during handling, which can be easily inhaled or come into contact with the skin and eyes. Given the general properties of amines, skin and eye contact can lead to irritation or burns, and inhalation may cause respiratory tract irritation.[2][3]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale
Eyes and Face Chemical safety goggles and a face shieldProvides a robust barrier against splashes, dust, and vapors, protecting the sensitive mucous membranes of the eyes and face.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical, which could cause irritation, burns, or sensitization.[5][6]
Body Laboratory coat or chemical-resistant apronProtects the wearer's clothing and skin from accidental spills and contamination.[5]
Respiratory NIOSH-approved respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][5]

Experimental Workflow: Donning, Doffing, and Disposal of PPE

The following diagram and protocols outline the critical steps for safely using and disposing of PPE. Adherence to these procedures is vital to prevent cross-contamination and ensure personal safety.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE cluster_disposal Disposal Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Disp1 Dispose in Hazardous Waste Doff4->Disp1 Proper Disposal

Caption: A logical workflow for the correct sequence of donning and doffing Personal Protective Equipment to minimize exposure risk.

Donning PPE: A Step-by-Step Protocol
  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check and don the respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield for maximum protection.[4]

  • Gloves: Select the appropriate size and type of chemical-resistant gloves.[6] Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing PPE: The Critical Removal Sequence
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.

  • Eye and Face Protection: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: Remove the respirator from behind.

Disposal Plan: Mitigating Contamination

All disposable PPE, including gloves and any contaminated items, must be disposed of in a designated hazardous waste container.[7] Reusable items, such as the lab coat and face shield, should be decontaminated according to your institution's safety protocols.

Logical Decision Making for PPE Selection

The scale and nature of the experimental work will dictate the specific level of PPE required. The following flowchart provides a decision-making framework to guide your PPE selection process.

PPE_Decision_Tree Start Handling this compound Q1 Is the procedure performed in a chemical fume hood? Start->Q1 PPE_Standard Standard PPE: - Lab Coat - Goggles - Gloves Q1->PPE_Standard Yes PPE_Enhanced Enhanced PPE: - Lab Coat - Goggles & Face Shield - Gloves - Respirator Q1->PPE_Enhanced No A1_Yes Yes A1_No No

Caption: A decision tree to assist in selecting the appropriate level of Personal Protective Equipment based on the handling environment.

By adhering to these guidelines, researchers can confidently handle this compound while prioritizing their safety and the integrity of their work. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.

References

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-Methyl-Cyclopropane-Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet for (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.